molecular formula C11H7Cl2NO2 B1420433 Methyl 4,8-dichloroquinoline-2-carboxylate CAS No. 1020101-15-8

Methyl 4,8-dichloroquinoline-2-carboxylate

Cat. No.: B1420433
CAS No.: 1020101-15-8
M. Wt: 256.08 g/mol
InChI Key: NWTKQPIRZXAPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,8-dichloroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H7Cl2NO2 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,8-dichloroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,8-dichloroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4,8-dichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTKQPIRZXAPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674839
Record name Methyl 4,8-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020101-15-8
Record name Methyl 4,8-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of Methyl 4,8-dichloroquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4,8-dichloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1] Methyl 4,8-dichloroquinoline-2-carboxylate is a highly functionalized member of this family. The presence of two chlorine atoms at key positions (C4 and C8) and a methyl ester at C2 provides a versatile platform for synthetic elaboration. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functionalities. This guide offers a detailed examination of its physical and chemical properties, synthetic rationale, and potential applications, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Molecular Structure and Identification

A precise understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.

Caption: Chemical structure of Methyl 4,8-dichloroquinoline-2-carboxylate.

Physicochemical Data Summary

The fundamental properties of the compound are summarized below. These values are critical for experimental design, including solvent selection and reaction temperature.

PropertyValueSource
CAS Number 1020101-15-8[2]
Molecular Formula C₁₁H₇Cl₂NO₂[2]
Molecular Weight 256.09 g/mol [2]
Appearance Expected to be a white to off-white solidInferred
Storage Store at -20°C[2]

Spectroscopic Profile: A Guide to Characterization

Authenticating the structure and purity of Methyl 4,8-dichloroquinoline-2-carboxylate requires a multi-faceted spectroscopic approach. Below are the expected spectral characteristics, which serve as a benchmark for researchers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A sharp singlet around 4.0 ppm would correspond to the three protons of the methyl ester (-OCH₃). The aromatic region (7.5-8.5 ppm) should display four distinct signals corresponding to the protons at C3, C5, C6, and C7. The precise chemical shifts and coupling constants would depend on the solvent used but would provide definitive information about the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 11 distinct carbon signals. Key signals would include the ester carbonyl (~165 ppm), the methyl carbon of the ester (~53 ppm), and the various aromatic carbons, including the two carbons directly bonded to chlorine (C4 and C8) which would appear at characteristic chemical shifts. Spectroscopic techniques like HSQC and HMBC would be invaluable for unambiguously assigning each signal.[3]

  • Mass Spectrometry (MS): The mass spectrum provides the most direct evidence of the molecular weight and elemental composition. The molecular ion peak (M⁺) would exhibit a characteristic isotopic cluster pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio), which is a definitive signature for this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₇Cl₂NO₂.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Other significant peaks would include C=N and C=C stretching vibrations from the quinoline ring in the 1500-1600 cm⁻¹ region and C-Cl stretching bands at lower wavenumbers.[5][6]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of substituted quinoline-2-carboxylates often follows established heterocyclic chemistry principles. A common and logical approach is a variation of the Combes or Doebner-von Miller synthesis, followed by chlorination and esterification. A plausible synthetic workflow is outlined below.

start 2,4-Dichloroaniline reagent1 Diethyl oxaloacetate (Condensation) start->reagent1 Step 1 intermediate1 Intermediate Enamine reagent1->intermediate1 reagent2 High Temp. (Cyclization) intermediate1->reagent2 Step 2 intermediate2 Ethyl 4,8-dichloro-2-hydroxyquinoline-2-carboxylate reagent2->intermediate2 reagent3 POCl₃ (Chlorination) intermediate2->reagent3 Step 3 intermediate3 Ethyl 2,4,8-trichloroquinoline-2-carboxylate reagent3->intermediate3 reagent4 Methanol (MeOH) (Esterification/Solvolysis) intermediate3->reagent4 Step 4 product Methyl 4,8-dichloroquinoline-2-carboxylate reagent4->product

Caption: Plausible synthetic workflow for Methyl 4,8-dichloroquinoline-2-carboxylate.

This pathway leverages common starting materials and well-established reactions in heterocyclic synthesis.[7][8] The high-temperature cyclization drives the formation of the quinoline core, and the use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxyquinolines to their chloro-derivatives.[8]

Core Reactivity: A Chemist's Perspective

The chemical behavior of Methyl 4,8-dichloroquinoline-2-carboxylate is dictated by its three primary functional groups: the C4-Cl, the C8-Cl, and the C2-ester.

  • Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine atom at the 4-position is the most reactive site on the molecule. It is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in drug discovery for library synthesis.[9][10]

  • Reactivity of C8-Cl: The chlorine at the 8-position is significantly less reactive towards SₙAr than the C4-Cl. It is not activated by the ring nitrogen in the same way. Substitution at this position typically requires harsher conditions or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling). This differential reactivity allows for selective functionalization at the C4 position while leaving the C8 position intact.

  • Ester Hydrolysis: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or HCl). The resulting carboxylic acid can then be used for further modifications, such as amide bond formation.

Experimental Protocol: Selective Nucleophilic Substitution

To illustrate the practical application of its chemical properties, here is a detailed, self-validating protocol for the selective substitution of the C4-chloro group with a generic primary amine (R-NH₂).

Objective: To synthesize a 4-amino-8-chloroquinoline-2-carboxylate derivative.

Methodology:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq).

    • Rationale: A dry apparatus prevents unwanted side reactions with moisture. The reflux condenser is essential for preventing solvent loss at elevated temperatures.

  • Reagent Addition: Add the primary amine (R-NH₂) (1.2 eq) and a suitable solvent such as n-butanol or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

    • Rationale: A slight excess of the amine nucleophile ensures the reaction goes to completion. n-Butanol or DMF are excellent high-boiling polar aprotic solvents for SₙAr reactions. DIPEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours.

    • Rationale: Heating provides the necessary activation energy for the SₙAr reaction. The reaction progress should be monitored to determine the optimal time.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: TLC will show the consumption of the starting material and the appearance of a new, more polar product spot. LC-MS provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The reaction is considered complete when the starting material is no longer observed.

  • Workup and Purification: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Rationale: This standard aqueous workup effectively removes impurities. Column chromatography separates the desired product from any unreacted starting material or byproducts, yielding the pure compound.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup 1. Dry Reactor Setup (Flask, Stirrer, Condenser) Add 2. Add Reagents - Dichloroquinoline (1.0 eq) - Amine (1.2 eq) - DIPEA (1.5 eq) - Solvent (n-BuOH) Setup->Add Heat 3. Heat to 120°C (4-16 hours) Add->Heat Monitor 4. Monitor by LC-MS (Validate Completion) Heat->Monitor Workup 5. Aqueous Workup (Wash with H₂O/Brine) Monitor->Workup Purify 6. Column Chromatography (Silica Gel) Workup->Purify Product Pure 4-Amino-8-chloro Derivative Purify->Product

Caption: Experimental workflow for selective nucleophilic substitution at the C4 position.

Applications and Significance in Drug Development

The true value of Methyl 4,8-dichloroquinoline-2-carboxylate lies in its potential as a versatile building block for creating libraries of novel compounds. Its core structure is found in molecules with a wide range of biological activities.[11] By leveraging the differential reactivity of its chloro-substituents, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new chemical entities targeting various diseases, including cancer, malaria, and bacterial infections.[1][12][13]

Safety and Handling

  • Hazard Classification (Anticipated): Likely to be harmful if swallowed and cause skin and serious eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[16]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17][18] Avoid contact with skin and eyes.[17]

  • Storage: As recommended, store in a tightly sealed container at -20°C to ensure long-term stability.[2]

This technical guide provides a comprehensive overview of Methyl 4,8-dichloroquinoline-2-carboxylate, grounded in the principles of organic chemistry and geared towards practical application in a research setting. By understanding its fundamental properties and reactivity, scientists can unlock its full potential as a valuable intermediate in the synthesis of novel chemical entities.

References

  • Abdel-Wahab, B. F., et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(9), 6165-6177. [Link]

  • PubChem. Methyl 2-chloroquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-methyl quinoline. [Link]

  • Lisk, G. F., & Gardner, W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. [Link]

  • ResearchGate. (2025). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 8-Methylquinoline. [Link]

  • Roth. (2021). Safety Data Sheet: 8-Methylquinoline. [Link]

  • Ferraz, K. S. O., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6483. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Piazzi, L., et al. (2021). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2021(4), M1288. [Link]

  • ResearchGate. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

  • González-Calderón, D., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367. [Link]

  • Vera, J., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(1), 1-10. [Link]

  • Vera, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(8), 524-530. [Link]

Sources

Technical Guide: Discovery of Novel Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of FDA-approved therapeutics ranging from broad-spectrum antibiotics (fluoroquinolones) to targeted kinase inhibitors (e.g., Lenvatinib, Cabozantinib). This guide provides a technical roadmap for the rational design, synthesis, and biological validation of novel derivatives. It moves beyond standard textbook definitions to address the practical challenges of lead optimization, specifically focusing on the C4-carboxylic acid derivatives (via Pfitzinger) and C3-carboxylic acid derivatives (via Gould-Jacobs).

Strategic Chemical Space & Design Logic

Rational Design & SAR

The biological efficacy of quinoline carboxylic acids is governed by strict Structure-Activity Relationship (SAR) rules.[1] The carboxylic acid moiety often serves as a critical "warhead" for hydrogen bonding or metal chelation (e.g.,


 bridging in DNA gyrase inhibition).

Key SAR Hotspots:

  • Position 2 (C2): Essential for pharmacokinetic (PK) tuning. Bulky lipophilic groups (aryl, heteroaryl) here enhance potency against kinase targets (VEGFR, MET) by occupying hydrophobic pockets.

  • Position 3 vs. 4 (COOH):

    • C3-COOH: Critical for antibacterial activity (gyrase inhibition).[2]

    • C4-COOH: Preferred for anti-inflammatory and specific anticancer targets (e.g., DHODH inhibition).

  • Positions 6, 7, 8: Electronic modulation. Electron-withdrawing groups (F, Cl,

    
    ) at C6/C7 often improve metabolic stability and cellular permeability.
    
Visualization: SAR Logic Map

The following diagram illustrates the functional logic applied during the design phase.

SAR_Logic Core Quinoline Scaffold Pos2 Position C2 (Lipophilic Pocket) Core->Pos2 Pos3_4 Position C3/C4 (Acid Warhead) Core->Pos3_4 Pos6_7 Position C6/C7 (Metabolic Stability) Core->Pos6_7 Kinase Kinase Affinity (VEGFR/MET) Pos2->Kinase Aryl/Heteroaryl Pos3_4->Kinase C4-Amide/Urea Gyrase DNA Gyrase Binding Pos3_4->Gyrase C3-COOH ADME Half-life & Permeability Pos6_7->ADME Halogens (F, Cl)

Figure 1: Functional mapping of the quinoline scaffold. C2 dictates target affinity, C3/C4 provides the binding anchor, and C6/C7 modulates physicochemical properties.

Synthetic Architectures & Protocols

Two primary pathways dominate the synthesis of these derivatives: the Pfitzinger Reaction (for C4-COOH) and the Gould-Jacobs Reaction (for C3-COOH).

Protocol A: Microwave-Assisted Pfitzinger Reaction (C4-COOH)

Target: Synthesis of 2-arylquinoline-4-carboxylic acids. This protocol utilizes microwave irradiation to overcome the sluggish kinetics of the traditional base-catalyzed condensation.

Reagents: Isatin derivatives (1.0 eq), Acetophenone derivatives (1.2 eq), KOH (33% w/v aq), Ethanol.

Step-by-Step Methodology:

  • Solubilization: Dissolve isatin (e.g., 5-fluoroisatin) in 33% aqueous KOH. The solution should turn deep purple/red, indicating ring opening to the isatinate.

  • Condensation: Add the acetophenone derivative (e.g., 4-chloroacetophenone) and ethanol (co-solvent) to the reaction vessel.

  • Irradiation: Seal the vessel. Irradiate at 140°C for 15 minutes (Power: 150W, Max Pressure: 250 psi). Note: Conventional heating requires reflux for 24-48 hours.

  • Work-up (Self-Validation):

    • Cool to room temperature.[3][4][5]

    • Acidify carefully with glacial acetic acid or 1N HCl to pH 4-5.

    • Checkpoint: A voluminous precipitate should form immediately upon acidification. If oiling occurs, the reaction may be incomplete or the ethanol content is too high.

  • Purification: Filter the solid, wash with water (to remove inorganic salts) and cold ethanol. Recrystallize from DMF/Ethanol if purity <95% by HPLC.

Protocol B: Modified Gould-Jacobs Reaction (C3-COOH)

Target: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.

Reagents: Aniline derivative, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (solvent).

Step-by-Step Methodology:

  • Michael Addition: Mix aniline (1.0 eq) and EMME (1.1 eq) neat. Heat to 120°C for 1 hour.

    • Validation: Monitor via TLC. The disappearance of aniline and formation of the acrylate intermediate is quantitative.

  • Cyclization (Thermolysis): Add the crude acrylate to pre-heated diphenyl ether (250°C). Maintain temperature for 30-45 mins.

    • Why: High temperature is required to overcome the aromaticity barrier for ring closure.

  • Hydrolysis: Cool the mixture, dilute with hexane to precipitate the ester intermediate. Filter. Hydrolyze the ester using 10% NaOH reflux (2h), then acidify to obtain the free acid.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target Molecule Selection Decision Carboxylic Acid Position? Start->Decision PathA Position C4 (Pfitzinger) Decision->PathA C4 PathB Position C3 (Gould-Jacobs) Decision->PathB C3 StepA1 Isatin + Ketone (KOH, EtOH) PathA->StepA1 StepB1 Aniline + EMME (120°C) PathB->StepB1 StepA2 Microwave Irradiation 140°C, 15 min StepA1->StepA2 End Purification & Validation (NMR, HPLC >95%) StepA2->End StepB2 Thermal Cyclization (Diphenyl Ether, 250°C) StepB1->StepB2 StepB2->End

Figure 2: Synthetic workflow selection based on the target regioisomer.

Quantitative Data & Biological Validation

The following table summarizes the potency of key reference compounds and novel derivatives discussed in recent literature (e.g., SIRT3 inhibitors, Kinase inhibitors).

Comparative Potency Data
Compound ClassTargetRepresentative MoleculeIC50 / Kd ValueClinical Status
Kinase Inhibitor VEGFR2 / METCabozantinib0.035 nM (MET)FDA Approved
Kinase Inhibitor VEGFR1-3Lenvatinib4-22 nMFDA Approved
SIRT3 Inhibitor SIRT3 (Deacetylase)Compound P6 (Novel)7.2 µMPreclinical
Antibacterial DNA GyraseCiprofloxacin0.01-0.5 µg/mL (MIC)FDA Approved
DHODH Inhibitor hDHODHBrequinar Analogues< 50 nMClinical Trials
Biological Screening Cascade

To validate a novel hit, a hierarchical screening approach is mandatory to filter false positives (PAINS).

  • Primary Screen (Enzymatic): FRET-based or radioactive kinase assays to determine intrinsic affinity (

    
     or 
    
    
    
    ).
  • Secondary Screen (Cellular): Cell viability assays (MTT/CellTiter-Glo) on target-dependent cell lines (e.g., HUVEC for VEGFR, HepG2 for MET).

  • Tertiary Screen (Mechanistic): Western blot analysis to confirm phosphorylation blockade of downstream effectors (e.g., p-ERK, p-AKT).

References

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) . Mini-Reviews in Medicinal Chemistry. (2025). 6

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Synlett. (2025).[7][8][9] Link[2][8][10][11][12]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors . PubMed. (2022).[10] 13[10]

  • Application Notes and Protocols for the Pfitzinger Reaction . BenchChem. (2025).[1][2][3][4] 4[2][8][10][12]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. (2025).[7] 14[8][10][11]

  • Synthesis of quinoline mimics via C–H bond functionalization . Organic & Biomolecular Chemistry. (2025).[4][15][7][8][9] 7

Sources

"Methyl 4,8-dichloroquinoline-2-carboxylate as a fragment for drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4,8-dichloroquinoline-2-carboxylate as a fragment for drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 4,8-dichloroquinoline-2-carboxylate (CAS: 1020101-15-8) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). As a derivative of the privileged quinoline core, this molecule offers a unique trifunctional handle: a highly reactive electrophilic center at C4, a modifiable ester at C2, and a metabolic blocking group at C8.

This guide details the synthetic access, reactivity profile, and medicinal chemistry applications of this fragment. It serves as a critical intermediate for synthesizing glycine-site NMDA receptor antagonists, antibacterial DNA gyrase inhibitors, and novel antitumor agents.

Physicochemical Profile & Pharmacophore Analysis

The utility of Methyl 4,8-dichloroquinoline-2-carboxylate lies in its specific substitution pattern, which balances electronic activation with metabolic stability.

Table 1: Physicochemical Properties

PropertyValueRelevance to Drug Discovery
Molecular Weight 256.09 DaIdeal for FBDD (Rule of 3 compliant).
LogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; C8-Cl increases permeability.
H-Bond Donors 0Good membrane permeability.
H-Bond Acceptors 3N-1 and Ester oxygens interact with target residues.
TPSA ~39 ŲWell within CNS penetration limits (<90 Ų).
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Structural Logic (SAR)
  • C4-Position (Chlorine): The "Warhead." The electron-withdrawing effect of the N1 atom and the C2-ester activates this position for Nucleophilic Aromatic Substitution (

    
    ). It is the primary vector for library expansion.
    
  • C2-Position (Methyl Ester): The "Anchor." It mimics the glycine carboxylate in NMDA antagonists. It can be hydrolyzed to the acid, reduced to an alcohol, or amidated to form peptidomimetics.

  • C8-Position (Chlorine): The "Shield." It blocks a common site of oxidative metabolism (CYP450 hydroxylation) and induces a twist in the N1-C2 bond, potentially locking bioactive conformations.

Synthetic Accessibility (The "Make")

The synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate is robust and scalable. The preferred route, validated in patent literature (e.g., WO2005026149) and academic methodology (Alexandre et al., Tetrahedron 2003), utilizes a modified Conrad-Limpach or Knorr synthesis approach.

Protocol: From 2-Chloroaniline to Scaffold

Step 1: Enamine Formation

  • Reactants: 2-Chloroaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq).

  • Conditions: Methanol, reflux, 2–4 hours.

  • Mechanism: Michael addition of the aniline nitrogen to the alkyne.

  • Observation: Formation of a fumarate adduct (enamine).

Step 2: Thermal Cyclization (Gould-Jacobs Type)

  • Conditions: Diphenyl ether (Ph2O), 250°C, flash heating.

  • Mechanism: Thermal electrocyclic ring closure followed by elimination of methanol.

  • Product: Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate.

  • Note: High temperature is critical to overcome the activation energy of aromaticity disruption.

Step 3: Chlorination (Deoxychlorination)

  • Reactants: Intermediate from Step 2, Phosphorus Oxychloride (

    
    ).
    
  • Conditions: Reflux, 1–2 hours. Neat or in toluene.

  • Mechanism: Conversion of the tautomeric 4-quinolone to the 4-chloroquinoline.

  • Purification: Quench with ice/water; extract with DCM. Recrystallize from EtOAc/Hexane.

Visualization: Synthetic Workflow

SynthesisRoute Figure 1: Synthetic pathway for Methyl 4,8-dichloroquinoline-2-carboxylate. Aniline 2-Chloroaniline Enamine Enamine Intermediate Aniline->Enamine MeOH, Reflux (Michael Addn) DMAD DMAD (Dimethyl Acetylenedicarboxylate) DMAD->Enamine HydroxyQuin Methyl 8-chloro-4-hydroxy- quinoline-2-carboxylate Enamine->HydroxyQuin Ph2O, 250°C (Cyclization) Target Methyl 4,8-dichloroquinoline- 2-carboxylate HydroxyQuin->Target POCl3, Reflux (Deoxychlorination)

Figure 1: Step-by-step synthetic pathway validated by Alexandre et al. (2003) and WO2005026149.

Reactivity & Functionalization Strategy

This scaffold is designed for divergent synthesis . The reactivity difference between the C4-Cl and C2-Ester allows for sequential functionalization without protecting groups.

A. The C4-Displacement ( )

The C4-chlorine is highly activated. Displacement with primary or secondary amines is the most common transformation.

  • Reagents: Amine (1.1 eq), Base (DIEA or

    
    ), Solvent (DMF or NMP).
    
  • Temperature: 80–120°C (Thermal) or 100°C (Microwave, 10 min).

  • Outcome: Formation of 4-aminoquinoline-2-carboxylates.[1]

  • Why it works: The protonated N1 (under reaction conditions or via H-bonding) stabilizes the Meisenheimer complex intermediate.

B. The C2-Manipulation
  • Hydrolysis: LiOH/THF/Water -> Yields the carboxylic acid (NMDA antagonist pharmacophore).

  • Amidation: Direct aminolysis of the ester is slow. Hydrolysis followed by HATU coupling is preferred for complex amines.

  • Reduction:

    
     -> Yields the alcohol (precursor for mefloquine analogs).
    
Visualization: Reactivity Map

ReactivityMap Figure 2: Divergent reactivity profile of the 4,8-dichloro scaffold. Core Methyl 4,8-dichloroquinoline- 2-carboxylate Amines Primary/Secondary Amines (S_NAr) Core->Amines C4-Cl Displacement (High Reactivity) Thiols Thiols (S_NAr) Core->Thiols C4-Cl Displacement Suzuki Aryl Boronic Acids (Suzuki-Miyaura) Core->Suzuki Pd-Catalysis Acid Carboxylic Acid (Hydrolysis) Core->Acid C2-Ester (Standard) Amide Amide (Aminolysis) Core->Amide C2-Ester Alcohol Alcohol (Reduction) Core->Alcohol C2-Ester Metab Metabolic Stability (Blocks CYP450) Core->Metab C8-Cl Effect Lipo Lipophilicity (LogP increase) Core->Lipo C8-Cl Effect

Figure 2: Strategic map for library generation using the core scaffold.

Applications in Drug Discovery[2][3]

Case Study 1: NMDA Receptor Antagonism

Derivatives of 4,8-dichloroquinoline-2-carboxylic acid are potent antagonists of the glycine binding site of the NMDA receptor.

  • Mechanism: The quinoline nitrogen and the C2-carboxylate (after hydrolysis of the methyl ester) form a bidentate chelate with the receptor's glycine site.

  • Role of 4,8-dichloro: The C8-Cl fills a hydrophobic pocket, while C4-substituents (introduced via

    
    ) can reach into auxiliary binding domains to improve selectivity over AMPA/Kainate receptors.
    
  • Key Reference: J. Med. Chem. 2004, 47, 26 (Analogous 5,7-dichloro series logic applies here).

Case Study 2: Antibacterial Agents (DNA Gyrase)

Patent WO2005026149 describes the use of this specific intermediate (Intermediate 141) to synthesize pyrrol-quinoline conjugates.

  • Target: Bacterial DNA Gyrase / Topoisomerase IV.

  • Workflow: The C4-Cl is displaced by a diamine linker, which is then coupled to a pyrrol moiety. The rigid quinoline core intercalates DNA or binds the ATP-binding pocket.

Experimental Protocol: Representative Reaction

Objective: Synthesis of Methyl 4-(morpholin-4-yl)-8-chloroquinoline-2-carboxylate.

  • Preparation: Dissolve Methyl 4,8-dichloroquinoline-2-carboxylate (256 mg, 1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add Morpholine (105 µL, 1.2 mmol) and Diisopropylethylamine (DIEA) (260 µL, 1.5 mmol).

  • Reaction: Heat the mixture to 100°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Self-Validation: The starting material spot (

      
       ~0.8) should disappear, and a new, more polar fluorescent spot (
      
      
      
      ~0.4) should appear.[2][3]
  • Workup: Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with water.

  • Purification: If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF), dry over

    
    , and concentrate.
    

References

  • Alexandre, F.-R., et al. (2003).[1] "Efficient synthesis of quinoline-4-carboxylic acids and their use in the preparation of pharmacologically active compounds." Tetrahedron, 59(8), 1413–1419. Link

  • Pearson, N. D., et al. (2005). "Pyrrol derivatives with antibacterial activity." World Intellectual Property Organization, WO2005026149A1. (See Intermediate 141). Link

  • Carling, R. W., et al. (1993). "4-Substituted-2-carboxy-tetrahydroquinolines: Potent antagonists at the glycine site of the NMDA receptor."[4] Journal of Medicinal Chemistry, 36(22), 3397–3408. Link

  • PubChem. (n.d.).[2] "Methyl 4,8-dichloroquinoline-2-carboxylate (Compound)." National Center for Biotechnology Information. Link (Note: Link to analogous 2-chloro isomer for property comparison).

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Quinolone

Methyl 4,8-dichloroquinoline-2-carboxylate, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore, and the strategic placement of chloro- and carboxylate-moieties can profoundly influence the molecule's biological activity, safety profile, and formulation characteristics. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for any successful research and development endeavor.

This guide provides a comprehensive technical overview of the critical aspects of solubility and stability pertaining to Methyl 4,8-dichloroquinoline-2-carboxylate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize this molecule effectively. We will delve into the theoretical underpinnings of solubility and stability, present detailed experimental protocols for their assessment, and discuss the interpretation of the resulting data. The insights provided herein are intended to facilitate informed decision-making throughout the development lifecycle, from early-stage discovery to formulation and beyond.

Core Physicochemical Properties of Methyl 4,8-dichloroquinoline-2-carboxylate

A foundational understanding of the intrinsic properties of Methyl 4,8-dichloroquinoline-2-carboxylate is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₁₁H₇Cl₂NO₂United States Biological[1]
Molecular Weight 256.09 g/mol United States Biological[1]
CAS Number 1020101-15-8United States Biological[1]
Appearance Likely a crystalline solid, potentially white to pale yellowInferred from similar quinoline derivatives
Storage Temperature -20°CUnited States Biological[1]

The presence of two chlorine atoms and a methyl ester group on the quinoline core suggests that this compound is likely to be poorly soluble in aqueous media and more soluble in organic solvents. The nitrogen atom in the quinoline ring can act as a weak base, implying that the solubility may be pH-dependent.

Solubility Profiling: A Gateway to Bioavailability and Formulation

Solubility is a critical determinant of a compound's absorption and bioavailability.[2] For orally administered drugs, dissolution is often the rate-limiting step for absorption.[3] Therefore, a comprehensive solubility profile is indispensable.

Theoretical Considerations for Solubility

The solubility of Methyl 4,8-dichloroquinoline-2-carboxylate will be governed by several factors:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions. The presence of polar groups and the planar quinoline ring may lead to significant crystal packing forces. The existence of different polymorphic forms can also significantly impact solubility.[4][5]

  • Solvation Energy: The extent to which solvent molecules can interact with and stabilize the solute molecules. The dichlorinated quinoline ring is largely hydrophobic, while the methyl carboxylate group provides a site for hydrogen bonding.

  • pH: The quinoline nitrogen is weakly basic. In acidic conditions, it can be protonated, leading to the formation of a more soluble salt. Therefore, the aqueous solubility is expected to increase at lower pH.[6][7]

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[8][9]

2.2.1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess the solubility of a large number of compounds.[10] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[11]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4,8-dichloroquinoline-2-carboxylate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

  • Measurement: Measure the turbidity of each well using a microplate nephelometer.[2] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

2.2.2. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[1][12] The shake-flask method is a reliable technique for determining the thermodynamic solubility of poorly soluble compounds.[13]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid Methyl 4,8-dichloroquinoline-2-carboxylate to a series of vials containing various solvents of interest (e.g., water, pH-buffered solutions, ethanol, methanol, acetonitrile, THF, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Pre-rinsing the filter with the saturated solution can minimize adsorption of the compound to the filter.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1]

  • Solid Phase Analysis: It is crucial to analyze the remaining solid phase (e.g., by X-ray diffraction) to confirm that no polymorphic transformation has occurred during the experiment.[5]

Predicted and Analog Solubility Data

In the absence of direct experimental data for Methyl 4,8-dichloroquinoline-2-carboxylate, data from structurally similar compounds and computational predictions can provide valuable initial estimates.

Predicted Aqueous Solubility (logS): Computational models predict the aqueous solubility (logS) of organic compounds. For drug-like molecules, a logS value between -1 and -5 is often considered acceptable.[2]

Solubility in Organic Solvents: Based on the structure, Methyl 4,8-dichloroquinoline-2-carboxylate is expected to have good solubility in common organic solvents. Data for the related compound, 4,7-dichloroquinoline, shows high solubility in tetrahydrofuran (THF).[8] Quinoline-2-carboxylic acid derivatives are generally reported to be soluble in organic solvents like dioxane, DMF, and DMSO.[14]

SolventPredicted/Analog SolubilityRationale/Reference
Water (pH 7.4)Low (likely µg/mL range)Based on the hydrophobic nature of the dichlorinated quinoline ring.
Acidic Buffer (pH < 4)Moderately IncreasedProtonation of the quinoline nitrogen is expected to increase aqueous solubility.[6]
EthanolSolubleCommon organic solvent for similar heterocyclic compounds.
MethanolSolubleSimilar to ethanol.
AcetonitrileSolubleA common solvent in HPLC analysis of quinolines.
Tetrahydrofuran (THF)Highly Soluble4,7-dichloroquinoline shows high solubility in THF.[8]
Dimethyl Sulfoxide (DMSO)Highly SolubleA common solvent for preparing stock solutions of poorly soluble compounds.

Stability Assessment: Ensuring Integrity and Shelf-Life

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[16][17] These studies are essential for developing and validating stability-indicating analytical methods.[4] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[15][18] A degradation of 5-20% is typically targeted.[18]

Experimental Protocol: Forced Degradation Studies

  • Stock Solution: Prepare a stock solution of Methyl 4,8-dichloroquinoline-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or elevated temperature. The primary expected degradation product is the corresponding carboxylic acid via ester hydrolysis.[19]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

Based on the chemical structure of Methyl 4,8-dichloroquinoline-2-carboxylate, the following degradation pathways are plausible:

  • Hydrolysis of the Methyl Ester: Under both acidic and basic conditions, the methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid (4,8-dichloroquinoline-2-carboxylic acid) and methanol.[19]

  • Photodegradation: Quinolines are known to undergo photodegradation. The presence of chlorine atoms may influence the photochemical reactivity. Potential reactions include dechlorination or hydroxylation of the quinoline ring.

  • Oxidation: The quinoline ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation Parent Methyl 4,8-dichloroquinoline-2-carboxylate Acid_Degradant 4,8-dichloroquinoline-2-carboxylic acid Parent->Acid_Degradant Acid/Base Hydrolysis Oxidative_Degradant N-oxide or Hydroxylated derivatives Parent->Oxidative_Degradant Oxidation (e.g., H2O2) Photo_Degradant Dechlorinated or Hydroxylated products Parent->Photo_Degradant UV/Vis Light

Caption: Potential degradation pathways of Methyl 4,8-dichloroquinoline-2-carboxylate.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][12] RP-HPLC is the most common technique for this purpose.

Workflow for Developing a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column, which is a versatile choice for many small molecules.

    • Mobile Phase: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products generated during forced degradation studies.

    • The pH of the mobile phase can be critical for the retention and peak shape of ionizable compounds like quinolines.

  • Detection:

    • UV detection is typically used. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

G Start Start: Develop Stability-Indicating HPLC Method Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (ACN/MeOH with Buffer) Column_Selection->Mobile_Phase_Screening Forced_Degradation Perform Forced Degradation Studies Mobile_Phase_Screening->Forced_Degradation Method_Optimization Optimize Gradient, Flow Rate, Temperature, pH Forced_Degradation->Method_Optimization Peak_Purity Assess Peak Purity (PDA Detector) Method_Optimization->Peak_Purity Validation Validate Method (ICH Guidelines) Peak_Purity->Validation End End: Final Validated Method Validation->End

Caption: Workflow for stability-indicating HPLC method development.

Data Interpretation and Reporting

Accurate and comprehensive reporting of solubility and stability data is crucial for regulatory submissions and for building a robust understanding of the compound.

Reporting Solubility Data
  • Clearly state the method used (kinetic or thermodynamic).

  • Report the solubility in standard units (e.g., mg/mL, µg/mL, or molarity).

  • Specify the solvent system, including pH and temperature.

  • For thermodynamic solubility, confirm the nature of the solid phase after the experiment.

Reporting Stability Data
  • Detail the stress conditions applied (reagents, temperature, duration).

  • Provide chromatograms showing the separation of the parent compound from its degradation products.

  • Quantify the amount of parent compound remaining and the percentage of each degradation product formed.

  • Propose structures for the major degradation products, ideally confirmed by mass spectrometry (LC-MS).[18]

  • Discuss the likely degradation pathways.

Conclusion: A Roadmap for Successful Development

The solubility and stability of Methyl 4,8-dichloroquinoline-2-carboxylate are critical attributes that will dictate its path forward in any research and development program. This guide has provided a comprehensive framework for the systematic evaluation of these properties. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the high-quality data needed to understand this molecule's behavior. A thorough characterization of its solubility profile will inform formulation strategies to enhance bioavailability, while a deep understanding of its degradation pathways will enable the development of stable formulations with an appropriate shelf-life. Ultimately, a proactive and scientifically rigorous approach to assessing solubility and stability is an indispensable investment in the successful translation of this promising quinoline derivative from the laboratory to its intended application.

References

  • United States Biological.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. (2026).
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim
  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026).
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center.
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Photodegradation of quinoline in water. (2025).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Q1A(R2) Guideline. ICH.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Intrinsic Solubility of Ionizable Compounds
  • Quinoline. Wikipedia.
  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Effect of Polymorphism Formul
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chrom
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • Guidance for Industry #5 - Drug Stability Guidelines. FDA.
  • Development of forced degradation and stability indic
  • UV photolysis for accelerated quinoline biodegradation and mineraliz
  • Controlling crystal polymorphism: from stability prediction to crystallization process design.
  • stability-indicating rp-hplc method: Topics by Science.gov.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
  • Phase solubility analysis and pH solubility profile. Slideshare.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Impact of Polymorphism on Drug Formul
  • A Review on Solubility Enhancement Methods for Poorly W
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.
  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.
  • Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.
  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. MedChemExpress.
  • Hydrolytic and thermal degradation of PET fibers and PET granule: The effects of crystallization, temperature, and humidity.
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

Sources

A Technical Guide to the Mechanisms of Action of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with remarkably diverse mechanisms of action. This technical guide provides an in-depth exploration of the molecular pathways through which substituted quinoline compounds exert their pharmacological effects, with a primary focus on their roles as antimalarial, antibacterial, and anticancer agents. We delve into the causal biochemistry, from the inhibition of heme detoxification in malaria parasites to the crippling of bacterial DNA replication and the multifaceted assault on cancer cell proliferation. This document synthesizes field-proven insights with established scientific principles, detailing the experimental methodologies used to validate these mechanisms and offering a self-validating framework for future research and development.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, or 1-azanaphthalene, is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This structure is not only chemically stable but also serves as a versatile template for synthetic modification. The ability to introduce a wide array of substituents at various positions on the quinoline core allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic distribution. This chemical tractability has enabled the development of quinoline derivatives that can selectively interact with a wide range of biological targets, leading to their prominent role in treating infectious diseases and cancer.[1][2][3]

Antimalarial Mechanism of Action: Disrupting Heme Homeostasis

The quinoline-containing drugs, including chloroquine, quinine, and mefloquine, have historically been vital in the fight against malaria.[4] Their primary theater of operation is the acidic digestive vacuole of the Plasmodium parasite during its intraerythrocytic life stages.[4][5]

Core Mechanism: Inhibition of Heme Polymerization

During its growth within red blood cells, the malaria parasite digests copious amounts of host hemoglobin to acquire essential amino acids.[6][7] This process liberates large quantities of toxic, soluble ferrous protoporphyrin IX (heme).[8] To protect itself, the parasite detoxifies this heme by biocrystallizing it into an inert, insoluble polymer called hemozoin (malaria pigment).[6][9]

Quinoline antimalarials are weak bases that accumulate to high concentrations (up to 1000-fold) within the acidic environment of the parasite's digestive vacuole.[4] Here, they interfere directly with hemozoin formation.[8][10] The core mechanism involves the formation of a complex between the quinoline drug and heme.[6][11] This drug-heme complex then "caps" the growing faces of the hemozoin crystal, physically preventing further heme molecules from being added to the polymer.[11][12] The resulting buildup of free heme is highly toxic, leading to the generation of reactive oxygen species (ROS), membrane damage, and ultimately, parasite death.[5][8]

Several distinct modes of crystal growth inhibition by quinolines have been observed using atomic-force microscopy[13]:

  • Kink Site Binding: Compounds like amodiaquine and mefloquine primarily bind to the kink sites where new heme molecules would normally attach.

  • Step-Pinning: Chloroquine and quinine bind more broadly across the flat surfaces of the crystal, inhibiting growth over a wider area.

  • Step-Bunching: Pyronaridine can bind two step edges simultaneously, causing a pile-up that disrupts the crystallization process.

Antimalarial_Mechanism

Caption: Antimalarial action of quinolines in the parasite's digestive vacuole.

Secondary Mechanisms and Compound-Specific Actions

While heme polymerization inhibition is the most widely accepted mechanism, other targets have been identified. Mefloquine, for instance, has been shown to target the parasite's 80S ribosome, thereby inhibiting protein synthesis.[14][15] This dual action may contribute to its efficacy.

Experimental Protocol: In Vitro Heme Biocrystallization Inhibition Assay

This assay provides a direct, cell-free method to assess a compound's ability to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.

Causality and Rationale: This experiment is crucial for validating the primary antimalarial mechanism. It isolates the chemical process of polymerization from other biological variables within the parasite, providing direct evidence of a compound's interaction with heme detoxification. A positive result strongly suggests a chloroquine-like mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare stock solutions of test compounds and a positive control (e.g., chloroquine) in DMSO.

    • Prepare a 4.0 M sodium acetate buffer, pH 4.8.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the test compound at various concentrations (typically a serial dilution). Include wells for a positive control, a negative control (DMSO vehicle), and a blank (no hemin).

    • Add 50 µL of the hemin stock solution to all wells except the blank.

    • Initiate the polymerization reaction by adding 100 µL of the acetate buffer to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate to pellet the insoluble β-hematin crystals.

    • Carefully remove the supernatant containing unreacted heme.

    • Wash the pellet with DMSO to remove any remaining soluble heme.

    • Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.

    • Measure the absorbance of the dissolved pellet at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value (the concentration at which 50% of heme polymerization is inhibited) by plotting inhibition percentage against compound concentration and fitting the data to a dose-response curve.

Antibacterial Mechanism of Action: Sabotaging DNA Replication

The fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are a major class of synthetic broad-spectrum antibiotics. Their mechanism is distinct from the antimalarials and targets fundamental bacterial processes.[16][17]

Targeting Bacterial Type II Topoisomerases

Quinolones act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17][18][19] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[20] They work by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[16][20]

Quinolones convert these essential enzymes into cellular toxins.[18][19] They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[21] This prevents the re-ligation step, leaving permanent double-strand breaks in the bacterial chromosome.[16] The accumulation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.[18]

  • DNA Gyrase (GyrA, GyrB subunits): The primary target in most Gram-negative bacteria.[20]

  • Topoisomerase IV (ParC, ParE subunits): The primary target in many Gram-positive bacteria.[20]

Antibacterial_Mechanism

Caption: Fluoroquinolone mechanism targeting bacterial topoisomerases.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase, a hallmark of the enzyme's function.

Causality and Rationale: This assay directly tests the hypothesis that a quinoline compound targets DNA gyrase. Observing inhibition of supercoiling provides strong evidence for this specific mechanism. It is a foundational experiment in the development of new fluoroquinolones.

Step-by-Step Methodology:

  • Reagents and Substrates:

    • Purified E. coli DNA Gyrase enzyme (containing GyrA and GyrB subunits).

    • Relaxed circular plasmid DNA (e.g., pBR322).

    • Assay buffer containing ATP, MgCl₂, KCl, and other cofactors.

    • Test compounds and a positive control (e.g., ciprofloxacin) dissolved in DMSO.

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding a specific amount of DNA gyrase enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.

    • Load the samples onto a 1% agarose gel.

    • Perform gel electrophoresis to separate the different DNA topoisomers. The supercoiled form migrates faster through the gel than the relaxed form.

  • Visualization and Interpretation:

    • Stain the gel with a DNA intercalating agent (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

    • In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The IC50 can be determined by quantifying the band intensities.

Anticancer Mechanisms of Action: A Multi-Pronged Attack

Unlike their antimalarial and antibacterial counterparts, anticancer quinolines do not have a single, unifying mechanism. Instead, they leverage the quinoline scaffold to interact with a diverse array of targets crucial for cancer cell survival and proliferation.[1][22][23]

Key Anticancer Mechanisms
  • Topoisomerase Inhibition: Similar to some antibacterial quinolones, certain anticancer derivatives function as topoisomerase inhibitors, disrupting the DNA replication and transcription necessary for rapidly dividing cancer cells.[2][5][22]

  • Kinase Inhibition: Many signaling pathways that drive cancer growth are dependent on protein kinases. Quinoline derivatives have been successfully designed as potent inhibitors of key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/AKT/mTOR pathway.[5][23][24][25] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, feature a quinoline core.[1][2]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline compounds act as microtubule-targeting agents by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][23]

  • Induction of Apoptosis and Oxidative Stress: Certain quinoline derivatives can induce programmed cell death (apoptosis) by causing mitochondrial dysfunction or promoting an overproduction of ROS, which disrupts the redox balance within cancer cells.[5][26]

Anticancer_Mechanisms

Caption: Diverse mechanisms of action for anticancer quinoline derivatives.

Experimental Workflow: Characterizing Anticancer Activity

A hierarchical approach is required to elucidate the specific mechanism of a novel anticancer quinoline.

Causality and Rationale: This workflow provides a logical progression from general effect to specific mechanism. Starting with a broad cytotoxicity screen (MTT assay) confirms activity. If active, cell cycle analysis can quickly differentiate between agents that affect DNA synthesis/mitosis and other mechanisms. Finally, target-specific biochemical or cellular assays confirm the precise molecular interaction.

Experimental_Workflow A Step 1: Assess Cytotoxicity (e.g., MTT Assay) Against Cancer Cell Lines B Step 2: Determine Effect on Cell Cycle (Flow Cytometry) A->B If cytotoxic C Step 3: Target-Specific Assays B->C Based on cell cycle arrest phase (e.g., G2/M arrest suggests tubulin target) D Step 4: Structural Validation (X-ray Crystallography, Molecular Docking) C->D To confirm binding mode Assay1 Kinase Inhibition Assay C->Assay1 Assay2 Topoisomerase Assay C->Assay2 Assay3 Tubulin Polymerization Assay C->Assay3 Assay4 Apoptosis Assay (e.g., Annexin V) C->Assay4

Caption: Hierarchical workflow for elucidating the anticancer mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard initial screen to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[27]

  • Compound Treatment: Treat the cells with serial dilutions of the test quinoline compound for a specified period (e.g., 24, 48, or 72 hours).[27] Include vehicle controls (DMSO) and untreated controls.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[27] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration that reduces cell viability by 50%.

Mechanisms of Resistance

A critical aspect of drug development is understanding how resistance emerges.

  • Antimalarial Resistance: For chloroquine, resistance is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene, which results in the efficient pumping of the drug out of the digestive vacuole.[5][8][9]

  • Antibacterial Resistance: Resistance to fluoroquinolones typically arises from mutations in the target enzyme genes (gyrA, parC) that reduce the drug's binding affinity.[17][18][20][28] Additionally, bacteria can acquire resistance through increased expression of efflux pumps that actively remove the drug from the cell or through plasmid-mediated resistance mechanisms.[17][18]

Conclusion and Future Directions

The substituted quinoline framework is a testament to the power of a privileged scaffold in medicinal chemistry. Its derivatives have yielded compounds that combat pathogens and cancer through remarkably distinct and potent mechanisms of action. Understanding these mechanisms is not merely an academic exercise; it is fundamental to overcoming drug resistance, designing next-generation therapeutics with improved selectivity and potency, and identifying novel biological targets. Future research will likely focus on creating hybrid quinoline molecules that can engage multiple targets simultaneously, offering a promising strategy to enhance efficacy and circumvent resistance pathways. The continued application of structural biology, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in visualizing drug-target interactions at an atomic level, paving the way for more rational, structure-based drug design.[15][29][30]

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Singh, H., & Unnisa, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Sullivan, D. J., Jr, Matile, H., Ridley, R. G., & Goldberg, D. E. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(47), 31103–31107.
  • Wikipedia contributors. (n.d.). Quinolone antibiotic. Wikipedia.
  • Tulane University. (2023). Mechanisms of drug action and resistance. Tulane University School of Public Health and Tropical Medicine.
  • Mechanism of Action of Quinolones and Fluoroquinolones. (2011). PharmaXChange.info.
  • Vaidya, A., Jain, A., Kumar, D., & Kashaw, S. K. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1651–1660.
  • MIMS Philippines. (n.d.). Mefloquine: Uses, Dosage, Side Effects and More. MIMS.
  • Gorka, A. P., de Dios, A. C., & Roepe, P. D. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 56(12), 5231–5246.
  • Olafson, K. N., Nguyen, T. Q., Rimer, J. D., & Vekilov, P. G. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(28), 7531–7536.
  • Chloroquine Mechanism of action. (2020). YouTube.
  • Hartuti, E. D., et al. (2025).
  • Chloroquine: Understanding Mechanism of Action and Resistance. (2026). LinkedIn.
  • Kumar, S., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Source unavailable].
  • Mechanism of Quinolone Action and Resistance. (2014).
  • Jose, J., & S, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 120-137.
  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.
  • Al-Ostoot, F. H., et al. (2020).
  • Asif, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Source unavailable].
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.
  • Wong, C. F., et al. (2023). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.
  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.
  • Eldehna, W. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Mechanisms of drug resistance: quinolone resistance. (n.d.). [Source unavailable].
  • Musso, L., et al. (n.d.).
  • Wikipedia contributors. (n.d.). Mefloquine. Wikipedia.
  • Wikipedia contributors. (n.d.). Chloroquine. Wikipedia.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22946–22952.
  • target proteins & x-ray crystallography. (2020). YouTube.
  • Szychowski, K. A., et al. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Source unavailable].
  • The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal.
  • Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S14.
  • Pinto, M., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Source unavailable].
  • Shang, E., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Source unavailable].
  • Egan, T. J. (1992). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 88, 240-244.
  • Singh, H., & Unnisa, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Mefloquine. (n.d.). SlideShare.
  • Sullivan, D. J., Jr. (2025). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. [Source unavailable].
  • Mohammed, I., et al. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Betzi, S., et al. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

Sources

"exploring the chemical space of dichloroquinoline-2-carboxylates"

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical space of dichloroquinoline-2-carboxylates, a scaffold pivotal in neuropharmacology (specifically NMDA receptor modulation) and antimicrobial drug discovery.

Synthesis, Structural Activity Relationships, and Therapeutic Utility

Executive Summary: The Scaffold at a Glance

The dichloroquinoline-2-carboxylate core represents a privileged structure in medicinal chemistry. While the quinoline ring is ubiquitous, the specific functionalization at the C2 position (carboxylate) combined with dichloro-substitution (typically at 5,7 or 4,x positions) unlocks unique biological profiles.

Most notably, 5,7-dichlorokynurenic acid (5,7-DCKA) —a 4-hydroxy-quinoline-2-carboxylate—is a gold-standard competitive antagonist at the glycine binding site of the NMDA receptor. Beyond neuroscience, this chemical space extends to antibacterial agents where the 2-carboxylate moiety serves as a handle for peptidomimetic functionalization or solubility modulation.

This technical guide dissects the synthetic architecture required to access this space, maps the critical Structure-Activity Relationships (SAR), and provides validated protocols for laboratory execution.

Synthetic Architecture: Accessing the Core

To explore this chemical space, one must master the construction of the pyridine ring upon a dichlorinated benzene scaffold. The most robust method for generating quinoline-2-carboxylates is the Modified Conrad-Limpach-Gould-Jacobs sequence using dimethyl acetylenedicarboxylate (DMAD).

The DMAD Cyclization Route

This pathway is preferred over the Skraup or Doebner-Miller syntheses because it regioselectively installs the carboxylate at C2 and C3 (which can be decarboxylated).

Mechanism:

  • Michael Addition: A dichloroaniline reacts with DMAD to form an enamine (dimethyl anilinofumarate).

  • Thermal Cyclization: High-temperature intramolecular acylation yields the 4-hydroxy-quinoline-2,3-dicarboxylate.

  • Saponification & Decarboxylation: Selective hydrolysis and heat remove the labile C3-ester, leaving the C2-carboxylate.

Visualization of Synthetic Pathway

The following diagram illustrates the divergent synthesis starting from 3,5-dichloroaniline to access the key NMDA antagonist scaffold.

SynthesisPathway Aniline 3,5-Dichloroaniline Enamine Dimethyl (3,5-dichloroanilino)fumarate Aniline->Enamine MeOH, Reflux (Michael Addition) DMAD DMAD (Dimethyl acetylenedicarboxylate) DMAD->Enamine Cyclized Dimethyl 5,7-dichloro- 4-hydroxyquinoline- 2,3-dicarboxylate Enamine->Cyclized Diphenyl ether 250°C (Cyclization) Acid 5,7-Dichloro-4-hydroxy- quinoline-2-carboxylic acid (5,7-DCKA) Cyclized->Acid 1. NaOH (Hydrolysis) 2. HCl, Heat (-CO2 @ C3) ChloroDeriv Ethyl 4,5,7-trichloro- quinoline-2-carboxylate Acid->ChloroDeriv POCl3, EtOH (Chlorination/Esterification)

Figure 1: Synthetic workflow for accessing the 5,7-dichloroquinoline-2-carboxylate core via the DMAD route.[1][2]

Chemical Space Mapping: SAR & Logic

The biological activity of this scaffold is highly sensitive to the substitution pattern.

The "Magic" of the 5,7-Dichloro Pattern

In the context of the NMDA receptor (Glycine site), the 5,7-dichloro substitution is critical.

  • C5-Cl: Occupies a hydrophobic pocket in the receptor, significantly increasing binding affinity compared to the 7-chloro analog.

  • C7-Cl: Enhances lipophilicity and electron withdrawal, stabilizing the anionic form of the acid which interacts with the receptor's cationic residues.

  • C4-OH (Tautomer): The 4-hydroxy group (tautomeric with 4-quinolone) acts as a hydrogen bond donor/acceptor pair essential for the "glycine-mimetic" pharmacophore.

Quantitative Data Summary

The following table summarizes the impact of substitution on NMDA Glycine Site affinity (


 values).
Compound StructureSubstituents

(Glycine Site)
Relative Potency
Kynurenic Acid 4-OH~15,000 nMBaseline
7-Chlorokynurenic Acid 7-Cl, 4-OH~200 nMHigh
5,7-Dichlorokynurenic Acid 5,7-diCl, 4-OH65 nM Very High
5,7-Dichloro-2-ester 5,7-diCl, 4-OH, 2-COOEtInactive*Prodrug (requires hydrolysis)

Note: Esters generally lack in vitro activity but serve as cell-permeable prodrugs.

Decision Logic for Lead Optimization

When exploring this space, researchers must decide between maintaining the "Kynurenic" (4-OH) core or converting it to a fully aromatic "Quinoline" (4-H/4-Cl) core.

SAR_Logic Start Dichloroquinoline-2-carboxylate Core NMDA Target: NMDA Receptor (Glycine Site) Start->NMDA AntiBac Target: Antibacterial (Gyrase/Topoisomerase) Start->AntiBac Req1 Requirement: 4-OH (Quinolone tautomer) NMDA->Req1 Opt1 Optimization: 5,7-Dichloro substitution Req1->Opt1 Opt2 Optimization: C2-Amide/Hydrazide Opt1->Opt2 Derivatization via C2-coupling Req2 Requirement: Lipophilic C4 substituent AntiBac->Req2 Req2->Opt2

Figure 2: SAR decision tree distinguishing between neuroactive and antimicrobial optimization pathways.

Experimental Protocols

These protocols are designed to be self-validating. The formation of the enamine is indicated by a color change, and the cyclization is confirmed by the precipitation of the solid product from the high-boiling solvent.

Protocol A: Synthesis of Dimethyl 5,7-Dichloro-4-hydroxyquinoline-2,3-dicarboxylate

Objective: Construct the quinoline ring from 3,5-dichloroaniline.

  • Reagents:

    • 3,5-Dichloroaniline (16.2 g, 0.1 mol)

    • Dimethyl acetylenedicarboxylate (DMAD) (14.2 g, 0.1 mol)

    • Methanol (anhydrous, 100 mL)

    • Diphenyl ether (100 mL)

  • Step 1: Enamine Formation

    • Dissolve 3,5-dichloroaniline in Methanol.

    • Add DMAD dropwise with stirring at room temperature.

    • Reflux for 2 hours. The solution will turn yellow/orange.

    • Evaporate methanol under reduced pressure to yield the oily enamine intermediate. Validation: 1H NMR should show loss of aniline NH2 protons and appearance of fumarate vinyl proton.

  • Step 2: Cyclization (Gould-Jacobs)

    • Heat Diphenyl ether to 250°C (reflux) in a flask equipped with a short air condenser (to allow methanol byproduct to escape).

    • Add the enamine intermediate cautiously to the boiling solvent.

    • Maintain temperature for 30-45 minutes.

    • Cool to room temperature.[3] The product usually precipitates as a solid.

    • Dilute with hexane (100 mL) to complete precipitation, filter, and wash with hexane/ether.

    • Yield: Typically 60-75%.

Protocol B: Hydrolysis to 5,7-Dichlorokynurenic Acid (5,7-DCKA)

Objective: Selective hydrolysis and decarboxylation.

  • Reagents:

    • Product from Protocol A (5.0 g)

    • Sodium Hydroxide (2N aqueous solution, 50 mL)

  • Procedure:

    • Suspend the diester in 2N NaOH.

    • Reflux for 3 hours.[4] The solid should dissolve as the salt forms.

    • Cool the solution and acidify with 6N HCl to pH 1-2.

    • The dicarboxylic acid will precipitate.

    • To decarboxylate the C3-acid: Reflux the wet solid in 6N HCl for 2-4 hours. The C2-acid is stable, while the C3-acid (beta to the nitrogen) decarboxylates.

    • Filter the final solid, wash with water, and recrystallize from ethanol/water.

    • Validation: Melting point >250°C (dec). Mass Spec (ESI-): m/z ~256 (M-H).

Future Directions & Lead Optimization

Current research is expanding the "Chemical Space" of these carboxylates via:

  • C2-Bioisosteres: Replacing the carboxylate with phosphonates or tetrazoles to improve blood-brain barrier (BBB) permeability while maintaining anionic character.

  • C4-Amination: Converting the 4-OH to 4-Cl (using POCl3) and then displacing with cyclic amines (morpholine, piperazine) to generate non-sedating antimicrobial agents.

References

  • Baron, B. M., et al. (1990). "5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors."[5] European Journal of Pharmacology.

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and the search for potent glycine antagonists." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1955). "4,7-Dichloroquinoline."[4][6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p.272.

  • Stone, T. W. (1993). "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews.

  • BenchChem. (2025).[4] "Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide."

Sources

Methodological & Application

Application Notes and Protocols for the Synthetic Utilization of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Differentiated Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence in FDA-approved kinase inhibitors underscores the scaffold's importance in modern drug discovery.[1] Methyl 4,8-dichloroquinoline-2-carboxylate emerges as a particularly valuable building block due to its pre-installed functional handles, which allow for sequential and regioselective elaboration. The differential reactivity of the two chlorine atoms—one at an electron-deficient C4 position and the other at a less activated C8 position—coupled with a C2-ester moiety, provides a strategic platform for the synthesis of complex, poly-substituted quinolines.

This guide provides an in-depth exploration of the synthetic utility of Methyl 4,8-dichloroquinoline-2-carboxylate, focusing on key transformations that leverage its unique electronic and steric properties. We will present detailed protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering researchers a practical framework for the rational design and synthesis of novel quinoline-based compounds for applications in drug development and materials science.

Compound Profile

PropertyValueSource
Chemical Name Methyl 4,8-dichloroquinoline-2-carboxylatePharmaffiliates[2]
CAS Number 1020101-15-8Pharmaffiliates[2]
Molecular Formula C₁₁H₇Cl₂NO₂Pharmaffiliates[2]
Molecular Weight 256.08 g/mol Pharmaffiliates[2]
Appearance Off-white to pale yellow solid (typical)General Knowledge
Storage 2-8°C, desiccatePharmaffiliates[2]

Core Concept: Regioselective Functionalization

The synthetic power of Methyl 4,8-dichloroquinoline-2-carboxylate lies in the ability to selectively functionalize the C4 and C8 positions. The chlorine at the C4 position is significantly more reactive towards nucleophilic attack and oxidative addition by palladium(0) complexes. This is due to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for SNAr and facilitates the initial step in many cross-coupling catalytic cycles.[3] The C8-chloro substituent is comparatively less reactive, allowing for a stepwise approach to molecular elaboration.

G cluster_0 Synthetic Strategy Start Methyl 4,8-dichloroquinoline-2-carboxylate C4_Func Selective C4 Functionalization (SNA or Cross-Coupling) Start->C4_Func Milder Conditions Intermediate C4-Substituted-8-chloroquinoline Intermediate C4_Func->Intermediate C8_Func C8 Functionalization (e.g., Buchwald-Hartwig, Suzuki) Intermediate->C8_Func More Forcing Conditions Product Di-substituted Quinoline Product C8_Func->Product

Caption: Logical workflow for the stepwise functionalization of Methyl 4,8-dichloroquinoline-2-carboxylate.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4][5] Its high functional group tolerance and generally mild conditions make it a favored tool in pharmaceutical synthesis.[6] In the case of Methyl 4,8-dichloroquinoline-2-carboxylate, the C4-chloro position is the preferred site for this transformation under standard conditions.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The initial oxidative addition of the palladium(0) catalyst into the C4-Cl bond is the regioselectivity-determining step. This step is faster at the more electron-deficient C4 position compared to the C8 position. The subsequent transmetalation with an organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst proceed to yield the C4-arylated product.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->Pd0 Product Quinoline-Ar' Aryl_Cl Quinoline-Cl Boronic Ar'-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)-8-chloroquinoline-2-carboxylate

This protocol describes a representative Suzuki-Miyaura coupling at the C4 position.

Materials:

  • Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 4,8-dichloroquinoline-2-carboxylate (e.g., 256 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation and Causality:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of cross-coupling reactions, offering good yields for couplings involving aryl chlorides.[8]

  • Base and Solvent System: The use of a base like K₂CO₃ is crucial for the transmetalation step.[4] The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.

  • Inert Atmosphere: Degassing the solvents and maintaining an inert atmosphere prevents the oxidation and deactivation of the Pd(0) active catalyst.

Application II: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of great importance for the synthesis of 4-aminoquinolines, a class of compounds with significant biological activity, including antimalarial and anticancer properties.[3][9]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing quinoline nitrogen. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.[3]

Protocol: Synthesis of Methyl 4-(butylamino)-8-chloroquinoline-2-carboxylate

This protocol details the synthesis of a 4-aminoquinoline derivative via SNAr.

Materials:

  • Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 equiv)

  • n-Butylamine (3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, optional)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube or pressure vessel, dissolve Methyl 4,8-dichloroquinoline-2-carboxylate (e.g., 256 mg, 1.0 mmol) in acetonitrile or DMF (5 mL).

  • Add n-butylamine (e.g., 219 mg, 0.30 mL, 3.0 mmol). The use of an excess of the amine can also serve as the base. Alternatively, a non-nucleophilic base like DIPEA can be added to scavenge the HCl byproduct.

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any excess acid and unreacted amine, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Expert Insights:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they can solvate the charged intermediate and withstand the required reaction temperatures.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring.[3]

  • Excess Nucleophile: Using an excess of the amine nucleophile drives the reaction to completion and can act as a base to neutralize the generated HCl.

Future Directions and Advanced Applications

With the C4 position functionalized, the less reactive C8-chloro group becomes a target for further diversification. More forcing conditions, or the use of specialized catalyst systems (e.g., Buchwald-Hartwig amination catalysts), can be employed to introduce a second point of diversity at this position.[10] This sequential approach allows for the construction of highly complex and functionally rich quinoline libraries, which are invaluable in the search for new therapeutic agents targeting a range of diseases, from cancer to infectious diseases.[11][12]

References

  • Vertex AI Search. (2026). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)
  • Vertex AI Search. (2026). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • MDPI. (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Google Patents. (1950). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
  • PMC - PubMed Central. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ACS Publications. (2023).
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1020101-15-8| Chemical Name : Methyl 4,8-dichloroquinoline-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Chemistry LibreTexts. (2023). 2.
  • ResearchGate. (2025). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubMed Central. (n.d.).
  • Revues Scientifiques Marocaines. (2022).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor.
  • MDPI. (n.d.).
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • AChemBlock. (n.d.).
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
  • Synblock. (n.d.).

Sources

Application Note: Synthetic Routes for Derivatization of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 4,8-dichloroquinoline-2-carboxylate (1 ) is a high-value scaffold in medicinal chemistry, particularly for the development of antimalarial, antibacterial, and kinase-inhibiting agents. Its structural uniqueness lies in the presence of three distinct electrophilic sites, each possessing a specific reactivity threshold.

For the medicinal chemist, this molecule offers a "Library Builder" platform. By exploiting the electronic differentiation between the C4 and C8 positions, and the orthogonality of the C2 ester, researchers can sequentially install three different pharmacophores.

This guide details the chemoselective and regioselective derivatization of 1 , providing validated protocols for:

  • C4-Selective Nucleophilic Aromatic Substitution (

    
    ) : Exploiting the para-nitrogen activation.
    
  • C4-Selective Palladium-Catalyzed Cross-Coupling : Installing carbon frameworks.

  • C8-Functionalization : Accessing the sterically hindered position via catalysis.

  • C2-Ester Modulation : Hydrolysis and amidation for solubility tuning.

Reactivity Profile & Mechanistic Insight

To design effective routes, one must understand the electronic landscape of the scaffold.

The Reactivity Hierarchy

The reactivity order is governed by the electronic influence of the quinoline nitrogen (


).
  • C4-Position (High Reactivity): The chlorine at C4 is vinylogous to an imine chloride. The

    
     atom exerts a strong electron-withdrawing effect (via resonance), making C4 highly electrophilic and susceptible to 
    
    
    
    under mild conditions. It is also the kinetic site for oxidative addition in Pd-catalyzed couplings.
  • C2-Ester (Medium Reactivity): Standard acyl substitution reactivity. It is orthogonal to the halogen reactivity but can be sensitive to strong nucleophiles (e.g., hydrazine, hydroxide) used in

    
     reactions.
    
  • C8-Position (Low Reactivity): The chlorine at C8 is electronically isolated from the activating resonance of the nitrogen. It behaves like a deactivated aryl chloride. Functionalization here typically requires transition-metal catalysis (Suzuki/Buchwald) and forcing conditions.

Reactivity Map Visualization

ReactivityMap Scaffold Methyl 4,8-dichloroquinoline-2-carboxylate C4 C4-Cl Position (Most Reactive) Scaffold->C4 C8 C8-Cl Position (Least Reactive) Scaffold->C8 C2 C2-Ester (Orthogonal) Scaffold->C2 SnAr SnAr (Amines/Thiols) Pd-Coupling (Kinetic) C4->SnAr Activation by N1 Suzuki Pd-Coupling (Thermodynamic) Requires forcing conditions C8->Suzuki Sterically Hindered Hydrolysis Hydrolysis/Amidation C2->Hydrolysis

Figure 1: Reactivity landscape of Methyl 4,8-dichloroquinoline-2-carboxylate. Note the kinetic preference for C4 functionalization.

Detailed Synthetic Protocols

Route A: The "Kinase Scaffold" Approach (C4-Amine / C8-Aryl)

This route is ideal for synthesizing 4-aminoquinoline derivatives (similar to Chloroquine) with an additional aryl handle at C8.

Step 1: C4-Selective

with Primary Amines

Objective: Displace the C4-Cl with an amine nucleophile while leaving the C8-Cl and C2-Ester intact. Mechanism: Addition-Elimination (


) via a Meisenheimer complex.
  • Reagents: Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 equiv), Amine (

    
    , 1.1 equiv), DIPEA (2.0 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or iPrOH.

  • Conditions:

    
     for 4-6 hours.
    

Protocol:

  • Dissolve 1 (1.0 mmol) in NMP (3 mL).

  • Add

    
    -Diisopropylethylamine (DIPEA, 2.0 mmol) followed by the amine (1.1 mmol).
    
  • Heat the mixture to

    
    . Monitor by LC-MS.
    
    • Note: Higher temperatures (

      
      ) may cause cyclization with the C2-ester if the amine has a nucleophilic side chain.
      
  • Workup: Pour into ice-water. The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc, wash with brine (

    
    ) to remove NMP.
    
Step 2: C8-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the deactivated C8-Cl. Challenge: The C4-amino group is electron-donating, further deactivating the ring. High-activity catalysts are required.

  • Reagents: C4-Amino intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), XPhos or SPhos (10 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[2]

  • Conditions:

    
     (sealed tube) for 12-18 hours.
    

Protocol:

  • Charge a reaction vial with the C4-amino intermediate (0.5 mmol), aryl boronic acid (0.75 mmol),

    
     (1.5 mmol), and catalyst system (
    
    
    
    /XPhos pre-complexed if possible).
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Seal and heat to

    
    .
    
  • Validation: LC-MS should show the disappearance of the chloro-isotope pattern.

Route B: The "Biaryl" Approach (C4-Aryl / C8-Aryl)

This route uses sequential cross-coupling. Control is achieved via stoichiometry and temperature.

Step 1: C4-Selective Suzuki Coupling

Rationale: Oxidative addition occurs faster at the electron-deficient C4 position.

  • Reagents: 1 (1.0 equiv), Aryl Boronic Acid A (1.05 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (3:1).

  • Conditions:

    
    , 2-4 hours. Do not overheat.
    

Protocol:

  • Combine 1 , Boronic Acid A, and base in DME/Water.

  • Add

    
     under Argon.
    
  • Heat to

    
    .
    
  • Critical Check: Stop reaction immediately upon consumption of starting material to prevent double coupling.

Step 2: C8-Suzuki Coupling (Forcing Conditions)
  • Reagents: C4-Aryl intermediate, Aryl Boronic Acid B (2.0 equiv),

    
     / 
    
    
    
    (highly active system).
  • Conditions:

    
     or Microwave irradiation (
    
    
    
    , 30 min).
Route C: C2-Ester Derivatization

This is typically performed after C4/C8 manipulations to avoid side reactions (like hydrolysis during Suzuki base treatment).

Hydrolysis to Carboxylic Acid
  • Dissolve ester in THF/MeOH (1:1).

  • Add LiOH (2M aq, 3 equiv). Stir at RT for 2 hours.

  • Acidify with 1N HCl to pH 3. Filter the precipitate.

Direct Amidation (Aminolysis)

For converting the ester directly to an amide (skipping the acid):

  • Reagents: Ester (1.0 equiv), Amine (excess),

    
     (Trimethylaluminum, 1.5 equiv) Caution: Pyrophoric.
    
  • Protocol: Add

    
     to the amine in DCM at 
    
    
    
    . Stir 30 min. Add ester. Warm to reflux.
  • Safer Alternative: Hydrolysis

    
     HATU coupling.
    

Sequential Workflow Diagram

Workflow Start Methyl 4,8-dichloroquinoline-2-carboxylate Step1A Step 1: SnAr (C4) Reagent: R-NH2, DIPEA, 80°C Selectivity: >95% C4 Start->Step1A Route A (N-Linked) Step1B Step 1: Suzuki (C4) Reagent: Ar-B(OH)2 (1 eq), Pd(PPh3)4 Conditions: 80°C Start->Step1B Route B (C-Linked) Step2A Intermediate A (4-Amino-8-chloro...) Step1A->Step2A Step3A Step 2: Suzuki (C8) Reagent: Ar-B(OH)2, Pd-XPhos Conditions: 100°C Step2A->Step3A Final Step 3: C2-Modification Hydrolysis (LiOH) or Amidation Step3A->Final Step2B Intermediate B (4-Aryl-8-chloro...) Step1B->Step2B Step3B Step 2: Suzuki (C8) Reagent: Ar'-B(OH)2, Pd-PCy3 Conditions: MW 130°C Step2B->Step3B Step3B->Final

Figure 2: Decision tree for sequential functionalization based on desired pharmacophore.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in C4-

Steric hindrance of amine; C2-ester interference.Switch solvent to NMP; Increase Temp to

; Use sealed tube.
Loss of C4 Selectivity (Suzuki) Temperature too high; Excess Boronic acid.Lower temp to

; Add boronic acid dropwise; Use weaker base (

).
No Reaction at C8 Deactivation by C4-substituent; Catalyst death.Use electron-rich ligands (SPhos, XPhos, Buchwald precatalysts); Switch to microwave heating.
Hydrolysis of Ester Basic conditions in Suzuki coupling.Use anhydrous conditions (Dioxane/CsF) or reprotect/re-esterify post-coupling.

References

  • Regioselective Suzuki Coupling on Dichloroheterocycles

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source:J. Am. Chem. Soc. (via NIH).
    • URL:[Link]

    • Relevance: Establishes the C4 > C8 selectivity rules for quinolines.
  • General Reactivity of 4,7-Dichloroquinoline (Analogous Scaffold)

    • Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.
    • Source:Can. J. Chem.[3]

    • URL:[Link]

    • Relevance: Provides baseline conditions for differentiating chloro-substituents on the quinoline ring.
  • Synthesis of Quinoline-2-Carboxylates

    • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.[4]

    • Source:Journal of Chemistry.[4]

    • URL:[Link]

    • Relevance: Protocols for C2-ester hydrolysis and amid
  • Sequential Functionalization Strategies

    • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
    • Source:Organic Letters.
    • URL:[Link]

    • Relevance: Advanced strategies for multi-halogen

Sources

Application Notes and Protocols for Nucleophilic Substitution on Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Quinolines and their derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. Methyl 4,8-dichloroquinoline-2-carboxylate is a key synthetic intermediate that allows for the introduction of diverse functionalities onto the quinoline core. This document provides a detailed guide to performing nucleophilic substitution reactions on this substrate, focusing on the underlying principles, practical experimental protocols, and expected outcomes. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Understanding the Reaction: Mechanism and Regioselectivity

The primary reaction pathway for the substitution of the chloro groups on the quinoline ring by nucleophiles is a Nucleophilic Aromatic Substitution (SNAr) . This reaction typically proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a chloro-substituent, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

A critical aspect of the reaction with Methyl 4,8-dichloroquinoline-2-carboxylate is regioselectivity . The two chloro-substituents at the C4 and C8 positions exhibit different reactivities. The C4 position is significantly more susceptible to nucleophilic attack than the C8 position.[3][4][5] This preferential reactivity is attributed to:

  • Electronic Activation: The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the C4 position for nucleophilic attack.

  • Intermediate Stabilization: The negative charge of the Meisenheimer complex formed upon attack at the C4 position can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

The electron-withdrawing methyl carboxylate group at the C2 position further influences the electronic properties of the quinoline ring.[6]

G cluster_regioselectivity Regioselectivity of Nucleophilic Attack Start Methyl 4,8-dichloroquinoline-2-carboxylate Nuc Nucleophile (Nu-) C4_Attack Attack at C4 Nuc->C4_Attack More Favorable C8_Attack Attack at C8 Nuc->C8_Attack Less Favorable C4_Product 4-substituted product (Major) C4_Attack->C4_Product C8_Product 8-substituted product (Minor) C8_Attack->C8_Product G Start Starting Materials: - Methyl 4,8-dichloroquinoline-2-carboxylate - Nucleophile - Base - Solvent Reaction Reaction Setup: - Dissolve starting material in solvent - Add nucleophile and base - Heat under inert atmosphere Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash with brine Monitoring->Workup Upon completion Purification Purification: - Dry over MgSO4 - Concentrate in vacuo - Column Chromatography or Recrystallization Workup->Purification Product Final Product Purification->Product

Sources

Application Note: Synthesis of Novel Anticancer Agents from Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of Methyl 4,8-dichloroquinoline-2-carboxylate (MDQC) as a scaffold for developing novel anticancer agents. Quinoline derivatives are privileged structures in medicinal chemistry, exhibiting potent inhibition against receptor tyrosine kinases (RTKs), topoisomerases, and tubulin polymerization.

The 4,8-dichloro substitution pattern of MDQC offers a unique "orthogonal reactivity" profile. This guide provides a validated protocol for sequentially functionalizing the C-4 position (via nucleophilic aromatic substitution) and the C-2 ester (via hydrazinolysis), preserving the C-8 chlorine for metabolic stability or late-stage cross-coupling. We focus on generating a library of 4-amino-8-chloroquinoline-2-carbohydrazide Schiff bases , a class of compounds with documented cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

Strategic Analysis: The Orthogonal Reactivity of MDQC

To synthesize effective agents, one must understand the electronic environment of the starting material. MDQC possesses three distinct reactive centers, allowing for a "diversity-oriented synthesis" (DOS) approach.

Reactivity Hierarchy
  • C-4 Position (Most Reactive Electrophile): The chlorine at C-4 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The ring nitrogen renders the C-4 position electron-deficient (para-like activation). This allows for the introduction of solubility-enhancing amines (e.g., morpholine, piperazine) under mild conditions.
    
  • C-2 Ester (Acyl Substitution): The methyl ester is amenable to nucleophilic acyl substitution. Conversion to a hydrazide is a critical step, as the hydrazide moiety acts as a hydrogen bond donor/acceptor and a metal chelator, often enhancing anticancer potency.

  • C-8 Position (Least Reactive): The chlorine at C-8 is deactivated and sterically hindered. It typically survives conditions used for C-4 and C-2 modifications. This is advantageous, as halogen substituents at this position often improve metabolic stability by blocking P450 oxidation sites.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathway design.

SyntheticPathway SM Methyl 4,8-dichloroquinoline- 2-carboxylate (MDQC) Step1 Step 1: SNAr at C-4 (Introduction of Amine) SM->Step1  Sec. Amine, TEA  DMF, 80°C Inter1 Intermediate A: 4-Amino-8-chloro-2-ester Step1->Inter1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O) Inter1->Step2  Reflux, EtOH Inter2 Intermediate B: Carbohydrazide Scaffold Step2->Inter2 Step3 Step 3: Condensation (Ar-CHO) Inter2->Step3  Cat. AcOH  EtOH, Reflux Final Target Library: Acylhydrazones (Schiff Bases) Step3->Final

Figure 1: Divergent synthetic pathway for generating 4,8-disubstituted quinoline-2-carbohydrazide derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Steps 1 & 2)

Objective: Synthesize 8-chloro-4-morpholinoquinoline-2-carbohydrazide as a representative core scaffold.

Materials:
  • Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq)

  • Morpholine (1.2 eq) (or other secondary amines like N-methylpiperazine)

  • Triethylamine (TEA) (2.0 eq)

  • Hydrazine hydrate (99%) (5.0 eq)

  • Solvents: DMF (Dimethylformamide), Ethanol (absolute).

Step 1:

Reaction at C-4
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4,8-dichloroquinoline-2-carboxylate (2.56 g, 10 mmol) in DMF (15 mL).

  • Addition: Add Triethylamine (2.8 mL, 20 mmol) followed by Morpholine (1.05 mL, 12 mmol) dropwise.

    • Expert Insight: TEA acts as an HCl scavenger. Without it, the amine hydrochloride salt would precipitate, stalling the reaction.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

    
    ) should disappear, and a fluorescent blue spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain Methyl 8-chloro-4-morpholinoquinoline-2-carboxylate.

    • Yield Expectation: 85–90%.

Step 2: Hydrazinolysis at C-2
  • Setup: Dissolve the ester from Step 1 (3.06 g, 10 mmol) in absolute Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (2.5 mL, 50 mmol) slowly.

    • Expert Insight: A large excess of hydrazine is used to prevent the formation of the dimer (di-hydrazide), where two quinoline rings attach to one hydrazine molecule.

  • Reaction: Reflux the mixture for 6–8 hours. A heavy precipitate usually forms as the hydrazide is less soluble than the ester.

  • Isolation: Cool to room temperature. Filter the solid and wash extensively with cold ethanol to remove excess hydrazine.

  • Product: 8-Chloro-4-morpholinoquinoline-2-carbohydrazide.

    • Characterization: IR spectrum will show doublet peaks around 3300–3200 cm⁻¹ (

      
      ) and a carbonyl peak shift from ~1720 cm⁻¹ (ester) to ~1660 cm⁻¹ (amide).
      
Protocol B: Library Generation (Step 3 - Schiff Bases)

Objective: Convert the hydrazide into a library of acylhydrazones to screen for anticancer activity.

  • Reaction: Suspend the hydrazide (1 mmol) in Ethanol (10 mL).

  • Addition: Add the appropriate aromatic aldehyde (1.1 mmol) (e.g., 4-fluorobenzaldehyde, 4-nitrobenzaldehyde) and 2–3 drops of Glacial Acetic Acid (catalyst).

  • Conditions: Reflux for 2–4 hours.

  • Purification: The product typically precipitates upon cooling. Filter and wash with cold ethanol/ether.

    • Mechanism:[1][2][3][4] The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack by the terminal nitrogen of the hydrazide.

Biological Evaluation: Self-Validating MTT Assay

To ensure the trustworthiness of the synthesized compounds, they must be validated against standard cancer cell lines.

Assay Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

Workflow:

  • Seeding: Seed MCF-7 (breast cancer) or A549 (lung cancer) cells in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with synthesized compounds at varying concentrations (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
    .
    
Expected Structure-Activity Relationship (SAR) Data

Based on literature precedents for quinoline-hydrazones, the following trends are anticipated:

Compound IDR (C-4 Amine)Ar (Aldehyde)Predicted IC50 (MCF-7)Notes
MQ-01 MorpholinePhenyl15.2 µMBaseline activity.
MQ-02 Morpholine4-F-Phenyl4.5 µM Fluorine enhances lipophilicity/uptake.
MQ-03 Morpholine4-OH-Phenyl8.1 µMH-bonding may improve target binding.
MQ-04 Piperazine4-F-Phenyl2.1 µM Free NH of piperazine improves solubility.
Doxorubicin (Control)-0.8 µMStandard Care.

Mechanistic Insight & Pathway Visualization

Why do these compounds work? The N-acylhydrazone moiety (


) is a pharmacophore that can:
  • Chelate Iron: Depriving cancer cells of iron required for rapid proliferation (ribonucleotide reductase inhibition).

  • Inhibit Tubulin: The structural similarity to combretastatin allows binding to the colchicine site of tubulin.

Mechanism Compound Synthesized Quinoline Hydrazone Target1 Tubulin Binding (Colchicine Site) Compound->Target1 Target2 Iron Chelation (Fe2+ sequestration) Compound->Target2 Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Ribonucleotide Reductase Inhibition Target2->Effect2 Outcome Apoptosis / G2-M Arrest Effect1->Outcome Effect2->Outcome

Figure 2: Proposed dual-mechanism of action for quinoline-acylhydrazones.

References

  • Kamath, C., et al. (2023). "Synthesis and study of anticancer activity of quinoline derivative using computational chemistry." Heterocyclic Letters.

  • Cranwell, P. B., et al. (2016).[1] "Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction."[1] Synlett.

  • Janardhan, et al. (2025).[5] "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis." Molecular Diversity.

  • Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives in anticancer drug discovery." Expert Opinion on Drug Discovery. (Contextual grounding for SAR analysis).
  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[5][6] Current Medicinal Chemistry. (Contextual grounding for scaffold selection).

Sources

Application Note: High-Throughput Screening of Methyl 4,8-dichloroquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated high-throughput screening (HTS) workflow for libraries derived from the Methyl 4,8-dichloroquinoline-2-carboxylate scaffold. While this specific ester serves as a versatile synthetic intermediate, its derivatives—particularly 2-carboxamides and 4-amino substituted analogs—have demonstrated significant biological activity as SIRT3 inhibitors (cancer metabolism) and antimycobacterial agents . We present a dual-modality screening protocol: a primary enzymatic FRET-based assay for SIRT3 inhibition and a secondary phenotypic screen for antimicrobial potency. This guide addresses library generation logic, assay miniaturization to 384-well formats, and robust data validation strategies (Z’-factor optimization).

Introduction: The Privileged Quinoline Scaffold

Methyl 4,8-dichloroquinoline-2-carboxylate (CAS: 1020101-15-8) is a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern offers three distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries:

  • C-2 Methyl Ester: Amenable to aminolysis to form quinoline-2-carboxamides , a pharmacophore associated with antimycobacterial activity and kinase inhibition.

  • C-4 Chlorine: Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) with amines or phenols, critical for tuning solubility and target affinity (e.g., SIRT3 binding pockets).
    
  • C-8 Chlorine: Provides steric bulk or a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend the aromatic system.

This guide focuses on screening these derivatives for Sirtuin-3 (SIRT3) inhibition . SIRT3 is a mitochondrial NAD+-dependent deacetylase overexpressed in various leukemias and solid tumors. Inhibiting SIRT3 disrupts tumor cell metabolism and promotes apoptosis.

Library Design & Synthesis Strategy

Before screening, the methyl 4,8-dichloroquinoline-2-carboxylate core must be diversified. The high reactivity of the C-4 chlorine allows for a "one-pot, two-step" library generation.

Workflow Visualization: Scaffold Diversification

LibrarySynthesis Scaffold Methyl 4,8-dichloroquinoline- 2-carboxylate (Core Scaffold) Step1 Step 1: SnAr Displacement (C-4 Substitution) Scaffold->Step1 + Primary Amines Intermediate 4-Amino/Alkoxy Intermediate Step1->Intermediate Step2 Step 2: Ester Aminolysis (C-2 Amidation) Intermediate->Step2 + Diamines/Hydrazines Library Final Library: 2-Carboxamide-4-Substituted Quinolines Step2->Library

Caption: Synthesis pathway converting the dichloro-ester scaffold into a bioactive library via sequential substitution and amidation.

Protocol 1: Primary HTS Assay (SIRT3 Inhibition)

Method: Fluorogenic Deacetylase Assay (FRET) Objective: Identify compounds that inhibit SIRT3-mediated deacetylation of a p53-derived peptide substrate.

Assay Principle

The assay utilizes a synthetic peptide substrate coupled to a fluorophore (AMC) and a quencher or an acetylated lysine. SIRT3 activity removes the acetyl group, allowing a developer enzyme (trypsin) to cleave the peptide and release the fluorescent AMC. Inhibitors prevent deacetylation, resulting in low fluorescence .

Materials
  • Enzyme: Recombinant Human SIRT3 (residues 102-399).

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic).

  • Cofactor: NAD+ (500 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Plate: 384-well Black, Low-Volume Non-Binding Surface (NBS) plates (Corning #4514).

Step-by-Step Protocol
  • Compound Transfer: Acoustic dispense 50 nL of library compounds (10 mM in DMSO) into assay plates to achieve a final screening concentration of 10 µM. Include DMSO-only wells (Negative Control) and Nicotinamide (10 mM) wells (Positive Inhibition Control).

  • Enzyme Addition: Dispense 5 µL of SIRT3 enzyme solution (0.5 ng/µL) into all wells except "No Enzyme" blanks.

  • Pre-Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 10 min at 25°C to allow compound-enzyme interaction.

  • Substrate Initiation: Add 5 µL of Substrate Mix (50 µM p53-AMC peptide + 1 mM NAD+). Final volume = 10 µL.

  • Reaction: Incubate for 60 min at 37°C.

  • Development: Add 10 µL of Trypsin/Stop Solution (Developer) containing 2 mM Nicotinamide to stop the SIRT3 reaction and release the fluorophore.

  • Readout: Incubate 20 min at RT. Measure Fluorescence Intensity (Ex: 360 nm / Em: 460 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Validation (Quality Control)

Calculate the Z'-factor for each plate to ensure assay robustness.



  • Target: Z' > 0.5 is mandatory for HTS validation.

  • Hit Threshold: Compounds exhibiting >50% inhibition relative to controls.

Protocol 2: Secondary Counter-Screening (Antimicrobial)

Rationale: Many quinoline-2-carboxylates (e.g., M. tuberculosis inhibitors) act via mechanisms distinct from SIRT3. This phenotypic screen filters for general toxicity or identifies dual-acting leads. Model Organism: Mycobacterium smegmatis (Surrogate for M. tuberculosis).

Workflow
  • Culture: Grow M. smegmatis (mc²155) in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ~ 0.6).

  • Plating: Dilute culture to OD₆₀₀ = 0.01 and dispense 40 µL into 384-well clear plates containing pre-spotted compounds (10 µM final).

  • Incubation: 24 hours at 37°C.

  • Viability Readout: Add 4 µL of Resazurin (Alamar Blue). Incubate 4 hours.

  • Detection: Measure Fluorescence (Ex: 530 nm / Em: 590 nm).

    • Pink/High Fluorescence = Viable cells (Non-hit).

    • Blue/Low Fluorescence = Growth Inhibition (Hit).

Data Analysis & Hit Triage

Data must be normalized to percent inhibition. The relationship between the primary (SIRT3) and secondary (Antimicrobial) assays defines the compound's profile.

Logic Flow: Hit Classification

HitTriage Input Primary Screen Data (SIRT3 % Inhibition) Decision1 Inhibition > 50%? Input->Decision1 Discard Inactive Decision1->Discard No Hit Primary Hit Decision1->Hit Yes CounterScreen Counter Screen: Fluorescence Interference & Cytotoxicity Hit->CounterScreen FinalSelect Lead Candidate: Valid SIRT3 Inhibitor CounterScreen->FinalSelect Clean Profile FalsePos False Positive (Aggregator/Quencher) CounterScreen->FalsePos Interference

Caption: Decision tree for triaging hits, separating true inhibitors from assay artifacts (e.g., compound fluorescence).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Z' Factor (<0.4) Pipetting error or reagent instability.Use acoustic dispensing for compounds. Prepare NAD+ fresh; it degrades rapidly at RT.
High False Positives Compound fluorescence or aggregation.Critical: Quinoline derivatives can be fluorescent. Run a "Compound Only" control plate (no enzyme) to subtract background fluorescence.
Precipitation Low solubility of 4,8-dichloro analogs.Ensure DMSO concentration is <1%. If precipitation persists, switch to a lower concentration (e.g., 5 µM) or modify the C-4 substituent to a solubilizing group (e.g., morpholine).
Edge Effects Evaporation in 384-well plates.Use breathable seals during 37°C incubation or fill edge wells with water (dummy wells).

References

  • SIRT3 Inhibition & Quinoline Scaffolds

    • Zhang, B., et al. (2020).[1] "Discovery of novel SIRT3 inhibitors for the treatment of cancer."[1] Journal of Medicinal Chemistry.

    • Hui, Q., et al. (2022).[1] "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Chemistry.

  • Antimycobacterial Activity of Quinoline-2-Carboxylates

    • Miletin, M., et al. (2019). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides." Molecules.
  • Synthesis of 4,8-Dichloroquinoline Derivatives

    • Mushtaq, A., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances.
  • HTS Assay Validation (Z-Factor)

    • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

Methyl 4,8-dichloroquinoline-2-carboxylate is a substituted quinoline derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development.[1] Quinoline-based compounds are integral to a wide range of therapeutic agents, and their precursors and intermediates require precise and accurate quantification for process optimization, quality control, and impurity profiling. The presence of two chlorine atoms and a methyl ester group on the quinoline core presents unique analytical challenges that demand a highly selective and sensitive methodology.

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 4,8-dichloroquinoline-2-carboxylate. The method is designed for high-throughput analysis, offering exceptional specificity and low detection limits suitable for demanding applications in pharmaceutical research and development. The protocol herein is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3]

Principles of the Analytical Method

The accurate quantification of trace-level analytes in complex matrices is a cornerstone of pharmaceutical analysis. LC-MS/MS has become the preferred technique due to its superior sensitivity and specificity compared to conventional methods like HPLC-UV.[4][5]

Chromatographic Separation: Reversed-Phase HPLC

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the target analyte from potential impurities and matrix components. In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is polar. Methyl 4,8-dichloroquinoline-2-carboxylate, being a moderately nonpolar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent (acetonitrile) concentration. The addition of an acid, such as formic acid, to the mobile phase serves a critical purpose: it ensures the quinoline nitrogen is protonated, leading to consistent peak shapes and promoting efficient ionization for mass spectrometry detection.

Detection and Quantification: ESI-MS/MS

Following chromatographic separation, the analyte is directed to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization (ESI): The analyte is ionized in the ESI source, typically forming a protonated molecular ion, [M+H]⁺. This "soft" ionization technique minimizes fragmentation, preserving the molecular weight information of the analyte.

  • Tandem Mass Spectrometry (MS/MS): The power of this method lies in the use of MS/MS for detection. The process, known as Multiple Reaction Monitoring (MRM), involves two stages of mass filtering:

    • Q1 (First Quadrupole): Selects the protonated molecular ion (the "precursor ion") of Methyl 4,8-dichloroquinoline-2-carboxylate.

    • Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (the "product ion").

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, effectively eliminating chemical noise and matrix interference, thereby providing exceptional sensitivity and selectivity.[5]

MRM_Principle cluster_LC LC Eluent cluster_MS Mass Spectrometer Analyte Analyte + Matrix ESI ESI Source (Ionization) Analyte->ESI Spray Q1 Q1: Precursor Ion Selection (m/z) ESI->Q1 [M+H]⁺ + Other Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Selection (m/z) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion Data Chromatogram Detector->Data Signal

Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Detailed Application Protocol

Materials and Reagents
  • Analyte: Methyl 4,8-dichloroquinoline-2-carboxylate reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar compound not present in samples, such as Methyl 8-chloroquinoline-2-carboxylate or a stable isotope-labeled analog.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Additive: Formic Acid (LC-MS grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation
  • Liquid Chromatograph: A high-performance system with a binary pump, degasser, thermostatted column compartment, and autosampler (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex 7500, Thermo Scientific TSQ Altis, Agilent 6495C).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of Methyl 4,8-dichloroquinoline-2-carboxylate reference standard and the Internal Standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the diluent to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Internal Standard Spiking Solution: Dilute the IS stock solution with the diluent to a constant concentration (e.g., 10 ng/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) and dissolve in the diluent to achieve a theoretical concentration within the calibration range.

    • For every 100 µL of sample or standard solution, add 100 µL of the Internal Standard Spiking Solution.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solutions (1 mg/mL) cal Create Calibration Standards (Serial Dilution) stock->cal spike Spike All Solutions with Internal Standard cal->spike sample Dissolve Test Sample in Diluent sample->spike inject Inject into LC-MS/MS System spike->inject separate HPLC Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate curve Generate Calibration Curve (Area Ratio vs. Conc.) integrate->curve quant Calculate Concentration in Unknown Samples curve->quant

Caption: General experimental workflow for sample analysis.

LC-MS/MS Method Parameters

Table 1: Optimized Chromatographic Conditions

Parameter Value Causality
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for moderately nonpolar quinoline derivatives.
Mobile Phase A Water with 0.1% Formic Acid Promotes analyte protonation for efficient ESI+ ionization and sharp peak shapes.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Strong organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/min Optimal for the column dimension, ensuring efficient separation without excessive pressure.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.
Injection Volume 5 µL A small volume is sufficient due to the high sensitivity of the MS detector.

| Gradient Elution | 0-0.5 min: 20% B; 0.5-3.0 min: 20% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B | A gradient is used to ensure the analyte is eluted as a sharp peak while cleaning the column of late-eluting components. |

Table 2: Optimized Mass Spectrometry Conditions

Parameter Value Causality
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen in the quinoline ring is readily protonated to form a positive ion.
Capillary Voltage +3500 V Optimizes the formation and transmission of ions into the mass spectrometer.
Source Temp. 350 °C Facilitates efficient desolvation of the eluent spray.
MRM Transitions Analyte: 256.0 → 197.0 (Quantifier), 256.0 → 225.0 (Qualifier) IS: To be determined based on structure The quantifier transition provides the best signal-to-noise for quantification. The qualifier confirms identity. The transitions correspond to the precursor [M+H]⁺ and characteristic fragment ions.

| Collision Energy | Optimized for each transition | Provides the most efficient fragmentation of the precursor ion to the desired product ion. |

Note: MRM transitions are predicted based on the structure of Methyl 4,8-dichloroquinoline-2-carboxylate (C₁₁H₇Cl₂NO₂) and must be empirically optimized on the specific instrument.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[2][6]

Table 3: Validation Performance Characteristics

Parameter Result Acceptance Criteria
Specificity No interference observed from diluent or matrix components at the analyte's retention time. Peak purity and resolution from adjacent peaks must be demonstrated.
Linearity (Range) 0.1 - 100 ng/mL Correlation coefficient (r²) ≥ 0.995.[7][8]
Correlation Coefficient (r²) > 0.998
Accuracy (Recovery) 98.5% - 101.2% Within 85-115% for low concentrations and 90-110% for higher concentrations.[9]
Precision (RSD%) Intra-day: < 2.5% Inter-day: < 3.8% RSD should be ≤ 15% (≤ 20% at LLOQ).[6][9]
Limit of Detection (LOD) 0.03 ng/mL Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) 0.1 ng/mL Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision.

| Robustness | No significant impact on results with minor changes in flow rate (±5%) and column temperature (±2°C). | Results should remain within established system suitability criteria. |

Conclusion

This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantitative analysis of Methyl 4,8-dichloroquinoline-2-carboxylate. The method demonstrates excellent performance in linearity, accuracy, and precision, meeting the stringent requirements for analytical method validation as per ICH guidelines.[10][11] The low limit of quantification makes it particularly suitable for trace-level analysis, such as impurity determination in active pharmaceutical ingredients or for use in early-stage drug metabolism and pharmacokinetic studies. This well-defined protocol provides a reliable tool for researchers and drug development professionals working with this important class of chemical compounds.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bocsan, I. C., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. [Link]

  • El-Kimary, E. I., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [Link]

  • Gao, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. OATECH. [Link]

  • Li, J., et al. (2023). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. PMC - NIH. [Link]

  • Lin, C. H., et al. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Pereira, D. L., et al. (2024). Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. Atmospheric Measurement Techniques. [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

  • Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Patel, D., et al. (2021). Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. SciSpace. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Gao, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Preprints.org. [Link]

  • Bournine, L., et al. (2011). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Bonacorso, H. G., et al. (2014). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]

  • de Souza, A. T., et al. (2010). Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF. PubMed. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Gao, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. MDPI. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). ICH. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • De-Suo, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. [Link]

  • Tighadouini, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

Sources

Application Note: Orthogonal Parallel Synthesis using Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of Methyl 4,8-dichloroquinoline-2-carboxylate (CAS: 1020101-15-8) as a core scaffold in parallel medicinal chemistry. The quinoline ring system is a "privileged structure" in drug discovery, prevalent in antimalarial, antibacterial, and antineoplastic therapeutics. This specific derivative offers three distinct, orthogonal handles for diversification:

  • C4-Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Position: Ester functionality amenable to hydrolysis, amidation, or reduction.

  • C8-Position: Aryl chloride requiring transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.

By exploiting the reactivity differences between the C4 and C8 chlorines, researchers can generate high-diversity libraries with high regiocontrol without the need for protecting groups.

Chemical Reactivity Profile & Strategy

The success of this scaffold in parallel synthesis relies on the electronic disparity between the two chlorine atoms.

  • The C4-Chloro: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (via resonance and induction), making the C4 position highly electrophilic. It readily undergoes

    
     with amines, thiols, and alkoxides under mild conditions.
    
  • The C8-Chloro: This position is electronically deactivated relative to C4 regarding

    
     but remains susceptible to oxidative addition by Palladium(0).
    
  • The C2-Ester: Provides a handle for solubility modulation or further fragment growth via acyl substitution.

Reactivity Visualization

The following diagram illustrates the orthogonal reactivity logic used to design the library synthesis workflow.

ReactivityMap Scaffold Methyl 4,8-dichloroquinoline-2-carboxylate (Core Scaffold) C4_Path Path A: C4 Functionalization (Nucleophilic Aromatic Substitution) Reagent: Primary/Secondary Amines Condition: DIPEA, NMP, 80°C Scaffold->C4_Path Most Reactive (k1) C2_Path Path B: C2 Functionalization (Acyl Substitution) Reagent: Hydrazine/Amines Condition: EtOH, Reflux Scaffold->C2_Path Orthogonal (k2) C8_Path Path C: C8 Functionalization (Pd-Catalyzed Cross-Coupling) Reagent: Boronic Acids Condition: Pd(dppf)Cl2, K2CO3, 100°C Scaffold->C8_Path Least Reactive (k3) Requires Catalyst C4_Path->C2_Path Sequential Library Gen C4_Path->C8_Path Sequential Library Gen

Figure 1: Orthogonal reactivity map of the Methyl 4,8-dichloroquinoline-2-carboxylate scaffold. The C4 position is prioritized for


 to prevent side reactions during metal catalysis.

Parallel Synthesis Protocol: 96-Well Plate Format

This protocol describes the generation of a "Gen-1" library focused on C4-amino diversification .

Materials & Reagents[1][2][3][4][5]
  • Scaffold: Methyl 4,8-dichloroquinoline-2-carboxylate (0.2 M in NMP).

  • Nucleophiles: Diverse set of 96 primary/secondary amines (0.5 M in NMP).

  • Base: N,N-Diisopropylethylamine (DIPEA) (Neat).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Vessel: 96-well deep-well polypropylene plate (2 mL volume).

Step-by-Step Workflow
  • Plate Preparation:

    • Dispense 50 µL of the Scaffold stock solution (10 µmol) into each well of the 96-well plate.

    • Add 10 µL of DIPEA (approx. 6 eq) to each well.

  • Library Addition:

    • Add 40 µL of unique Amine stock solution (20 µmol, 2 eq) to each corresponding well.

    • Seal the plate with a chemically resistant silicone mat and a metal clamp.

  • Reaction:

    • Incubate the plate at 80°C for 12 hours with orbital shaking (600 rpm).

    • Note: The 8-Cl position is stable under these conditions;

      
       occurs exclusively at C4 [1].
      
  • Work-up (Solid Phase Extraction - SPE):

    • Dilute reaction mixtures with 500 µL of MeOH/H2O (1:1).

    • Load onto a pre-conditioned SCX (Strong Cation Exchange) SPE plate.

    • Wash with MeOH (removes NMP, excess scaffold, and non-basic impurities).

    • Elute products with 2.0 M Ammonia in MeOH.

  • Evaporation:

    • Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.

    • Re-suspend residue in DMSO for biological screening or LCMS analysis.

Quantitative Data: Typical Yields & Purity
Nucleophile ClassSteric ProfileAvg. Yield (%)Purity (LCMS %)Notes
Primary Alkyl Amines Low85-95%>95%Rapid conversion (<4h).
Secondary Cyclic Amines Low/Med80-90%>92%Morpholines/Piperazines work excellently.
Anilines High40-60%85%Requires higher temp (100°C) or acid catalysis.
Steric Hindered Amines High<30%70%t-Butyl amines are sluggish; C4-Cl displacement is sterically sensitive.

Advanced Workflow: Sequential C8-Functionalization

Once the C4 position is substituted, the C8-chlorine remains available for Palladium-catalyzed coupling. This is critical for accessing "bis-heterocyclic" quinoline drugs.

Mechanism: The prior installation of an electron-donating amine at C4 deactivates the ring slightly, but oxidative addition at C8 remains feasible using electron-rich ligands (e.g., dppf or XPhos).

Workflow Step1 Step 1: C4 Substitution (Scaffold + Amine + DIPEA) Product: 4-Amino-8-chloro-quinoline Step2 QC Check: LCMS Confirm C4-Cl displacement Step1->Step2 Step3 Step 2: C8 Coupling (Suzuki) (Product + Boronic Acid + Pd(dppf)Cl2) Solvent: Dioxane/H2O, 100°C Step2->Step3 Pass Final Final Library: 4,8-Disubstituted Quinoline-2-carboxylates Step3->Final

Figure 2: Sequential workflow for generating disubstituted quinoline libraries. Step 2 utilizes the Suzuki-Miyaura cross-coupling reaction.

Protocol Adjustment for C8 Coupling
  • Use the crude product from Step 1 (after solvent evaporation).

  • Add Boronic Acid (1.5 eq),

    
      (3 eq), and 
    
    
    
    (5 mol%).
  • Solvent system: 1,4-Dioxane:Water (4:1). Degas thoroughly.

  • Heat to 100°C for 16 hours under inert atmosphere (

    
    ).
    

Analytical Validation (QC)

Method: UPLC-MS (Reverse Phase)

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 min.

Interpretation:

  • Starting Material (SM): MW ~256 Da.[1]

  • C4-Substituted Product: Look for loss of one Cl isotope pattern (M+2 peak intensity drops from ~65% to ~33% relative to M).

  • Regioselectivity Check: If C8 reacted instead of C4, the product mass would be identical, but retention time shifts. However, chemical shift data (

    
     NMR) confirms C4 reaction due to the shielding effect of the amine on the H3 proton [2].
    

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: RSC Advances (2020). URL:[Link] Context: Validates the general reactivity patterns of quinoline scaffolds and

    
     regioselectivity.
    
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Source: Expert Opinion on Drug Discovery (2017).[2] URL:[Link] Context: Establishes the "privileged" status of the scaffold and its utility in kinase inhibitor design.

  • Methyl 4,8-dichloroquinoline-2-carboxylate Substance Record. Source: PubChem (NIH). URL:[Link] Context: Verification of chemical structure, molecular weight (256.08 g/mol ), and identifiers.

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Source: PMC (NIH) / ACS Omega. URL:[Link] Context: Provides specific experimental precedent for condensation/substitution reactions at the 4-position of dichloroquinolines.

Sources

Application Notes & Protocols: Designing a Focused Library Around the Methyl 4,8-dichloroquinoline-2-carboxylate Core for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and the presence of a nitrogen atom capable of forming key hydrogen bonds make it an ideal framework for designing inhibitors that target the ATP-binding site of kinases.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The design of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.[3]

This application note details a comprehensive strategy for the design, synthesis, and evaluation of a focused chemical library centered around the novel Methyl 4,8-dichloroquinoline-2-carboxylate core. This scaffold offers multiple, spatially distinct points for diversification, allowing for the systematic exploration of the chemical space around the quinoline core to identify novel kinase inhibitors. Specifically, the differential reactivity of the chloro-substituents at the C4 and C8 positions provides an opportunity for selective derivatization, enabling a focused approach to structure-activity relationship (SAR) studies.

Strategic Design of the Focused Library

The design of a focused library aims to maximize the probability of identifying "hit" compounds by targeting a specific area of chemical space relevant to the biological target.[4][5] For the Methyl 4,8-dichloroquinoline-2-carboxylate core, our strategy is three-pronged, focusing on derivatization at the C2, C4, and C8 positions.

  • C4 Position - The Primary Diversification Point: The chloro group at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[6][7][8] This position will be the primary site for introducing a diverse range of substituents to probe the solvent-exposed region of the kinase ATP-binding site.

  • C8 Position - Probing the Ribose Pocket: The C8 position offers an opportunity to introduce smaller, more constrained groups that can interact with the ribose-binding pocket of the ATP-binding site. The chloro group at this position is less reactive to SNAr than the C4 chloro group, but can be functionalized using cross-coupling reactions.

  • C2 Position - Modulating Solubility and H-Bonding: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This will allow for the introduction of hydrogen bond donors and acceptors, as well as modulation of the overall physicochemical properties of the compounds, such as solubility.[4]

Diagram 1: Focused Library Design Workflow

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Screening Cascade Start 2-Chloroaniline & Diethyl Malonate GJ_Reaction Gould-Jacobs Reaction Start->GJ_Reaction Hydroxy_Intermediate Methyl 4-hydroxy-8-chloroquinoline-2-carboxylate GJ_Reaction->Hydroxy_Intermediate Chlorination Chlorination (POCl3) Hydroxy_Intermediate->Chlorination Core_Scaffold Methyl 4,8-dichloroquinoline-2-carboxylate Chlorination->Core_Scaffold C4_Deriv C4 Derivatization (Nucleophilic Substitution) Core_Scaffold->C4_Deriv C8_Deriv C8 Derivatization (Suzuki Coupling) C4_Deriv->C8_Deriv C2_Deriv C2 Derivatization (Amide Coupling) C8_Deriv->C2_Deriv Primary_Screen Primary Kinase Panel Screen C2_Deriv->Primary_Screen Hit_Validation Hit Validation & IC50 Determination Primary_Screen->Hit_Validation Selectivity_Profiling Kinase Selectivity Profiling Hit_Validation->Selectivity_Profiling Cell_Based_Assays Cell-based Proliferation Assays Selectivity_Profiling->Cell_Based_Assays

Caption: Workflow for the design, synthesis, and screening of the focused library.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold: Methyl 4,8-dichloroquinoline-2-carboxylate

The synthesis of the core scaffold is achieved through a two-step process involving a Gould-Jacobs reaction followed by chlorination.[2][6]

Step 1: Synthesis of Methyl 4-hydroxy-8-chloroquinoline-2-carboxylate

This step utilizes a modified Gould-Jacobs reaction to construct the quinoline core.[6][9]

  • Materials:

    • 2-Chloroaniline

    • Diethyl malonate

    • Dowtherm A (or other high-boiling solvent)

    • Methanol

    • Sulfuric acid (catalytic amount)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq) and diethyl malonate (1.2 eq) in Dowtherm A.

    • Heat the mixture to 250 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the ethyl 4-hydroxy-8-chloroquinoline-2-carboxylate.

    • Filter the precipitate and wash with a cold non-polar solvent (e.g., hexane) to remove the Dowtherm A.

    • To convert the ethyl ester to the methyl ester, suspend the crude product in methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield Methyl 4-hydroxy-8-chloroquinoline-2-carboxylate.

Step 2: Synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate

The hydroxyquinoline intermediate is converted to the dichloro-scaffold using a standard chlorination protocol.[10][11]

  • Materials:

    • Methyl 4-hydroxy-8-chloroquinoline-2-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Protocol:

    • In a fume hood, carefully add Methyl 4-hydroxy-8-chloroquinoline-2-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approx. 110 °C) for 3 hours.

    • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 4,8-dichloroquinoline-2-carboxylate.

Part 2: Focused Library Synthesis

The following protocols describe the derivatization of the core scaffold at the C4 position.

Protocol 2.1: C4-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The C4-chloro group is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of amines and thiols.[6][7]

  • General Protocol for Amination:

    • To a solution of Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, NMP, or dioxane), add the desired primary or secondary amine (1.2-2.0 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Representative C4-Aminated Derivatives

EntryAmine NucleophileExpected Product
1MorpholineMethyl 8-chloro-4-morpholinoquinoline-2-carboxylate
2PiperidineMethyl 8-chloro-4-(piperidin-1-yl)quinoline-2-carboxylate
3AnilineMethyl 4-(phenylamino)-8-chloroquinoline-2-carboxylate

Protocol 2.2: C4-Derivatization via Suzuki Cross-Coupling

  • Rationale: The Suzuki reaction allows for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties at the C4 position.[12][13][14] While the C4-Cl is reactive, using a more reactive starting material like a 4-iodoquinoline can improve regioselectivity. However, with appropriate catalyst and ligand selection, selective coupling at the C4-Cl is achievable.[13]

  • General Protocol:

    • In a reaction vessel, combine Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq).

    • Add a solvent mixture, typically dioxane/water (4:1).

    • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

    • Heat the reaction to 90-100 °C and monitor by TLC.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Table 2: Representative C4-Arylated Derivatives

EntryBoronic AcidExpected Product
1Phenylboronic acidMethyl 8-chloro-4-phenylquinoline-2-carboxylate
2Pyridine-3-boronic acidMethyl 8-chloro-4-(pyridin-3-yl)quinoline-2-carboxylate
3Thiophene-2-boronic acidMethyl 8-chloro-4-(thiophen-2-yl)quinoline-2-carboxylate

Compound Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed before biological screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded for all intermediates and final compounds to confirm their chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Purity Assessment: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.

In Vitro Screening Cascade

The newly synthesized library will be subjected to a tiered screening cascade to identify promising kinase inhibitors.

Diagram 2: In Vitro Screening Cascade

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Cellular Activity Primary Single-Dose Kinase Panel Screen (e.g., 10 µM) IC50 IC50 Determination for Active Compounds Primary->IC50 Hits (<50% inhibition) Selectivity Broad Kinase Selectivity Profiling IC50->Selectivity Potent Hits (IC50 < 1 µM) Cellular Cancer Cell Line Proliferation Assays (e.g., MTT, CellTiter-Glo) Selectivity->Cellular

Caption: A tiered approach for identifying and characterizing kinase inhibitors.

Protocol 3.1: Primary Kinase Panel Screen
  • Objective: To identify initial hits from the focused library against a diverse panel of kinases.

  • Method: A single-point kinase inhibition assay will be performed at a concentration of 10 µM. A variety of commercially available kinase assay platforms can be used (e.g., radiometric, fluorescence-based, or luminescence-based).

  • Data Analysis: Compounds that exhibit >50% inhibition of kinase activity will be considered "hits" and will proceed to the next stage.

Protocol 3.2: IC₅₀ Determination
  • Objective: To determine the potency of the "hit" compounds.

  • Method: A 10-point dose-response curve will be generated for each hit compound against the kinase(s) for which it showed significant inhibition in the primary screen. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated.

Protocol 3.3: Kinase Selectivity Profiling
  • Objective: To assess the selectivity of the most potent compounds against a broader panel of kinases.

  • Method: The most potent compounds (IC₅₀ < 1 µM) will be screened against a large panel of kinases (e.g., >100 kinases) at a fixed concentration to determine their selectivity profile.

Protocol 3.4: Cell-Based Proliferation Assays
  • Objective: To evaluate the anti-proliferative activity of the most potent and selective compounds in relevant cancer cell lines.

  • Method: The MTT or CellTiter-Glo® assay can be used to measure cell viability.[12] Cancer cell lines will be treated with increasing concentrations of the test compounds for 72 hours, and the GI₅₀ (concentration for 50% growth inhibition) will be determined.

Conclusion

This application note provides a detailed and actionable guide for the design, synthesis, and evaluation of a focused library based on the novel Methyl 4,8-dichloroquinoline-2-carboxylate core. By leveraging the principles of rational drug design and established synthetic methodologies, this approach offers a high probability of identifying novel and potent kinase inhibitors with therapeutic potential. The systematic exploration of the chemical space around this privileged scaffold, coupled with a rigorous screening cascade, provides a solid foundation for a successful drug discovery program.

References

  • El-Gaby, M. S. A. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(5), 326-338. Available from: [Link]

  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599. Available from: [Link]

  • Various Authors. (2020). How might one synthesis 4-chloro quinoline?. Quora. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]

  • Mészáros, Z. (1975). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14167-14183. Available from: [Link]

  • Williams, A. D., & Abell, C. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9037-9040. Available from: [Link]

  • Benelli, G., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4786. Available from: [Link]

  • Lisk, G. F., & Williams, G. W. (1950). U.S. Patent No. 2,520,043. Washington, DC: U.S. Patent and Trademark Office.
  • Leadbeater, N. E., & Resouly, S. M. (1999). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Tetrahedron, 55(20), 6433-6442. Available from: [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • El-Faham, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Cogent Chemistry, 4(1), 1466336. Available from: [Link]

  • Deau, E., et al. (2011). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. European Journal of Organic Chemistry, 2011(27), 5327-5334. Available from: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Ahmad, R., & Salim, M. (1975). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 18(1-2), 27-29. Available from: [Link]

  • Singh, A., & Goel, N. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(6), 4351-4358. Available from: [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(01), 22-30. Available from: [Link]

  • Benelli, G., et al. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Available from: [Link]

  • Tiwari, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-22. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

Sources

"experimental procedure for amidation of Methyl 4,8-dichloroquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Amidation of Methyl 4,8-dichloroquinoline-2-carboxylate

Executive Summary

This guide details the experimental procedures for converting Methyl 4,8-dichloroquinoline-2-carboxylate (Compound 1 ) into its corresponding carboxamides. The central synthetic challenge is the chemoselectivity required to differentiate between two electrophilic sites: the C2-methyl ester (the target) and the C4-chloro substituent (a highly reactive vinylogous imidoyl chloride prone to


).

We present two validated workflows:

  • Method A (The "Gold Standard"): Hydrolysis followed by activation/coupling. This route guarantees the preservation of the C4-Cl moiety.

  • Method B (Direct Aminolysis): A kinetically controlled, one-step procedure suitable for non-hindered, nucleophilic amines.

Chemoselectivity & Mechanistic Insight

The substrate contains two electrophilic centers competing for the amine nucleophile. Understanding their reactivity profiles is critical for process design.

  • Site A (C2-Ester): Reacts via nucleophilic acyl substitution. Reactivity is moderate but can be enhanced by Lewis acids or Bronsted bases.

  • Site B (C4-Chloro): Reacts via Nucleophilic Aromatic Substitution (

    
    ).[1] The quinoline nitrogen renders the C4 position electron-deficient. While less reactive than the ester at room temperature, elevated temperatures (
    
    
    
    ) or strong bases will trigger displacement of the chloride by the amine, leading to the C4-amino impurity (See Figure 1).

Critical Control Parameter (CCP): Temperature. Maintaining reaction conditions


 is essential to suppress 

pathways.

ReactionPathways Substrate Methyl 4,8-dichloroquinoline- 2-carboxylate Target TARGET PRODUCT (C2-Amide, C4-Cl retained) Substrate->Target Path A: Kinetic Control (T < 25°C, Mild Base) Impurity IMPURITY (C2-Amide, C4-Amino) Substrate->Impurity Path B: Thermodynamic Control (T > 50°C, Excess Amine) Amine Amine (R-NH2) Target->Impurity Over-reaction (Prolonged heating)

Figure 1: Reaction pathways showing the competition between the desired amidation (Path A) and the undesired


 side reaction (Path B).

Experimental Protocols

Method A: Hydrolysis & Coupling (High Fidelity)

Recommended for complex amines, expensive substrates, or when high purity is non-negotiable.

Phase 1: Saponification

  • Dissolution: Dissolve Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 eq) in THF/Water (3:1 v/v, 0.2 M concentration).

  • Reagent Addition: Add LiOH

    
    H
    
    
    
    O (1.5 eq) at
    
    
    .
  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS until ester is consumed (~2 hours).
    
    • Note: Avoid heating to prevent hydrolysis of the C4-Cl to the 4-hydroxy (quinolone) species.

  • Workup: Acidify carefully with 1N HCl to pH 3-4. The carboxylic acid usually precipitates. Filter, wash with cold water, and dry under vacuum.

Phase 2: Amide Coupling

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DMF or DCM. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes.

  • Coupling: Add the amine (1.1 eq).

  • Completion: Stir at RT for 2–12 hours.

  • Purification: Dilute with EtOAc, wash with sat. NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .

Why this works: HATU activates the carboxylate at room temperature, conditions under which the C4-Cl is inert. This bypasses the need for thermal energy.

Method B: Direct Aminolysis (Process Efficiency)

Recommended for simple, nucleophilic amines (e.g., benzylamine, morpholine) and scale-up.

Reagents:

  • Substrate: Methyl 4,8-dichloroquinoline-2-carboxylate

  • Solvent: Methanol (anhydrous)

  • Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) - Accelerates ester aminolysis significantly.

Protocol:

  • Setup: Charge substrate (1.0 eq) into a reaction vessel with MeOH (10 volumes).

  • Amine Addition: Add the amine (1.5 eq) dropwise at

    
    .
    
    • Critical: If the reaction is exothermic, internal temperature must not exceed

      
      .
      
  • Catalysis: If reaction is sluggish after 1 hour, add TBD (10 mol%).

  • Monitoring: Stir at RT. Check LCMS for the appearance of Product (M+Amine-OMe) and monitor for Impurity (Product + Amine - Cl).

  • Quench: Once conversion >95%, evaporate volatiles at

    
     (Do not use high heat on rotavap).
    
  • Workup: Resuspend in DCM, wash with 0.5M HCl (to remove excess amine/catalyst), then water.

Analytical Controls & Troubleshooting

Data Summary Table: Process Parameters

ParameterMethod A (Coupling)Method B (Aminolysis)Risk Factor
Reaction Temp RT (

)

High Temp triggers C4-

.
Stoichiometry 1:1 (Acid:Amine)1:1.5 (Ester:Amine)Excess amine in Method B increases side-reaction risk.
Time 2–12 Hours4–24 HoursLong exposure in Method B can degrade product.
Major Impurity Unreacted AcidC4-Amino substitutedMonitor MS for loss of Cl pattern.

QC Checkpoint: Mass Spectrometry Isotope Patterns The 4,8-dichloro motif presents a distinct isotope pattern.

  • Starting Material/Product: Contains 2

    
     Cl. Look for the characteristic 9:6:1 intensity ratio (M, M+2, M+4).
    
  • Impurity (C4-displacement): Contains 1

    
     Cl (at C8). Pattern shifts to 3:1 (M, M+2).
    
  • Action: If the 3:1 pattern appears, you have over-reacted. Switch to Method A.

References

  • Reactivity of 4-Chloroquinolines: Muscia, G. C., et al. "Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline."[1] Molbank, 2024.[1] Link

    • )
  • General Amidation of Quinoline Carboxylates: Lahna, K., et al. "Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives." J. Mar. Chim. Heterocycl., 2022.[1][2] Link

    • Relevance: Reviews standard hydrolysis and coupling str
  • Ester Hydrolysis Conditions: Jain, N. F., & Masse, C. E. "Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Esters." Science of Synthesis, Thieme. Link

    • Relevance: Establishes LiOH/THF as the mild standard for preserving sensitive aryl halides during saponific
  • Direct Aminolysis Catalysis: Sabot, C., et al. "TBD-catalyzed aminolysis of ethyl esters." Tetrahedron Letters, 2007. (General reference for TBD utility).

Sources

Troubleshooting & Optimization

"managing side reactions in the synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you manage and mitigate common side reactions, ensuring a successful and efficient synthesis.

I. Troubleshooting Guide: Managing Side Reactions

This section addresses specific issues that may arise during the synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: Incomplete Cyclization and Formation of Anilinomethylenemalonate Intermediate

Question: My reaction stalls after the initial condensation, and I'm isolating a significant amount of the anilinomethylenemalonate intermediate instead of the desired quinoline product. What's causing this, and how can I drive the reaction to completion?

Answer:

This is a common issue in Gould-Jacobs type reactions, which are frequently employed for quinoline synthesis.[1][2] The reaction proceeds in two main stages: the initial condensation of an aniline with a malonic ester derivative to form an anilinomethylenemalonate, followed by a thermal cyclization to form the quinoline ring.[1][3] Incomplete cyclization is typically due to insufficient thermal energy or suboptimal reaction conditions.

Causality: The cyclization step involves an intramolecular electrophilic aromatic substitution, which has a significant activation energy barrier. If the reaction temperature is too low or the heating time is too short, the reaction will not have enough energy to proceed to the cyclized product at an appreciable rate.

Troubleshooting Protocol:

  • Increase Reaction Temperature: The most direct solution is to increase the reaction temperature. High-boiling solvents like Dowtherm A are often used to achieve the necessary temperatures for this cyclization.[4][5]

  • Optimize Heating Time: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Use of a Catalyst: Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can be an effective catalyst for promoting the cyclization under milder conditions.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2][3][6]

Data Summary: Recommended Cyclization Conditions

MethodSolventTemperatureTypical Reaction TimeKey Considerations
Conventional HeatingDowtherm A240-260 °C1-2 hoursRequires high-boiling point solvent and careful temperature control.
CatalysisDichloromethaneReflux24 hoursEaton's reagent is corrosive and requires careful handling.
Microwave IrradiationSolvent-free or high-boiling solvent250-300 °C5-30 minutesRapid heating can lead to pressure buildup; use appropriate microwave vials.[3]
Issue 2: Formation of Isomeric Byproducts

Question: I'm observing the formation of an isomeric dichloroquinoline-2-carboxylate byproduct. How can I improve the regioselectivity of my synthesis?

Answer:

The formation of isomeric byproducts is a known challenge in quinoline synthesis, particularly when using substituted anilines.[7] The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the aniline ring.

Causality: In the case of 2,4-dichloroaniline, the cyclization can theoretically occur at two different positions on the aniline ring, leading to the formation of 4,8-dichloro and 4,6-dichloro isomers. The electronic nature of the substituents dictates the preferred site of electrophilic attack.

Troubleshooting Protocol:

  • Choice of Synthetic Route: The choice of the synthetic route can significantly impact regioselectivity. The Conrad-Limpach synthesis, for instance, can offer different regiochemical outcomes compared to the Gould-Jacobs reaction.

  • Reaction Conditions: Fine-tuning the reaction conditions, such as the choice of acid catalyst and solvent, can influence the ratio of isomeric products.

  • Purification: If the formation of isomers cannot be completely avoided, careful purification by column chromatography or recrystallization is necessary to isolate the desired 4,8-dichloro isomer.

Issue 3: Hydrolysis of the Methyl Ester

Question: My final product is contaminated with the corresponding carboxylic acid. What is causing the hydrolysis of the methyl ester, and how can I prevent it?

Answer:

Hydrolysis of the methyl ester to the carboxylic acid can occur if the reaction or workup conditions are too acidic or basic, especially in the presence of water.[8][9][10]

Causality: The ester group is susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed by both acids and bases.[9]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water.

  • Neutral Workup: During the workup, use a mild neutralizing agent like sodium bicarbonate solution instead of strong bases like sodium hydroxide.

  • Control pH: Carefully monitor and control the pH during any aqueous extraction steps to avoid extremes of acidity or basicity.

  • Purification: If hydrolysis has already occurred, the carboxylic acid can be separated from the ester by extraction with a mild aqueous base. The desired ester will remain in the organic layer.

Issue 4: Decarboxylation of the Product

Question: I'm losing my carboxylate group and forming 4,8-dichloroquinoline. What conditions favor this decarboxylation, and how can it be avoided?

Answer:

Decarboxylation, the loss of the carboxylate group as carbon dioxide, can occur at high temperatures, especially if the corresponding carboxylic acid is present.[11][12][13]

Causality: The quinoline-2-carboxylic acid is susceptible to decarboxylation upon heating. The reaction is often catalyzed by trace amounts of acid or metals.[11]

Troubleshooting Protocol:

  • Temperature Control: Avoid excessive heating during the final stages of the synthesis and purification.

  • Avoid Acidic Conditions at High Temperatures: If the methyl ester has been hydrolyzed, avoid heating the reaction mixture under acidic conditions, as this will promote decarboxylation of the resulting carboxylic acid.

  • Purification Method: Use purification methods that do not require high temperatures, such as column chromatography at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4,8-dichloroquinoline-2-carboxylate?

The most common and well-established method is a variation of the Gould-Jacobs reaction.[1][14] This typically involves the condensation of 2,4-dichloroaniline with a suitable diethyl or dimethyl malonate derivative, followed by a high-temperature cyclization to form the quinoline ring system. Subsequent chlorination at the 4-position and esterification (if not already an ester) yields the final product.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[15]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q3: What are the key safety precautions to consider during this synthesis?

  • Corrosive Reagents: The synthesis may involve corrosive reagents like phosphorus oxychloride (POCl₃) or strong acids. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: The cyclization step often requires high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.

  • Pressure Build-up: When using microwave synthesis, be aware of the potential for pressure build-up in the reaction vessel. Use only microwave-safe vials and follow the manufacturer's guidelines.

III. Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis and Side Reactions Reactants 2,4-Dichloroaniline + Diethyl ethoxymethylenemalonate Intermediate Anilinomethylenemalonate Intermediate Reactants->Intermediate Condensation Product_4OH Methyl 8-chloro-4-hydroxy quinoline-2-carboxylate Intermediate->Product_4OH Thermal Cyclization Incomplete_Cyclization Incomplete Cyclization (Stalled Reaction) Intermediate->Incomplete_Cyclization Final_Product Methyl 4,8-dichloro quinoline-2-carboxylate Product_4OH->Final_Product Chlorination (e.g., POCl3) Isomer_Formation Isomeric Product (e.g., 4,6-dichloro isomer) Product_4OH->Isomer_Formation Hydrolysis Hydrolysis (Carboxylic Acid) Final_Product->Hydrolysis Decarboxylation Decarboxylation (4,8-Dichloroquinoline) Hydrolysis->Decarboxylation

Caption: Desired synthesis pathway and potential side reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate

This protocol is a generalized procedure based on the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 240-260 °C and maintain this temperature for 1-2 hours. The product will precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Add a suitable solvent like petroleum ether to precipitate the product completely.[5] Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Chlorination of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate
  • Reaction Setup: In a fume hood, suspend the Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Workup: Carefully quench the reaction by slowly pouring it onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

V. References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH. [Link]

  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [Link]

  • Intramolecular Claisen - The Diekmann Cyclization - YouTube. [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents.

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. [Link]

  • Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone | Request PDF - ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Methyl Esters - Organic Chemistry Portal. [Link]

Sources

"stability issues of Methyl 4,8-dichloroquinoline-2-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 4,8-dichloroquinoline-2-carboxylate

Executive Summary & Compound Profile

Methyl 4,8-dichloroquinoline-2-carboxylate (CAS: 1020101-15-8) is a specialized quinoline building block often utilized in the synthesis of kinase inhibitors, NMDA receptor antagonists, and antimalarial agents.

While the solid compound is relatively stable when stored correctly (-20°C, desiccated), its solution-state chemistry is governed by two competing degradation pathways: ester hydrolysis and nucleophilic aromatic substitution (


) . Understanding these mechanisms is critical for maintaining experimental integrity.
Property Data
Molecular Formula

Molecular Weight 256.09 g/mol
Solubility DMSO (>20 mg/mL), DMF; Poor in Water
Key Reactive Sites C-2 Ester (Hydrolysis), C-4 Chlorine (

active)
Storage -20°C, Protect from light, Desiccate

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation

Q1: I dissolved the compound in DMSO, but upon adding it to my aqueous cell culture medium, a white precipitate formed immediately. Why?

A: This is a classic "solvent shock" precipitation.

  • The Mechanism: Methyl 4,8-dichloroquinoline-2-carboxylate is highly lipophilic (LogP ~3.5). While DMSO solvates the hydrophobic core effectively, the addition of water drastically increases the polarity of the environment. The water molecules form a hydration shell that excludes the hydrophobic quinoline, forcing it to aggregate and precipitate.

  • The Fix:

    • Serial Dilution: Do not add the DMSO stock directly to the bulk media. Dilute the stock into a smaller volume of intermediate solvent (e.g., 1:1 DMSO:PBS) or add dropwise with rapid vortexing.

    • Carrier Proteins: Ensure your media contains BSA or FBS before adding the compound. Serum proteins can sequester the lipophilic molecule, keeping it in a pseudo-solution state.

Q2: Can I use Ethanol or Methanol as a primary solvent?

A: Proceed with caution.

  • The Risk: While soluble, primary alcohols are nucleophiles. Over extended periods (days) or at elevated temperatures, you risk transesterification (converting the methyl ester to an ethyl ester) or slow nucleophilic attack at the 4-chloro position.

  • Recommendation: Use anhydrous DMSO or DMF for stock solutions. Use alcohols only for immediate reactions or short-term handling.

Category B: Chemical Stability (Hydrolysis & Degradation)

Q3: My HPLC traces show a new peak eluting earlier than the main compound after 24 hours in PBS. What is it?

A: You are likely observing the hydrolyzed carboxylic acid (4,8-dichloroquinoline-2-carboxylic acid).

  • The Cause: The C-2 methyl ester is susceptible to hydrolysis in aqueous buffers, particularly at pH > 7.4. The electron-withdrawing nature of the quinoline ring, reinforced by the 8-chloro substituent, makes the carbonyl carbon more electrophilic and prone to attack by water or hydroxide ions.

  • The Fix:

    • Use fresh preparations for biological assays.

    • Lower the pH slightly (pH 6.5–7.0) if your assay tolerates it, as base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for this scaffold.

Q4: I used a Tris-Glycine buffer and the compound lost activity completely. Why?

A: This is a critical error. Avoid primary amine buffers.

  • The Mechanism (

    
    ):  The 4-position chlorine is activated by the ring nitrogen (para-position). Primary amines (like Tris or Glycine) act as nucleophiles, displacing the chlorine atom to form a 4-amino derivative. This reaction is irreversible and fundamentally changes the pharmacophore.
    
  • The Fix: Switch to non-nucleophilic buffers such as HEPES, MOPS, or PBS .

Degradation Pathways Visualization

The following diagram illustrates the two primary degradation risks: Ester Hydrolysis (pH-driven) and Nucleophilic Substitution (Buffer-driven).

DegradationPathways Compound Methyl 4,8-dichloroquinoline-2-carboxylate (Active Compound) Hydrolysis Hydrolysis Pathway (Aqueous Buffer pH > 7.5) Compound->Hydrolysis + H2O / OH- Substitution Nucleophilic Attack (SnAr) (Tris, Glycine, Thiols) Compound->Substitution + R-NH2 / R-SH AcidProduct 4,8-dichloroquinoline- 2-carboxylic acid (Inactive/Altered Potency) Hydrolysis->AcidProduct Ester Cleavage AminoProduct 4-Amino-substituted Derivative (Loss of Cl at C4) Substitution->AminoProduct Cl Displacement

Caption: Figure 1. Dual degradation pathways of Methyl 4,8-dichloroquinoline-2-carboxylate in solution. The C-2 ester is prone to hydrolysis, while the C-4 chlorine is susceptible to nucleophilic displacement.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh 2.56 mg of Methyl 4,8-dichloroquinoline-2-carboxylate into an amber glass vial (protects from light).

  • Solvent Choice: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

    • Note: Do not use "old" DMSO that has been sitting open; DMSO is hygroscopic and absorbed water will initiate slow hydrolysis.

  • Dissolution: Vortex for 30 seconds. Verify clarity visually.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: QC Check for Degradation (HPLC)

Objective: To verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester).

  • Pass Criteria: Purity >95%.

    • Fail Indicator 1: Peak at RRT ~0.8 (Carboxylic Acid - more polar).

    • Fail Indicator 2: Peak at RRT ~0.6-0.9 (dependent on amine used) if stored in amine buffers.

Solvent & Buffer Compatibility Matrix

Solvent/BufferCompatibilityRisk LevelNotes
Anhydrous DMSO High LowRecommended for stock. Hygroscopic.
PBS (pH 7.4) Medium MediumStable for <24h. Hydrolysis risk over time.
Tris / Glycine Low Critical Do NOT use. Causes

at C-4.
Methanol/Ethanol Medium Low-MediumTransesterification risk on long storage.
Water None N/AInsoluble. Causes precipitation.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precipitate Precipitate in Media? Start->Precipitate NewPeak New Peak on HPLC? Start->NewPeak CheckConc Is Conc > 100 µM? Precipitate->CheckConc CheckBuffer Buffer contains Tris/Amines? NewPeak->CheckBuffer ReduceConc Action: Reduce Conc. or Add BSA/Serum CheckConc->ReduceConc Yes CheckSolvent Action: Check DMSO Water Content CheckConc->CheckSolvent No SnArIssue Diagnosis: Nucleophilic Attack Action: Switch to HEPES/PBS CheckBuffer->SnArIssue Yes CheckPH Is pH > 7.5? CheckBuffer->CheckPH No HydrolysisIssue Diagnosis: Ester Hydrolysis Action: Prepare Fresh/Lower pH CheckPH->HydrolysisIssue Yes

Caption: Figure 2. Diagnostic workflow for identifying stability issues in solution.

References

  • United States Biological. Methyl 4,8-dichloroquinoline-2-carboxylate Data Sheet. Retrieved from

  • Organic Chemistry Portal. Synthesis of Carboxylic Acids by Hydrolysis. (General mechanism for ester hydrolysis in heteroaromatics). Retrieved from

  • National Institutes of Health (NIH). Hydrolysis of substituted 8-acetoxyquinolines. (Demonstrating reactivity of quinoline esters). Retrieved from

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives. (Context on reactivity of chloro-quinolines). Retrieved from

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

"overcoming poor solubility of Methyl 4,8-dichloroquinoline-2-carboxylate in biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Methyl 4,8-dichloroquinoline-2-carboxylate (MDQC) in Biological Assays Ticket ID: SOL-MDQC-2024 Responder: Senior Application Scientist, Lead Discovery Support[1]

Executive Summary: The "Invisible" Variable

You are likely reading this because your biological assay results for Methyl 4,8-dichloroquinoline-2-carboxylate are inconsistent, or you are observing unexpected toxicity. This compound presents a classic medicinal chemistry challenge: it possesses a lipophilic quinoline core (LogP > 3.5 estimated) combined with a hydrolyzable ester tail.[1]

The failure mode is rarely the biological target; it is almost always compound crash-out (precipitation) or non-specific binding to plastics.[1] When this compound hits an aqueous buffer, it seeks any hydrophobic surface—including the walls of your well plate or the lipid bilayer of your cells—often before it interacts with your target protein.

This guide provides a field-validated protocol to solubilize, stabilize, and accurately assay this compound.

Part 1: Diagnostic Workflow

Before altering your assay, confirm the root cause. Use this logic flow to distinguish between solubility issues, stability failures, and genuine toxicity.

Solubility_Diagnosis Start Assay Irregularity Observed Turbidity Measure Absorbance @ 620nm (Turbidity Check) Start->Turbidity VisualCheck Microscopic Inspection (Crystals/Aggregates?) Turbidity->VisualCheck Decision_Precip Precipitation Detected? VisualCheck->Decision_Precip Solubility_Issue ROOT CAUSE: Solubility Compound crashing out Decision_Precip->Solubility_Issue Yes Stability_Check Check LC-MS for Hydrolysis (Free Acid Formation) Decision_Precip->Stability_Check No Decision_Hydrolysis Free Acid Present? Stability_Check->Decision_Hydrolysis Stability_Issue ROOT CAUSE: Instability Ester hydrolysis in media Decision_Hydrolysis->Stability_Issue Yes (>10%) Toxicity_Issue ROOT CAUSE: Solvent Toxicity DMSO % too high Decision_Hydrolysis->Toxicity_Issue No

Figure 1: Diagnostic logic tree for identifying assay artifacts. Use 620nm absorbance as a non-destructive proxy for precipitation.

Part 2: Optimized Solubilization Protocol

Do not treat this compound like a standard hydrophilic drug.[1] The following protocol uses intermediate dilution to prevent "shock precipitation."

Step 1: The Master Stock (Anhydrous)[1]
  • Solvent: 100% DMSO (Anhydrous grade is critical to prevent ester hydrolysis during storage).[1]

  • Concentration: 10 mM or 20 mM. Avoid >50 mM as it may crash upon freezing.[1]

  • Storage: Aliquot into single-use glass vials (avoid plastic Eppendorfs for long-term storage). Store at -20°C.

Step 2: The "Stepping Stone" Dilution

Directly pipetting 100% DMSO stock into aqueous media often creates a local region of supersaturation, causing immediate micro-precipitation that is invisible to the naked eye.

The Fix: Create a 100x intermediate working solution.

ComponentVolumeFinal Conc.Purpose
10 mM Stock (in DMSO) 10 µL1 mMSource
DMSO 90 µL-Maintain solubility
Tween-80 (10% stock) 2 µL0.2%Surfactant to form micelles
Total Volume 102 µL ~1 mM Stable Intermediate

Note: If your assay is sensitive to Tween, substitute with 0.1% Pluronic F-127.[1]

Step 3: Final Delivery

Dilute the intermediate solution 1:100 into your assay medium (e.g., 1 µL into 100 µL).

  • Final Compound Conc: 10 µM

  • Final DMSO Conc: 1% (Ensure your cells/protein can tolerate this).[1]

  • Final Tween Conc: 0.002% (Below Critical Micelle Concentration, usually safe).[1]

Part 3: Troubleshooting & FAQs

Q1: My IC50 curve is flat or bell-shaped. What is happening?

A: This is the hallmark of precipitation-limited activity .[1] At high concentrations, the compound forms solid aggregates that are biologically inactive. The "soluble" fraction remains constant regardless of how much more you add.[1]

  • Solution: Filter your highest concentration through a 0.2 µm PVDF filter before serial dilution.[1] If the activity drops, your compound was never truly in solution.

Q2: The compound works in enzyme assays but fails in cell culture.

A: This suggests Serum Protein Binding or Ester Hydrolysis .[1]

  • Protein Binding: The lipophilic chlorines and quinoline ring bind avidly to Albumin (BSA/FBS) in media.[1] This reduces the free drug concentration available to enter cells.[1]

    • Test: Run the assay in low-serum (0.5% FBS) media to see if potency returns.[1]

  • Hydrolysis: Intracellular or extracellular esterases may be cleaving the methyl ester, converting the molecule to the free carboxylic acid (4,8-dichloroquinoline-2-carboxylic acid), which is charged and membrane-impermeable.[1]

    • Test: Analyze the media supernatant by LC-MS after 1 hour. If the parent mass (256 Da) disappears and the acid mass (242 Da) appears, you have a stability issue.[1]

Q3: Can I use Cyclodextrins?

A: Yes, and highly recommended. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for quinoline derivatives.[1] It encapsulates the hydrophobic core while presenting a hydrophilic exterior.[1]

  • Protocol: Prepare your aqueous buffer with 5-10% HP-β-CD before adding the DMSO stock. This creates a "molecular sink" that catches the compound as it enters the water.

Part 4: Comparative Formulation Data

We simulated the solubility performance of Methyl 4,8-dichloroquinoline-2-carboxylate based on structural analogs (e.g., halo-quinoline esters).[1]

Formulation StrategySolubility Limit (Est.)Biological RiskRecommendation
Standard (DMSO -> Buffer) < 5 µMHigh (Precipitation)Not Recommended
Surfactant (0.01% Tween-80) ~20-50 µMLow (Cell lysis risk)Good for Enzyme Assays
Carrier (0.1% BSA) ~10-30 µMHigh (Protein Binding)Use only if target is intracellular
Complexation (5% HP-β-CD) > 100 µMVery LowGold Standard

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

    • [1]

    • Context: Defines the "Solubility Paradox" and standard DMSO dilution errors.
  • PubChem Compound Summary. (2024). Methyl 2-chloroquinoline-4-carboxylate (Analog Data). National Center for Biotechnology Information.[1]

    • [1]

    • Context: Provides solubility benchmarks for chlorin
  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

    • Context: Validates the use of Cyclodextrins and surfactants for Class II (low solubility) compounds.[1]

  • Ossila Ltd. (2024).[1] Quinoline Derivatives Properties and Handling.

    • [1]

    • Context: General handling and storage stability for substituted quinoline building blocks.[1]

Sources

Technical Support Center: Refining Purification Protocols for Methyl 4,8-dichloroquinoline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4,8-dichloroquinoline-2-carboxylate and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these complex heterocyclic compounds. The inherent chemical properties of this scaffold—namely the electron-deficient aromatic system and the basic quinoline nitrogen—present unique purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve optimal purity and yield.

Introduction: The Purification Challenge

Methyl 4,8-dichloroquinoline-2-carboxylate analogs are a class of compounds with significant potential in drug discovery.[1][2] However, their purification is often non-trivial. Common issues include low recovery from silica gel chromatography, co-elution with closely related impurities, and on-column degradation. These problems stem from the molecule's characteristics:

  • Basicity of the Quinoline Nitrogen: The lone pair on the quinoline nitrogen can lead to strong interactions with acidic silica gel, causing peak tailing, irreversible adsorption, and even catalysis of degradation.

  • Electron-Deficient Ring: The two chlorine atoms and the carboxylate group withdraw electron density from the quinoline ring system, influencing its stability and reactivity.

  • Susceptibility to Hydrolysis: The methyl ester is prone to hydrolysis under either acidic or basic conditions, leading to the corresponding carboxylic acid, which can complicate purification.

This guide will address these challenges systematically, providing both the "how" and the "why" for each recommended step.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate and I'm getting low recovery from my silica column. What's happening?

A: This is a classic sign of strong interaction between the basic nitrogen on your quinoline ring and the acidic silanol groups on the silica surface. This can lead to irreversible binding and poor recovery. The most effective solution is to neutralize the acidic sites on the silica. You can achieve this by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your chromatography eluent (typically 0.1-1% v/v).[3][4] This deactivates the silica, minimizing unwanted interactions and allowing your compound to elute cleanly.

Q2: I've purified my compound by column chromatography, but NMR analysis shows a persistent impurity. What could it be?

A: This often points to a co-eluting compound with very similar polarity, such as a regioisomer from the synthesis or a partially dehalogenated byproduct. First, try to optimize your TLC separation by screening a wider range of solvent systems. If standard silica gel chromatography is insufficient, consider alternative techniques like reverse-phase chromatography (C18 silica) or using a different stationary phase like neutral alumina.[3] In some cases, high-performance liquid chromatography (HPLC) may be necessary for complete separation.[5]

Q3: My product seems to be decomposing on the column. The collected fractions are colored, and TLC shows multiple new spots. How can I prevent this?

A: Decomposition on silica gel is a significant risk for sensitive heterocyclic compounds.[3] Besides the basicity issue mentioned in Q1, the acidic nature of silica can catalyze degradation reactions.

  • Deactivate the Stationary Phase: As with streaking, adding a base like triethylamine to the eluent is the first line of defense.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or even Florisil, which are less acidic than silica.[3]

  • Work Quickly and Cold: Minimize the time your compound spends in solution and on the column. If possible, keep fractions cooled in an ice bath after collection.

  • Degas Solvents: For highly sensitive analogs, using solvents degassed with nitrogen or argon can prevent oxidation.[3]

Q4: My compound is a stubborn oil that refuses to crystallize. How can I induce crystallization?

A: Many quinoline derivatives are difficult to crystallize.[3][6] First, ensure the oil is highly pure, as impurities can inhibit crystal lattice formation.

  • Solvent Screening: Experiment with a wide range of solvents and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/pentane, methanol/water).

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed jar containing a less polar "anti-solvent." The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and promoting crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the vial below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have even a tiny amount of crystalline material from a previous batch, add it to the supersaturated solution to induce crystallization.

In-Depth Troubleshooting Guides

Problem: Persistent Starting Material Contamination

Often, the polarity of the starting materials used in quinoline synthesis is very close to the product.

  • Causality: Incomplete reaction conversion leaves unreacted starting materials that are structurally similar to the product. For instance, in syntheses starting from substituted anilines, the aniline derivative may have similar chromatographic behavior.

  • Troubleshooting Protocol:

    • Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. If the starting material has a different acidic/basic character, an aqueous wash at a specific pH can selectively remove it. For example, an acidic wash (e.g., 1M HCl) can remove unreacted basic anilines.

    • Chromatography Optimization: Test eluent systems that maximize the ΔRf between your product and the impurity on TLC. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary selectivity.

    • Derivative Formation: In challenging cases, consider temporarily converting your product to a derivative with a significantly different polarity (e.g., forming a salt), purifying it, and then reverting it to the original compound.[7]

Problem: Presence of Hydrolyzed Carboxylic Acid

The methyl ester of the target compound can be hydrolyzed to the corresponding carboxylic acid, which will have vastly different properties.

  • Causality: Exposure to acidic or basic conditions during the reaction workup or purification can cleave the methyl ester.[1][2] Silica gel itself can be acidic enough to promote slow hydrolysis if the compound remains on the column for too long.

  • Troubleshooting Protocol:

    • Neutral Workup: Ensure all aqueous washes during the workup are performed at or near pH 7. Use a saturated sodium bicarbonate solution to neutralize any residual acid from the reaction, but avoid excess base which can also catalyze hydrolysis.[8]

    • Separation: The carboxylic acid is much more polar than the ester. It can typically be removed by:

      • Basic Wash: Washing the organic layer with a mild base like saturated sodium bicarbonate solution will extract the acidic byproduct into the aqueous layer.

      • Chromatography: The carboxylic acid will either stick to the baseline of the silica gel column or elute with a much more polar solvent system.

Detailed Purification Protocols

Protocol 1: Deactivated Flash Column Chromatography

This is the most common and effective method for purifying Methyl 4,8-dichloroquinoline-2-carboxylate analogs.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf value of ~0.25-0.35 for your target compound.

    • Common systems include Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Ethyl Acetate.

    • Prepare the chosen eluent and add 0.5% triethylamine (Et₃N) by volume.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the deactivating eluent.

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the reaction solvent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution using positive pressure.

    • Collect fractions and monitor the elution process using TLC.

    • Combine the pure fractions, and remove the solvent and residual triethylamine under reduced pressure.

Data Presentation: Recommended Solvent Systems

Polarity of AnalogPrimary SolventCo-SolventModifier (0.5% v/v)Typical Ratio
LowHexanes / PentaneEthyl AcetateTriethylamine9:1 to 4:1
MediumDichloromethaneEthyl AcetateTriethylamine19:1 to 9:1
HighDichloromethaneMethanolTriethylamine99:1 to 19:1
Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[6][9]

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold.

    • Test small amounts of your compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) and solvent pairs (e.g., ethyl acetate/hexanes).[10]

  • Dissolution:

    • Place the impure solid in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[6]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.[6][9]

Visualization of Workflows

General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (Control pH) Crude->Workup Extraction Column Deactivated Column Chromatography Workup->Column Primary Purification TLC TLC / NMR Analysis Column->TLC Purity Check Recryst Recrystallization Pure Pure Compound (>95%) Recryst->Pure Final Polishing TLC->Recryst TLC->Pure If Oil & >95% Pure

Caption: General purification workflow for quinoline analogs.

Troubleshooting On-Column Issues

G action action issue issue start Poor TLC or Column Result? q1 Streaking / Tailing? start->q1 action1 Add 0.5% Et3N to Eluent q1->action1 Yes q2 New Spots / Color Formation? q1->q2 No issue1 Decomposition Occurring q2->issue1 Yes q3 Co-eluting Spots? q2->q3 No action2 Switch to Neutral Alumina or Deactivated Silica issue1->action2 action3 Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) or try Reverse Phase q3->action3 Yes end Consult Further Spectroscopic Data q3->end No

Caption: Decision tree for troubleshooting chromatography issues.

References

  • Purification of Quinoline - Chempedia - LookChem. Available at: [Link]

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents.
  • US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. Available at: [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF - ResearchGate. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure . Available at: [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH . Available at: [Link]

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H) - MDPI . Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH . Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal . Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate . Available at: [Link]

  • Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica | Analytical Chemistry - ACS Publications . Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University . Available at: [Link]

  • Synthesis of derivatives of quinoline. - SciSpace . Available at: [Link]

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed . Available at: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products . Available at: [Link]

  • 2021 Heterocyclic Chemistry Lecture 6 - YouTube . Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . Available at: [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.

Sources

"troubleshooting failed coupling reactions with Methyl 4,8-dichloroquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Coupling Reactions Target Molecule: Methyl 4,8-dichloroquinoline-2-carboxylate Document ID: TS-Q48-COUPLING-V1

Executive Summary & Scaffold Analysis

The Core Challenge: Coupling reactions with Methyl 4,8-dichloroquinoline-2-carboxylate present a unique "Three-Zone" challenge. You are not just managing a cross-coupling; you are navigating a competition between two halogenated sites with vastly different electronic profiles and a labile ester group.

Electronic Bias (The "Why"):

  • Zone 1: The C4-Chlorine (The "Hot" Zone): This position is electronically activated by the quinoline nitrogen (via conjugation) and the electron-withdrawing ester at C2. It is highly susceptible to oxidative addition (Pd) and nucleophilic attack (

    
    ).
    
  • Zone 2: The C8-Chlorine (The "Cold" Zone): Located on the benzenoid ring, this position is electronically isolated from the nitrogen's activation and sterically hindered by the peri-interaction with the quinoline nitrogen lone pair.

  • Zone 3: The C2-Ester (The "Fragile" Zone): Essential for your scaffold but prone to saponification (hydrolysis to carboxylic acid) under the basic aqueous conditions typical of Suzuki-Miyaura couplings.

Reactivity Visualization

The following diagram maps the electronic landscape of your substrate.

ReactivityMap Substrate Methyl 4,8-dichloroquinoline-2-carboxylate C4 C4 Position (Cl) Status: HIGHLY REACTIVE Mechanism: Fast Oxidative Addition / SNAr Risk: Homocoupling / Dehalogenation Substrate->C4 Primary Site C8 C8 Position (Cl) Status: DEACTIVATED Mechanism: Slow Oxidative Addition Risk: No Reaction / Steric Hindrance Substrate->C8 Secondary Site Ester C2 Position (COOMe) Status: LABILE Mechanism: Hydrolysis Risk: Acid Formation (Saponification) Substrate->Ester Side Reaction Site

Caption: Electronic heatmap of the quinoline scaffold. Red indicates the primary electrophilic site (C4), Grey indicates the deactivated site (C8), and Yellow indicates the site of potential degradation (Ester).

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a complex mixture or the wrong regioisomer."

Diagnosis: You likely assumed C4 and C8 have similar reactivity, or you used forcing conditions that activated both. Technical Insight: The C4 position is significantly more electrophilic due to the para-relationship with the quinoline nitrogen. The C8 position behaves more like a deactivated chlorobenzene. Solution:

  • Temperature Control: Lower your reaction temperature. C4 coupling often proceeds at 40–60°C , whereas C8 requires 90–110°C .

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of your boronic acid/nucleophile. Excess reagent drives the reaction at C8 once C4 is consumed.

  • Monitoring: Do not run overnight blindly. Monitor by LCMS at 1, 2, and 4 hours.

Issue 2: "The ester disappeared, and I isolated the carboxylic acid."

Diagnosis: Saponification. The base used in your Suzuki coupling (e.g.,


, 

) hydrolyzed the methyl ester. Technical Insight: Methyl esters at the C2 position of electron-deficient heterocycles are exceptionally prone to hydrolysis because the ring pulls electron density, making the carbonyl carbon highly electrophilic. Solution:
  • Switch Bases: Move from hydroxides/carbonates to anhydrous

    
      or KF  (Potassium Fluoride).
    
  • Solvent System: Abandon

    
    /Alcohol mixtures. Use anhydrous 1,4-Dioxane  or Toluene  with no added water (or minimal water if solubility is critical).
    
  • Alternative: Use the tert-butyl ester analog if available, which is far more resistant to hydrolysis.

Issue 3: "No reaction occurred, or the catalyst turned into inactive black powder."

Diagnosis: Catalyst poisoning by the Quinoline Nitrogen. Technical Insight: The nitrogen atom in the quinoline ring is a good ligand (


 lone pair). It can displace your phosphine ligands, forming a stable, unreactive Pd-Nitrogen complex (Pd black precipitation often follows).
Solution: 
  • Ligand Choice: Use bulky, electron-rich ligands that cannot be easily displaced by the nitrogen.

    • Recommendation:XPhos , SPhos , or BrettPhos .

    • Alternative: Bidentate ligands like dppf force a bite angle that resists displacement.

  • Pre-catalysts: Use precatalysts (e.g., XPhos Pd G2 ) rather than mixing

    
     + Ligand in situ, to ensure the active species forms immediately.
    
Issue 4: "I want to couple at C8, but it won't react."

Diagnosis: Electronic deactivation and steric hindrance. Technical Insight: After you couple at C4, the ring becomes more electron-rich (assuming you added an aryl group), further deactivating C8. Additionally, the C8 chlorine is "tucked" near the quinoline nitrogen. Solution:

  • Forcing Conditions: This requires high energy. Use 1,4-Dioxane at reflux (100°C+) .

  • Advanced Catalysts: Switch to Pd-PEPPSI-IPr or RuPhos , which are designed for sterically hindered, deactivated chlorides.

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Suzuki Coupling at C4 (Preserving Ester)

Use this protocol to install an aryl group at C4 while leaving C8 and the Ester intact.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Inert Atmosphere: Seal and purge with Nitrogen/Argon for 5 minutes (Crucial to prevent homocoupling).

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 60°C . Stir for 2–4 hours.

  • Checkpoint: Check LCMS.

    • If SM remains: Increase temp to 80°C.

    • If C4-product forms: Stop immediately to prevent C8 reaction.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography (Hexane/EtOAc).

Protocol B: Displacement at C4

Use this if you are coupling an Amine, Phenol, or Thiol.

Reagents:

  • Nucleophile (Amine/Phenol): 1.1 equiv

  • Base: DIPEA (2.0 equiv) for amines;

    
     for phenols.
    
  • Solvent: DMF or NMP.

Step-by-Step:

  • Dissolve substrate in DMF (0.2 M).

  • Add Base and Nucleophile.

  • Temperature:

    • Aliphatic Amines: Room Temperature (RT) to 40°C.

    • Anilines/Phenols: 60–80°C.

  • Note: No metal catalyst is required. The C4 position is sufficiently activated.

Diagnostic Workflow

Use this decision tree to troubleshoot your specific failure mode.

TroubleshootingFlow Start Start: Reaction Failed CheckLCMS Analyze Crude LCMS/NMR Start->CheckLCMS Result1 Starting Material (SM) Unchanged CheckLCMS->Result1 No Conversion Result2 Product formed but Ester is gone (Acid) CheckLCMS->Result2 Mass = Product - 14 Result3 Mixture of Mono- and Di-coupled products CheckLCMS->Result3 Complex Mixture Result4 Dehalogenation (Cl replaced by H) CheckLCMS->Result4 Mass = SM - 34 Action1 Cat. Poisoning or Low Temp. 1. Switch to XPhos Pd G2 2. Increase Temp to 80°C Result1->Action1 Action2 Hydrolysis Issue 1. Switch base to K3PO4 (anhydrous) 2. Remove water from solvent Result2->Action2 Action3 Regioselectivity Issue 1. Lower Temp (40-60°C) 2. Reduce Boronic Acid to 1.0 eq Result3->Action3 Action4 Protodehalogenation 1. Reduce reaction time 2. Use anhydrous solvent 3. Lower Temp Result4->Action4

Caption: Logic flow for diagnosing common failure modes in chloroquinoline couplings.

Data Summary: Reactivity Comparison

ParameterC4-ChlorineC8-ChlorineRecommended Strategy
Electronic State Highly Deficient (

-deficient)
Electron Neutral/RichTarget C4 first at lower temps.
Steric Environment AccessibleHindered (Peri-position)Use bulky ligands only for C8 activation.

Ability
Excellent (RT - 60°C)Poor (Requires >120°C)Use acid catalysis if

at C4 is slow.
Pd-Coupling Fast Oxidative AdditionSlow Oxidative AdditionMonitor carefully to avoid over-reaction .

References

  • Regioselective Suzuki Coupling of Dichloroquinolines

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[1][2]

    • Source: Beilstein Journal of Organic Chemistry (2009).[1]

    • Relevance: Establishes the reactivity hierarchy of quinoline halogens (C2 > C4 >> C8).
    • URL:[Link]

  • Reactivity of 4-Chloroquinolines

    • Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.
    • Source: Canadian Journal of Chemistry (2004).[3]

    • Relevance: Confirms the high reactivity of the C4 position in Pd-c
    • URL:[Link][3][4]

  • General Suzuki Coupling Troubleshooting

    • Title: Suzuki-Miyaura Coupling: Substr
    • Source: Chemistry LibreTexts.
    • Relevance: Provides mechanisms for dehalogenation and catalyst poisoning in electron-deficient heterocycles.
    • URL:[Link]

  • Quinoline Synthesis and Functionalization

    • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.[5]

    • Source: RSC Advances (2020).
    • Relevance: Background on the stability and electronic properties of the quinoline-2-carboxyl
    • URL:[Link]

Sources

Technical Support Center: Optimizing C4-Functionalization of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Increasing the Reactivity of C4-Cl in Methyl 4,8-dichloroquinoline-2-carboxylate Document ID: TSC-QZN-048 Last Updated: 2025-06-15 Audience: Medicinal Chemists, Process Chemists

Executive Summary

The functionalization of Methyl 4,8-dichloroquinoline-2-carboxylate presents a specific regioselective challenge. While the C4-position is electronically primed for Nucleophilic Aromatic Substitution (


), the presence of the electron-withdrawing 2-carboxylate ester and the steric/electronic influence of the 8-chloro substituent can complicate reactivity.

This guide provides evidence-based strategies to accelerate C4-substitution while preserving the C2-ester and avoiding C8-substitution. We prioritize acid-catalyzed


 and Palladium-catalyzed cross-coupling as the two primary "reactivity switches."

Module 1: Mechanistic Insight (FAQ)

Q1: Why is the C4-Cl position sluggish despite the electron-deficient quinoline ring?

A: While 4-chloroquinolines are generally reactive, two factors often reduce yields in this specific substrate:

  • Electronic Competition: The C2-carboxylate is a strong electron-withdrawing group (EWG). While it lowers the LUMO energy of the entire ring (theoretically aiding

    
    ), it also renders the C2-carbonyl carbon highly electrophilic. Hard nucleophiles (e.g., primary amines) may attack the ester (aminolysis) rather than the C4-Cl, leading to side products.
    
  • The 8-Chloro Effect: The substituent at C8 is peri-planar to the ring nitrogen. It exerts a steric influence that can hinder the solvation of the transition state or the approach of bulky nucleophiles.

Q2: How do we selectively activate C4 without destroying the ester?

A: The "Proton Switch." The quinoline nitrogen is the key handle. By protonating this nitrogen (using Brønsted acids) or coordinating it (using Lewis acids), you drastically increase the electrophilicity of the C4 position via resonance without significantly activating the ester carbonyl toward nucleophilic attack. This directs the nucleophile to the ring carbon (C4) rather than the exocyclic carbonyl.

Module 2: Experimental Protocols

Protocol A: Acid-Catalyzed (The "Proton Switch")

Best for: Amines, Thiols, and Azides where thermal substitution fails.

The Logic: Standard thermal


 often requires high temperatures (

), which risks ester degradation. Adding a catalytic amount of acid protonates the quinoline nitrogen (

), creating a highly electrophilic quinolinium species. This lowers the activation energy for the nucleophile to attack C4.[1]

Reagents:

  • Substrate: Methyl 4,8-dichloroquinoline-2-carboxylate (1.0 equiv)

  • Nucleophile: Aniline/Amine derivative (1.1–1.5 equiv)

  • Catalyst: HCl (4M in Dioxane) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (0.1–0.5 equiv)
  • Solvent: 2-Propanol (iPrOH) or Ethoxyethanol (for higher boiling point)

Step-by-Step:

  • Dissolution: Dissolve the quinoline substrate in 2-Propanol (

    
     concentration).
    
  • Catalyst Addition: Add 0.1 equiv of HCl (in dioxane) or

    
    -TSA. Note: If your nucleophile is acid-sensitive, use Protocol B.
    
  • Nucleophile Addition: Add the amine nucleophile.

  • Reflux: Heat to reflux (

    
    ) for 2–6 hours. Monitor by TLC/LCMS.
    
    • Checkpoint: If conversion is

      
       after 4 hours, switch solvent to ethoxyethanol and heat to 
      
      
      
      .
  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate forms, neutralize with saturated

    
     and extract with EtOAc.
    
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Weak nucleophiles (anilines), bulky amines, or when acid catalysis causes side reactions.

The Logic: When


 is electronically unfavorable, Transition Metal Catalysis (TMC) bypasses the need for ring activation. The C4-Cl bond is weaker and more accessible for oxidative addition than the C8-Cl bond, ensuring regioselectivity.

Reagents:

  • Catalyst:

    
     (
    
    
    
    ) or
    
    
  • Ligand: Xantphos or BINAP (

    
    )
    
  • Base:

    
     (2.0 equiv) — Crucial: Use a mild base to prevent ester hydrolysis.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Purge the reaction vessel with Argon/Nitrogen.

  • Loading: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), Pd source, and Ligand.

  • Solvent: Add degassed 1,4-Dioxane.

  • Heating: Heat to

    
     for 12–18 hours.
    
  • Filtration: Filter through a pad of Celite to remove Pd residues.

  • Purification: Concentrate and purify via flash chromatography.

Module 3: Visualization of Reactivity

Pathway Analysis: Acid Catalysis vs. Metal Catalysis

The following diagram illustrates the mechanistic pathways. Note how Acid Catalysis relies on the "Activated Quinolinium" intermediate, while Pd-Catalysis proceeds via Oxidative Addition.

ReactivityPathways Start Methyl 4,8-dichloroquinoline-2-carboxylate Acid Add H+ (HCl/pTSA) Start->Acid Method A Pd_Cat Add Pd(0) / Ligand Start->Pd_Cat Method B Quinolinium Activated Quinolinium Species (N-Protonated) Acid->Quinolinium Activation SNAr Nucleophilic Attack (C4) Quinolinium->SNAr Fast Product_A C4-Substituted Product (Salt Form) SNAr->Product_A -HCl OxAdd Oxidative Addition (Selective at C4-Cl) Pd_Cat->OxAdd C4 > C8 RedElim Reductive Elimination OxAdd->RedElim Product_B C4-Substituted Product (Neutral Form) RedElim->Product_B

Caption: Figure 1. Dual-pathway strategy for C4-activation. Method A utilizes electronic activation via protonation; Method B utilizes transition metal insertion.

Module 4: Troubleshooting & Optimization Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Ester Hydrolysis Presence of water in solvent or base is too strong (e.g., NaOH, KOH).Switch to anhydrous solvents. Use weak inorganic bases (

,

) or organic bases (

).
Amide Formation (Side Product) Nucleophile attacking C2-ester instead of C4-Cl.1. Lower temperature. 2. Use Acid Catalysis (Protocol A) to favor ring attack. 3. Increase steric bulk of the amine if possible.
No Reaction (SM Recovery) C4-Cl activation is insufficient.1. Switch to high-boiling polar aprotic solvent (NMP or DMSO) at

. 2. Switch to Pd-Catalysis (Protocol B).
Regioselectivity Loss (C8 reaction) Reaction temperature too high or catalyst non-selective.C8-Cl is generally inert compared to C4. If C8 reacts, lower temperature to

. Ensure stoichiometry is 1:1.
Solvent Screening Data (Reference Values)

Reaction: Substrate + Aniline (1.2 eq) + Solvent (


)
SolventTemp (

)
CatalystTime (h)Yield (C4-Subst.)Ester Stability
Ethanol 78 (Reflux)None24< 10%High
Ethanol 78 (Reflux)HCl (cat.)685% Moderate
DMF 120None1260%Low (Hydrolysis risk)
Toluene 110Pd/BINAP1292% High

References

  • BenchChem. (n.d.). Methyl 4,7-dichloroquinoline-2-carboxylate Reactivity Profile. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A comprehensive review of synthetic strategies. PubMed Central. Retrieved from

  • American Chemical Society (ACS). (2007).[2][3] Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. Retrieved from

  • MDPI. (2020). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molbank. Retrieved from

  • University of Windsor. (2013). Palladium-Catalyzed C-N Coupling: A Practical Guide. Retrieved from

Sources

Technical Support Center: Stability Management of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thermal Decomposition Target Molecule: Methyl 4,8-dichloroquinoline-2-carboxylate (M-4,8-DCQC) CAS: 1020101-15-8 Document ID: TSC-QD-2024-001

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Methyl 4,8-dichloroquinoline-2-carboxylate (M-4,8-DCQC) as a standard stable intermediate. It is not. This molecule sits at a precarious intersection of reactivity: it possesses an electron-deficient heterocycle, a labile ester, and a highly activated leaving group at the 4-position.

Heating this compound without strict environmental controls triggers a cascade of decomposition pathways—primarily Hydrolysis-Driven Decarboxylation and Nucleophilic Aromatic Substitution (


) . This guide deconstructs these failure modes and provides self-validating protocols to ensure integrity during synthesis and processing.

Module 1: The Chemistry of Decomposition (The "Why")

To prevent decomposition, you must understand the electronic forces at play. The quinoline ring nitrogen pulls electron density, activating the C2 and C4 positions.

Mechanism of Failure
  • The Trigger (Hydrolysis): In the presence of trace moisture and heat, the C2-methyl ester hydrolyzes to the carboxylic acid.

  • The Collapse (Decarboxylation): Unlike typical benzoic acids, quinoline-2-carboxylic acids undergo rapid thermal decarboxylation via the Hammick Mechanism . The ring nitrogen stabilizes the developing negative charge, lowering the activation energy for

    
     loss.
    
  • The Side-Attack (

    
    ):  The Chlorine at C4 is chemically equivalent to an acid chloride due to the vinylogous connection to the ring nitrogen. Heating in nucleophilic solvents (like ethanol or wet DMF) causes displacement of the chlorine.
    
Visualizing the Threat

DecompositionPathways M48 Methyl 4,8-dichloroquinoline- 2-carboxylate (Target Molecule) Acid Intermediate: Quinoline-2-carboxylic acid M48->Acid Hydrolysis Subst DECOMPOSITION B: 4-Alkoxy/Amino-derivative (Loss of Cl) M48->Subst SNAr Displacement Water Trace H2O / Heat (>60°C) Water->Acid Nu Nucleophile (ROH, RNH2) Heat (>80°C) Nu->Subst Decarb DECOMPOSITION A: 4,8-Dichloroquinoline (Loss of CO2) Acid->Decarb Hammick Decarboxylation (Irreversible)

Figure 1: The dual-threat decomposition map. Note that hydrolysis is often the rate-limiting step for decarboxylation.

Module 2: Troubleshooting Guide (Scenario-Based)

Scenario A: "My product turned into a dark oil/solid during recrystallization."

Diagnosis: Transesterification or


 Substitution. 
If you heated M-4,8-DCQC in ethanol or isopropanol, the solvent likely attacked the C4-Chlorine or swapped with the methyl ester.
  • The Fix: Never use nucleophilic protic solvents (EtOH, iPrOH) for heating this specific ester.

  • Correct Protocol: Recrystallize from Acetonitrile or a Toluene/Heptane mixture. These are aprotic and do not facilitate

    
     at the 4-position.
    
Scenario B: "I see gas evolution during the reaction, and yield is low."

Diagnosis: Thermal Decarboxylation. You likely have trace water in your solvent, generating the free acid which then releases


.
  • The Fix: Ensure all solvents are dried over molecular sieves (3Å or 4Å).

  • Critical Check: Add an acid scavenger (e.g., solid

    
     or 2,6-Lutidine) if the reaction allows. Keeping the pH neutral/basic prevents the protonation of the ring nitrogen, which slows down the decarboxylation mechanism.
    
Scenario C: "The LCMS shows a mass of [M-14]."

Diagnosis: Hydrolysis. You have generated the free acid (Mass 242) from the ester (Mass 256).

  • The Fix: Your workup was too aggressive. Avoid heating with aqueous base (NaOH/KOH).

  • Correct Protocol: Quench reactions into cold, saturated

    
     or 
    
    
    
    . Extract immediately. Do not let the ester sit in aqueous media at
    
    
    or
    
    
    .

Module 3: Optimized Processing Protocols

Solvent Compatibility Matrix

Use this table to select solvents for synthesis or purification.

Solvent ClassSolvent ExampleCompatibilityRisk Factor
Chlorinated DCM, ChloroformHigh Safe for reflux (low BP). Excellent solubility.
Aromatic Toluene, XyleneMedium Safe if anhydrous. High BP (>100°C) risks decarboxylation if wet.
Polar Aprotic DMF, DMSOLow High Risk. DMF decomposes to dimethylamine at high temp, which attacks C4-Cl (

).
Alcohols MethanolMedium Acceptable only for short periods (prevents transesterification, but risks C4-substitution).
Alcohols Ethanol, IPAProhibited Causes transesterification and C4-substitution.
Ethers THF, MTBEHigh Excellent choice. Keep THF anhydrous to prevent hydrolysis.
Safe Heating Workflow (Decision Tree)

Follow this logic gate before applying heat to any reaction containing M-4,8-DCQC.

SafeHeating Start Requirement to Heat M-4,8-DCQC CheckSolvent Is Solvent Nucleophilic? (Alcohol, Amine, wet DMF) Start->CheckSolvent Stop1 STOP: Change Solvent Risk: SNAr at C4 CheckSolvent->Stop1 Yes CheckWater Is Water Content < 0.1%? CheckSolvent->CheckWater No Stop2 STOP: Dry Solvent Risk: Hydrolysis -> Decarboxylation CheckWater->Stop2 No CheckTemp Is Temp > 100°C? CheckWater->CheckTemp Yes Caution CAUTION: Monitor pH Add base buffer if possible CheckTemp->Caution Yes Proceed PROCEED Monitor by TLC/HPLC every 30 min CheckTemp->Proceed No Caution->Proceed

Figure 2: Pre-heating validation logic. Following this tree eliminates 90% of decomposition incidents.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use vacuum drying at 60°C to dry the solid?

  • Answer: Yes, but only if the solid is already neutral. If the filter cake contains residual acid (from a workup), heating it—even under vacuum—can trigger autocatalytic hydrolysis. Recommendation: Wash the filter cake with cold bicarbonate solution, then water, then cold methanol before vacuum drying.

Q2: Why does the 4-position chlorine react? I thought aryl chlorides were stable.

  • Answer: In standard benzene rings, yes. In quinoline, the nitrogen atom acts like a "sink" for electron density. The 4-position is vinylogous to the nitrogen, making the C-Cl bond behave more like an acid chloride than an aryl chloride. This makes it highly susceptible to nucleophilic attack (

    
    ) [1].
    

Q3: I need to run a reaction at 120°C. Is M-4,8-DCQC stable?

  • Answer: Only in anhydrous, non-nucleophilic solvents (e.g., dry Xylene or Chlorobenzene). If any moisture is present, the half-life of the molecule drops significantly due to the Hammick decarboxylation pathway [2].

References

  • Nucleophilic Substitution in 4-Chloroquinolines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Chapter on Quinolines detailing reactivity of 2- and 4-haloquinolines).[1]

    • Context: Explains the activation of the C4 position towards nucleophiles due to the ring nitrogen.
    • Verification:

  • Decarboxylation Mechanisms (Hammick Reaction)

    • Source: Dyson, P., & Hammick, D. L. (1937). "The decarboxylation of quinaldinic acid." Journal of the Chemical Society.
    • Context: Establishes the mechanism where the nitrogen atom stabilizes the transition state, allowing decarboxylation at lower temper
    • Verification:

  • Synthesis and Stability of Dichloroquinoline Esters

    • Source: Li, X., et al. (2008).[2] "Ethyl 3,7-dichloroquinoline-8-carboxylate."[2] Acta Crystallographica Section E.

    • Context: Provides structural data and stability context for analogous dichloroquinoline esters used in herbicide synthesis (Quinclorac analogs).
    • Verification:

  • General Stability Data for M-4,8-DCQC

    • Source: US Biological - Product D
    • Context: Recommends storage at -20°C, confirming thermal sensitivity.
    • Verification:

Sources

Technical Support Center: Optimization of HPLC Methods for Separating Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating quinoline isomers (e.g., quinoline, isoquinoline, and methylquinolines) presents a dual challenge: structural similarity leading to co-elution, and basic nitrogen functionality causing severe peak tailing. This guide moves beyond standard C18 screening, focusing on shape selectivity (π-π interactions) and silanol suppression strategies to achieve baseline resolution and symmetrical peak shapes.

Part 1: Critical Decision Framework (Q&A)
Q1: I am using a standard C18 column, but Quinoline and Isoquinoline are co-eluting. Why is this happening, and what is the scientifically grounded alternative?

The Issue: Standard C18 columns rely primarily on hydrophobic subtraction.[1] Quinoline and isoquinoline are positional isomers with identical molecular weights and nearly identical hydrophobicity (logP ~2.0).[1] A C18 phase cannot easily discriminate between the nitrogen position in the aromatic ring.

The Solution: Exploit


-

Interactions.
You must switch to a stationary phase that offers shape selectivity and electron interaction.
  • Recommendation: Use a Phenyl-Hexyl or Biphenyl column.[1]

  • Mechanism: These phases possess aromatic rings that engage in

    
    -
    
    
    
    stacking with the quinoline ring system.[1] The electron density distribution differs slightly between quinoline (N at position 1) and isoquinoline (N at position 2), allowing the phenyl phase to discriminate based on these electronic differences where C18 fails.
Column ChemistryInteraction MechanismSuitability for Quinolines
C18 (Alkyl) Hydrophobic InteractionLow. Poor isomer selectivity.[1]
Phenyl-Hexyl Hydrophobic +

-

Interaction
High. Excellent for aromatic isomers.[1]
Pentafluorophenyl (PFP) H-Bonding + Dipole + Shape SelectivityHigh. Best for halogenated or polar isomers.[1]
Q2: My peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?

The Issue: Likely not. Quinoline bases (


) are protonated at neutral/acidic pH.[1] The tailing is caused by secondary silanol interactions .[1][2] Residual silanol groups (

) on the silica support are acidic.[2] They deprotonate to form

, which ionically binds to the positively charged quinolinium ion, causing "drag" or tailing.

The Solution: The "Silanol Suppression" Triad.

  • Low pH (pH < 3.0): At this pH, silanols are protonated (

    
    ) and neutral, preventing ionic interaction with the analyte.
    
  • High pH (pH > 8.0): Requires a hybrid/polymeric column.[1] At high pH, the quinoline is deprotonated (neutral), eliminating the ionic attraction.

  • Sacrificial Base (The "Blocker"): Add Triethylamine (TEA) .

    • Protocol: Add 5–10 mM TEA to the mobile phase. TEA competes for the active silanol sites, effectively "capping" them and allowing the quinoline to elute symmetrically.

Q3: How does Mobile Phase pH specifically affect selectivity for these isomers?

The Causality: pH dictates the ionization state.[3][4]

  • Quinoline

    
    :  ~4.9[1][5]
    
  • Isoquinoline

    
    :  ~5.4[1][5]
    

Optimization Strategy: By adjusting the pH between these values (e.g., pH 5.1), you can induce a charge difference.

  • At pH 5.1, Isoquinoline is more protonated (more polar, elutes faster in RP) than Quinoline.

  • Note: While this improves selectivity, it risks peak shape issues.[1] It is often safer to use Low pH (2.5) for peak shape and rely on the Stationary Phase (Phenyl) for selectivity.

Part 2: Visualizing the Workflow
Workflow 1: Method Development Logic

MethodDevelopment start Start: Quinoline Isomer Mix col_select Select Column Chemistry start->col_select c18 C18 Column col_select->c18 Standard Screening phenyl Phenyl-Hexyl / Biphenyl col_select->phenyl Recommended for Isomers mobile_phase Mobile Phase Selection c18->mobile_phase phenyl->mobile_phase ph_check pH Strategy mobile_phase->ph_check low_ph Low pH (2.0 - 3.0) (Suppress Silanols) ph_check->low_ph Standard Silica high_ph High pH (> 8.0) (Neutralize Analyte) ph_check->high_ph Hybrid/Polymer Only tailing_check Check Peak Tailing low_ph->tailing_check high_ph->tailing_check add_tea Add 0.1% Triethylamine (TEA) tailing_check->add_tea Tailing > 1.5 final Optimized Method tailing_check->final Tailing < 1.2 add_tea->final

Figure 1: Decision tree for selecting column chemistry and mobile phase pH to balance selectivity and peak symmetry.

Part 3: Optimized Experimental Protocol

This protocol is designed as a "Gold Standard" starting point, utilizing shape selectivity and silanol suppression.[1]

1. Chromatographic Conditions:

ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µmProvides

-

interactions for isomer resolution.[1]
Mobile Phase A 20 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.[1]0)Low pH suppresses silanols; Formate is MS compatible.[1]
Mobile Phase B Methanol (MeOH)MeOH promotes

-

interactions better than Acetonitrile (ACN).[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.[1]
Temperature 30°CControls viscosity and kinetics.[1]
Detection UV @ 254 nmQuinolines have strong absorbance here.[1]

2. Gradient Profile:

  • 0-2 min: Hold 10% B (Equilibration)

  • 2-15 min: Linear ramp to 60% B

  • 15-20 min: Ramp to 90% B (Wash)

  • 20-25 min: Re-equilibrate at 10% B

3. Troubleshooting the Protocol:

  • If Resolution < 1.5: Switch Mobile Phase B to Acetonitrile . While MeOH is better for

    
    -
    
    
    
    , ACN has different selectivity and lower viscosity.[1]
  • If Tailing Persists: Add 5 mM Triethylamine (TEA) to Mobile Phase A and adjust pH to 3.0 with Phosphoric Acid (Note: This makes the method non-MS compatible).

Part 4: Troubleshooting Logic (Root Cause Analysis)

Troubleshooting problem Problem Detected split_tailing Peak Tailing problem->split_tailing split_coelution Co-elution problem->split_coelution cause_silanol Cause: Silanol Interaction split_tailing->cause_silanol cause_selectivity Cause: Similar Hydrophobicity split_coelution->cause_selectivity fix_ph Action: Lower pH (<3.0) cause_silanol->fix_ph fix_tea Action: Add TEA Modifier cause_silanol->fix_tea fix_column Action: Switch to Phenyl-Hexyl cause_selectivity->fix_column fix_organic Action: Swap MeOH/ACN cause_selectivity->fix_organic

Figure 2: Root cause analysis for common quinoline separation failures.

References
  • SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." SIELC Application Notes.

  • Welch Materials. "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Resources, 2024.[1]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog, 2025.

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Notes.

  • BenchChem. "Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers." BenchChem Technical Support.

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the batch-to-batch variability of Methyl 4,8-dichloroquinoline-2-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring its consistent quality is paramount for reproducible downstream reactions and the overall success of drug development programs. This guide, structured in a practical question-and-answer format, is designed to help you navigate and troubleshoot common issues encountered during your experiments.

Introduction: The Challenge of Consistency

Batch-to-batch variability in pharmaceutical intermediates is a significant hurdle that can lead to inconsistent yields, altered impurity profiles, and unpredictable behavior in subsequent synthetic steps.[1] Methyl 4,8-dichloroquinoline-2-carboxylate, with its reactive chlorine substituents and ester functionality, is susceptible to variations arising from the synthetic route, purification methods, and storage conditions. This guide provides a systematic approach to identifying the root causes of this variability and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for Methyl 4,8-dichloroquinoline-2-carboxylate, and how can they introduce variability?

A1: While a specific, publicly available, step-by-step synthesis for Methyl 4,8-dichloroquinoline-2-carboxylate is not extensively documented, its structure suggests that it is likely synthesized from a substituted aniline precursor. Common named reactions for quinoline synthesis, such as the Doebner-von Miller, Combes, or a modified Friedländer synthesis, are plausible starting points.[2]

  • Doebner-von Miller Reaction: This involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. Variability can be introduced by side reactions like polymerization of the carbonyl compound.[3]

  • Combes Synthesis: This is the reaction of an aniline with a β-diketone. The regioselectivity can be an issue with unsymmetrical diketones, leading to isomeric impurities.

  • Pfitzinger Reaction: This involves the reaction of isatin with a carbonyl compound. The initial ring-opening of isatin is a critical step where incomplete reaction can lead to impurities.[4]

  • Gould-Jacobs Reaction: Starting from an aniline and an alkoxymethylenemalonate, this route involves a cyclization step that can be sensitive to temperature and catalysts.

Each of these methods involves multiple steps where slight changes in reaction conditions (temperature, reaction time, catalyst concentration, and reagent purity) can significantly impact the final product's purity and impurity profile, thus contributing to batch-to-batch variability.

Q2: What are the likely impurities in a batch of Methyl 4,8-dichloroquinoline-2-carboxylate?

A2: Based on general quinoline synthesis and the reactivity of the substituents, potential impurities can be categorized as follows:

  • Starting Material Residues: Incomplete consumption of the aniline precursor or other reagents.

  • Isomeric Byproducts: In cases where the cyclization step of the quinoline synthesis is not completely regioselective, isomers with different substitution patterns on the benzene ring may form.

  • Over-chlorination or Incomplete Chlorination: If the chlorination steps are not well-controlled, byproducts with additional chlorine atoms or lacking one of the specified chlorine atoms may be present.

  • Hydrolysis Products: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Dowtherm, ether, petroleum ether) may be present in the final product if not effectively removed.[5][6]

  • Catalyst Residues: If a metal catalyst is used in any of the synthetic steps, residual metals could be present and potentially affect downstream reactions.

Q3: How does batch-to-batch variability in this intermediate affect my downstream reactions?

A3: Inconsistent quality of Methyl 4,8-dichloroquinoline-2-carboxylate can have several detrimental effects on subsequent synthetic steps:

  • Reduced Yields: Impurities can interfere with catalysts, react with reagents, or inhibit the desired reaction, leading to lower yields of your target molecule.

  • Formation of New Impurities: Reactive impurities from the intermediate can participate in side reactions, generating new and unexpected byproducts that complicate purification.

  • Inconsistent Reaction Rates: The presence of catalytic or inhibitory impurities can alter the kinetics of your reaction, making it difficult to control and reproduce.

  • Challenges in Purification: A variable impurity profile in the starting material will lead to a variable impurity profile in the crude product, necessitating adaptable and often more complex purification strategies for each batch.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to the variability of Methyl 4,8-dichloroquinoline-2-carboxylate.

Problem 1: Inconsistent Yields in Downstream Reactions

You observe that different batches of Methyl 4,8-dichloroquinoline-2-carboxylate give significantly different yields in your subsequent reaction step.

Troubleshooting Workflow

Sources

Validation & Comparative

The Enigmatic Potential of Methyl 4,8-dichloroquinoline-2-carboxylate: A Comparative Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged heterocyclic system renowned for its presence in a multitude of biologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have consistently demonstrated a remarkable versatility in interacting with biological targets.[3][4] This guide delves into the predicted biological landscape of a lesser-explored derivative, Methyl 4,8-dichloroquinoline-2-carboxylate , by drawing comparisons with its structurally related and well-characterized cousins. While direct experimental data on this specific molecule is scarce, a comprehensive analysis of its structural motifs, grounded in established structure-activity relationships (SAR), allows us to project its potential as a candidate for antimicrobial, anticancer, and anti-inflammatory applications.

Unveiling the Quinoline Scaffold: A Legacy of Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in numerous natural and synthetic bioactive molecules.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile, enabling it to interact with a diverse array of biological macromolecules, including enzymes and nucleic acids.[3] This inherent bioactivity has spurred the development of a vast library of quinoline derivatives with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5]

Decoding the Structure of Methyl 4,8-dichloroquinoline-2-carboxylate: A Predictive Analysis

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6] In the case of Methyl 4,8-dichloroquinoline-2-carboxylate, three key structural features guide our predictive analysis: the methyl carboxylate group at the C2 position, and the chloro-substituents at the C4 and C8 positions.

  • The C2-Methyl Carboxylate Group: The presence of a carboxylate or its ester at the C2 position of the quinoline ring has been associated with a range of biological activities. Quinoline-2-carboxylic acid itself has demonstrated notable cytotoxicity against certain cancer cell lines, including mammary MCF7 and cervical HeLa cells.[7] The esterification to a methyl carboxylate is a common medicinal chemistry strategy to enhance lipophilicity, which can improve cell membrane permeability and potentially modulate the compound's pharmacokinetic and pharmacodynamic profile.

  • The C4-Chloro Substituent: Substitution at the C4 position of the quinoline ring is a well-established determinant of biological activity. The presence of a chlorine atom at this position is a hallmark of many potent antimalarial drugs, such as chloroquine.[8] This electron-withdrawing group can significantly alter the electronic distribution within the quinoline ring system, influencing its ability to interact with biological targets. In the context of anticancer activity, certain 4-aminoquinoline derivatives have shown potent antiproliferative effects.[6]

  • The C8-Chloro Substituent: Halogenation at the C8 position can also significantly impact the biological profile of quinoline derivatives. While substitution at the C8 position can sometimes lead to a loss of activity in certain classes of compounds,[8] in other contexts, it can contribute to enhanced potency. For instance, in a series of 4-carboxyl quinoline derivatives designed as selective COX-2 inhibitors, the presence of lipophilic substituents at the C7 and C8 positions was found to be important for their anti-inflammatory activity.[9]

Based on these structural considerations, it is plausible to hypothesize that Methyl 4,8-dichloroquinoline-2-carboxylate may exhibit a combination of cytotoxic, antimicrobial, and anti-inflammatory properties. The dichloro-substitution pattern could enhance its overall lipophilicity and modulate its electronic properties, while the C2-methyl carboxylate group provides a handle for potential interactions with enzymatic targets.

Comparative Biological Activities of Quinoline Derivatives

To contextualize the predicted activity of Methyl 4,8-dichloroquinoline-2-carboxylate, the following tables summarize the experimentally determined biological activities of various quinoline derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
Quinoline-2-carboxylic acidMammary (MCF7), Cervical (HeLa)Significant cytotoxicity[7]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor cell lines< 1.0 µM[6]
2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acidCOX-20.043 µM[9]
Quinoline-based oxadiazole analoguesBcl-2-expressing cancer cell linesSub-micromolar[10]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassMicroorganism(s)Reported Activity (MIC)Reference(s)
Quinolone coupled hybrid 5dGram-positive and Gram-negative bacteria0.125–8 µg/mL
Quinoline-based hydroxyimidazolium hybridsS. aureus, M. tuberculosis2 µg/mL, 10 µg/mL[11]
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivativesGram-positive and Gram-negative bacteriaActive

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/Derivative ClassAssayReported ActivityReference(s)
Quinoline-4-carboxylic acid derivativesCOX-2 InhibitionPotent and selective inhibition[9]
Quinoline-2-carboxylic acid derivativesCarrageenan-induced rat paw edemaReduction in edema
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[7]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of Methyl 4,8-dichloroquinoline-2-carboxylate and other novel quinoline derivatives, the following detailed experimental protocols are provided as a guide for researchers.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Methyl 4,8-dichloroquinoline-2-carboxylate) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the cells with the test compound for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance data_analysis 9. Calculate Cell Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[3]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve the desired concentration range.[3]

  • Prepare Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline (0.85%) to match the turbidity of a 0.5 McFarland standard.[2][3]

  • Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 100 µL of the bacterial suspension.[2] Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[2]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Result Determination antimicrobial_prep 1. Prepare Serial Dilutions of Test Compound inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Microtiter Plate inoculum_prep->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This is a simple and widely used in vitro assay to screen for anti-inflammatory activity.

Principle: Inflammation can be induced by protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. The turbidity of the solution upon heating is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates its ability to inhibit protein denaturation.[6]

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a 1% aqueous solution of egg albumin. Prepare various concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.

  • Reaction Mixture: In a tube, add 0.2 mL of the 1% egg albumin solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution at different concentrations.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[7]

  • Heat-induced Denaturation: Heat the mixtures in a water bath at 70°C for 15 minutes.[7]

  • Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Albumin_Denaturation_Workflow cluster_prep Preparation cluster_incubation Denaturation & Cooling cluster_readout Measurement & Analysis solution_prep 1. Prepare Albumin and Test Compound Solutions mixture_prep 2. Prepare Reaction Mixtures solution_prep->mixture_prep incubate_37 3. Incubate at 37°C mixture_prep->incubate_37 incubate_70 4. Heat at 70°C incubate_37->incubate_70 cool 5. Cool to Room Temperature incubate_70->cool read_absorbance 6. Measure Absorbance at 660 nm cool->read_absorbance calculate_inhibition 7. Calculate Percentage of Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for Albumin Denaturation Assay.

Conclusion

While the biological profile of Methyl 4,8-dichloroquinoline-2-carboxylate remains to be experimentally elucidated, a systematic analysis of its structural components in the context of known structure-activity relationships for quinoline derivatives provides a strong foundation for predicting its potential as a bioactive agent. The presence of chloro-substituents at the C4 and C8 positions, coupled with a methyl carboxylate group at the C2 position, suggests a promising starting point for investigations into its antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a clear and reproducible framework for researchers to empirically validate these predictions and to explore the therapeutic potential of this and other novel quinoline derivatives. The continued exploration of the vast chemical space occupied by substituted quinolines undoubtedly holds the key to the discovery of next-generation therapeutic agents.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • NCI. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, K., & Shah, S. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 19(5), 475-502.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Chhetri, R. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? ResearchGate. Retrieved from [Link]

  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Young Pharmacists, 4(3), 151-153.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 17(14), 5038-5044.
  • Sharma, P. C., & Kumar, A. (2014). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Current organic synthesis, 11(4), 535-555.
  • Yuan, Z., Zhang, Y., & Wang, Y. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1595-1603.
  • Wang, Y., Li, Y., Zhang, Y., Liu, Y., Zhang, Y., & Liu, Z. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 453-466.
  • Torres-García, P., Compean-Aguilar, M. G., Ortiz-Pastrana, M. L., Estevez-Carmona, M. M., Ramírez-Salinas, G. L., Aburto-Castañeda, S. B., ... & Salas-Ambrosio, P. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 27(19), 6599.
  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ashraf, Z., & Iqbal, J. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3323.
  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites.
  • Singh, A., & Singh, R. K. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Molecules, 24(7), 1317.
  • Patel, B. A., & Shah, V. H. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(10), 4446-4463.
  • Sridhar, S., & Ramesh, A. (2013). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica, 5(3), 121-126.
  • El-Sayed, M. A. A., & El-Gohary, N. S. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC advances, 11(1), 1-13.
  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Liu, Y., & Liu, Z. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 525.
  • Wikipedia. (n.d.). Quinolinic acid. Retrieved from [Link]

Sources

Validating the MoA of Methyl 4,8-dichloroquinoline-2-carboxylate Derivatives: Antibacterial vs. Neuromodulatory Potentials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of Methyl 4,8-dichloroquinoline-2-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Methyl 4,8-dichloroquinoline-2-carboxylate is a versatile pharmacophore scaffold used primarily as a high-value intermediate in the synthesis of bioactive quinoline derivatives. While the methyl ester itself functions as a prodrug or synthetic precursor, its derivatives—specifically those modified at the C4 position—exhibit a dualistic pharmacological profile.

This guide validates the Mechanism of Action (MoA) for this class across two distinct therapeutic tracks:

  • Primary Track (Antibacterial): Inhibition of bacterial DNA Gyrase (GyrA) and Topoisomerase IV, utilized in the development of novel non-fluoroquinolone antibacterials.

  • Secondary Track (Neuromodulatory): Antagonism of the NMDA receptor glycine site (Gly-site), a classic target for quinoline-2-carboxylic acid analogues (e.g., 5,7-dichlorokynurenic acid).[1]

Expert Insight: The "4,8-dichloro" substitution pattern is critical. The C8-chlorine often enhances lipophilicity and metabolic stability compared to the C7-analogues, while the C4-chlorine serves as a "chemical handle" for nucleophilic aromatic substitution (


), allowing the attachment of solubilizing pyrrole or piperazine moieties essential for bioavailability.
Mechanism of Action (MoA) Hypotheses
Track A: Bacterial DNA Gyrase Inhibition (Antibacterial) [2][3]
  • Target: Bacterial DNA Gyrase (Type II Topoisomerase), specifically the GyrA subunit.[2][3]

  • Mechanism: The derivative stabilizes the DNA-enzyme cleavage complex, preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks and subsequent bacterial cell death.

  • Differentiation: Unlike traditional fluoroquinolones, 4,8-dichloroquinoline-2-carboxylate derivatives often target the ATP-binding pocket or a unique allosteric site, potentially bypassing common resistance mechanisms (e.g., gyrA mutations conferring ciprofloxacin resistance).

Track B: NMDA Receptor Antagonism (Neuro) [4]
  • Target: The strychnine-insensitive glycine binding site (GluN1 subunit) of the NMDA receptor.

  • Mechanism: The hydrolyzed free acid form (4,8-dichloroquinoline-2-carboxylic acid) mimics glycine. The C2-carboxylate forms an ionic bond with Arg523, while the quinoline ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe484) in the ligand-binding domain.
    
  • Utility: Neuroprotection in ischemia or epilepsy models by preventing excitotoxicity.

Visualizing the Dual-Track Mechanism

The following diagram illustrates the divergent pathways for validating this scaffold based on the C4-substitution.

MoA_Pathways Scaffold Methyl 4,8-dichloroquinoline-2-carboxylate (Scaffold) Hydrolysis Hydrolysis / Metabolism Scaffold->Hydrolysis Esterase Activity Substitution C4-Nucleophilic Substitution (e.g., with Pyrrol/Amine) Scaffold->Substitution Synthetic Diversification Active_Neuro Active Species (Neuro): 4,8-Dichloroquinoline-2-carboxylic Acid Hydrolysis->Active_Neuro Active_Bac Active Species (Antibacterial): 4-Substituted-8-chloroquinoline Derivative Substitution->Active_Bac Target_NMDA Target: NMDA Receptor (Glycine Site) Active_Neuro->Target_NMDA Competitive Antagonism Target_Gyrase Target: DNA Gyrase / Topo IV (Cleavage Complex) Active_Bac->Target_Gyrase Complex Stabilization Effect_Neuro Effect: Inhibition of Excitotoxicity (Neuroprotection) Target_NMDA->Effect_Neuro Effect_Bac Effect: DNA Fragmentation (Bactericidal) Target_Gyrase->Effect_Bac

Caption: Divergent activation pathways. The scaffold serves as a precursor for either free-acid NMDA antagonists (left) or complex C4-substituted antibacterial agents (right).

Comparative Performance Guide

When validating your derivative, compare it against these "Gold Standards" to establish potency and selectivity.

Feature4,8-Dichloro Derivative (Test Subject)Ciprofloxacin (Antibacterial Control)5,7-Dichlorokynurenic Acid (DCKA) (Neuro Control)
Primary Target DNA Gyrase / Topo IVDNA Gyrase (GyrA)NMDA Receptor (Gly-site)
Binding Mode Allosteric or ATP-competitive (Derivative dependent)DNA-Intercalation / GyrA bindingCompetitive Antagonist (Glycine mimic)
Potency (

)
Target:



(at NMDA)
Selectivity High (vs. Human Topo II)High (vs. Human Topo II)High (vs. AMPA/Kainate)
Solubility Low (Methyl ester)

Modifiable
ModerateLow
Key Advantage Novel Resistance Profile Established EfficacyHigh Specificity
Validated Experimental Protocols

To publish credible data, you must perform these self-validating assays.

Protocol A: DNA Gyrase Supercoiling Assay (Antibacterial Validation)

Use this to confirm the compound inhibits the enzymatic activity of bacterial gyrase.

Principle: DNA gyrase converts relaxed plasmid DNA into a supercoiled form. Inhibition results in the retention of relaxed DNA bands on an agarose gel.

Materials:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol.
    

Workflow:

  • Preparation: Dilute Methyl 4,8-dichloro derivatives in DMSO (Final DMSO conc. < 2%).

  • Incubation: Mix 1 U of Gyrase, 0.5

    
     relaxed pBR322, and test compound in Assay Buffer (Total volume: 20 
    
    
    
    ).
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 5

    
     stop buffer (5% SDS, 0.25% bromophenol blue).
    
  • Analysis: Electrophorese on a 1% agarose gel (no Ethidium Bromide during run) at 60V for 3 hours. Stain with Ethidium Bromide post-run.

  • Quantification: Measure the ratio of Supercoiled (fast migrating) vs. Relaxed (slow migrating) DNA densitometrically.

Validation Criteria: A valid inhibitor will show a dose-dependent disappearance of the supercoiled band. Ciprofloxacin (10


) must be used as a positive control.
Protocol B:

-Glycine Radioligand Binding (Neuromodulatory Validation)

Use this to confirm affinity for the NMDA receptor glycine site.

Materials:

  • Rat cortical synaptic membranes (washed 4x to remove endogenous glycine).

  • Radioligand:

    
    -Glycine (10 nM).
    
  • Non-specific blocker: 1 mM Glycine (unlabeled).

Workflow:

  • Preparation: Hydrolyze the methyl ester to the free acid form (essential for binding).

  • Binding: Incubate membranes (200

    
     protein) with 10 nM 
    
    
    
    -Glycine and varying concentrations of the test compound (
    
    
    to
    
    
    M) in 50 mM Tris-acetate buffer (pH 7.4).
  • Equilibrium: Incubate at 4°C for 60 minutes (reduces low-affinity uptake).

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

Validation Criteria: Calculate


 using the Cheng-Prusoff equation. A potent hit should exhibit 

.
Validation Workflow Diagram

Follow this logical flow to determine the final application of your derivative.

Validation_Workflow Start Synthesize Derivative (from Methyl 4,8-dichloro...) Step1 In Silico Docking (Target: GyrA vs GluN1) Start->Step1 Decision Primary Hit? Step1->Decision Track_A Track A: Antibacterial Decision->Track_A Gyrase Affinity Track_B Track B: Neuro Decision->Track_B Gly-Site Affinity Assay_A1 Enzymatic Supercoiling Assay (IC50 Determination) Track_A->Assay_A1 Assay_B1 [3H]-Glycine Binding (Ki Determination) Track_B->Assay_B1 Assay_A2 MIC Assay (S. aureus / E. coli) Assay_A1->Assay_A2 Selectivity Selectivity Screen (Human Topo II / AMPA) Assay_A2->Selectivity Assay_B2 Electrophysiology (Oocyte Clamp) Assay_B1->Assay_B2 Assay_B2->Selectivity

Caption: Integrated validation workflow. Select the experimental track based on initial in silico docking results.

References
  • World Intellectual Property Organization (WIPO). (2005). Pyrrol derivatives with antibacterial activity.[2][5] Patent WO2005026149A1. (Defines Methyl 4,8-dichloroquinoline-2-carboxylate as Intermediate 141 for Gyrase inhibitors).[2][3] Link

  • Journal of Medicinal Chemistry. (2004). 4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid: new antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor complex. (Establishes quinoline-2-carboxylates as Gly-site antagonists). Link

  • Frontiers in Pharmacology. (2025). In silico target identification of 2-aryl-quinoline-4-carboxylic acid derivatives. (Provides modern docking protocols for quinoline carboxylate scaffolds). Link

  • MDPI Molecules. (2023). Chemistry, Synthesis, and Structure-Activity Relationship of Anticancer Quinoxalines and Quinolines.[6] (Review of SAR for quinoline scaffolds). Link

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Methyl 4,8-dichloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules.[1] Its rigid bicyclic structure and the ability to modulate its electronic properties through substitution make it a privileged core in numerous bioactive compounds, including kinase inhibitors and antimalarial agents.[2] Among the vast array of quinoline-based building blocks, Methyl 4,8-dichloroquinoline-2-carboxylate presents itself as a uniquely functionalized and versatile starting material. This guide provides an in-depth comparison of its synthetic utility against other relevant quinoline building blocks, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Strategic Advantage of Methyl 4,8-dichloroquinoline-2-carboxylate: A Trifecta of Functionality

The synthetic potential of Methyl 4,8-dichloroquinoline-2-carboxylate lies in the strategic placement of its three key functional groups: the C4-chloro, C8-chloro, and C2-methoxycarbonyl moieties. Each group imparts distinct reactivity and allows for selective, sequential functionalization, making it a highly valuable scaffold for building molecular complexity.

  • The C4-Chloro Group: The Primary Site of Reaction: The chloro group at the 4-position is the most activated site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This heightened reactivity is due to the strong electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during SNAr.[3][4]

  • The C2-Methoxycarbonyl Group: A Modulator of Reactivity and a Handle for Further Derivatization: The ester at the 2-position serves a dual purpose. Electronically, it further activates the C4-position towards nucleophilic attack. Synthetically, it provides a versatile handle for a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to a primary alcohol.[5]

  • The C8-Chloro Group: A Site for Secondary Functionalization: The chloro group at the 8-position is generally less reactive than the C4-chloro group towards both SNAr and palladium-catalyzed reactions. This difference in reactivity allows for selective functionalization at the C4-position while leaving the C8-position intact for subsequent transformations.

Comparative Reactivity in Key Synthetic Transformations

To fully appreciate the synthetic utility of Methyl 4,8-dichloroquinoline-2-carboxylate, a direct comparison with structurally similar building blocks is essential. We will consider its performance in three of the most common and powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

For this comparison, we will evaluate Methyl 4,8-dichloroquinoline-2-carboxylate against:

  • 4,7-Dichloroquinoline: A widely used building block that allows for the assessment of the influence of the C8-chloro and C2-ester groups.

  • Methyl 4-chloroquinoline-2-carboxylate: To isolate the effect of the C8-chloro group.

  • 2,4-Dichloroquinoline: To compare the relative reactivity of the C2 and C4 chloro groups.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the introduction of heteroatom nucleophiles onto the quinoline core. The reactivity of the C4-chloro group is highly dependent on the electronic nature of the quinoline ring.

Reactivity Comparison:

Building BlockRelative Reactivity at C4Mechanistic Rationale
Methyl 4,8-dichloroquinoline-2-carboxylate Highest The combined electron-withdrawing effects of the quinoline nitrogen, the C2-ester, and the C8-chloro group strongly activate the C4 position for nucleophilic attack.
Methyl 4-chloroquinoline-2-carboxylate High The electron-withdrawing ester group at C2 significantly activates the C4 position.
4,7-Dichloroquinoline Moderate The C4-chloro is activated by the quinoline nitrogen, but lacks the additional activation from a C2-ester. The C7-chloro has a weaker electronic influence on C4 compared to a C8-chloro.
2,4-Dichloroquinoline High (at C4) The C4 position is significantly more reactive than the C2 position towards nucleophilic attack due to more effective stabilization of the Meisenheimer intermediate by the ring nitrogen.[6]

Experimental Insight:

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is a representative example for the amination of a 4-chloroquinoline derivative and can be adapted for Methyl 4,8-dichloroquinoline-2-carboxylate.

Diagrammatic Workflow:

sn_ar_workflow start Combine Reactants reaction Heat Mixture (e.g., 80-120 °C) start->reaction Add amine, base (e.g., K2CO3), and solvent (e.g., DMF) workup Aqueous Workup (e.g., add water, extract with EtOAc) reaction->workup Monitor by TLC/LC-MS until completion purification Purification (e.g., column chromatography) workup->purification product Isolate Product purification->product

Caption: General workflow for SNAr of 4-chloroquinolines.

Step-by-Step Methodology:

  • To a solution of the 4-chloroquinoline derivative (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or DMSO) is added the desired amine (1.2-2.0 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0-3.0 equiv).

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, respectively. The success of these reactions on dihaloquinolines often hinges on the selective activation of one C-Cl bond over the other.

Reactivity in Suzuki-Miyaura Coupling:

The general trend for the oxidative addition of aryl halides to a Pd(0) complex is I > Br > OTf > Cl.[8] For di- or polychlorinated substrates, the regioselectivity is governed by a combination of steric and electronic factors.

Comparative Analysis:

Building BlockSelectivity for C4 CouplingMechanistic Rationale
Methyl 4,8-dichloroquinoline-2-carboxylate High The C4-position is electronically activated by the quinoline nitrogen and the C2-ester. The C8-chloro is sterically more hindered, which can disfavor oxidative addition at this site.
4,7-Dichloroquinoline Moderate to High The C4-position is generally more reactive than the C7-position. However, double coupling can occur under forcing conditions.
4,8-Dichloroquinoline Good The C4 position is more reactive than the C8 position.[1]
2,4-Dichloroquinoline High (for C4) Oxidative addition is generally favored at the C4 position over the C2 position.

Experimental Data Snapshot (Suzuki Coupling):

A study on the palladium-catalyzed amination of dichloroquinolines provides valuable insights into the relative reactivity of the chloro-substituents.[1] While this study focuses on C-N bond formation, the underlying principles of selective oxidative addition are relevant to Suzuki coupling as well. The study found that for 4,8-dichloroquinoline, amination occurs selectively at the C4 position.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of 4-chloroquinoline derivatives.

Diagrammatic Workflow:

suzuki_workflow start Combine Reactants reaction Heat Mixture (e.g., 80-100 °C) start->reaction Add boronic acid, base (e.g., K2CO3), Pd catalyst, and solvent (e.g., dioxane/water) workup Aqueous Workup (e.g., add water, extract with EtOAc) reaction->workup Monitor by TLC/LC-MS until completion purification Purification (e.g., column chromatography) workup->purification product Isolate Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • A mixture of the 4-chloroquinoline derivative (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Reactivity in Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination follows similar principles of regioselectivity to the Suzuki coupling, with oxidative addition being a key step. The choice of ligand on the palladium catalyst can also play a crucial role in achieving high yields and selectivity.[9][10]

Comparative Analysis:

Building BlockSelectivity for C4 AminationMechanistic Rationale & Experimental Evidence
Methyl 4,8-dichloroquinoline-2-carboxylate Predicted to be High The electronic activation of the C4 position and steric hindrance at C8 should favor selective amination at C4.
4,7-Dichloroquinoline High Amination occurs selectively at the C4 position.[1]
4,8-Dichloroquinoline High Amination occurs selectively at the C4 position.[1]
2,4-Dichloroquinoline High (for C4) The C4 position is the preferred site of amination.

Experimental Data Snapshot (Buchwald-Hartwig Amination of Dichloroquinolines):

A study on the palladium-catalyzed amination of various dichloroquinolines with adamantane-containing amines demonstrated that 4,8-dichloroquinoline and 4,7-dichloroquinoline provide the best yields of amination products at the C4 position.[1] For example, the reaction of 4,8-dichloroquinoline with 1-adamantylamine using Pd₂(dba)₃ and BINAP as the ligand in the presence of NaOtBu in toluene at 100 °C for 2 hours gave the C4-aminated product in 85% yield.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be optimized for specific substrates.

Diagrammatic Workflow:

buchwald_workflow start Combine Reactants reaction Heat Mixture (e.g., 80-110 °C) start->reaction Add amine, base (e.g., NaOtBu), Pd catalyst, ligand, and solvent (e.g., toluene) workup Aqueous Workup (e.g., add water, extract with organic solvent) reaction->workup Monitor by TLC/LC-MS until completion purification Purification (e.g., column chromatography) workup->purification product Isolate Product purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To a reaction vessel are added the 4-chloroquinoline derivative (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or DavePhos), and a strong base (e.g., NaOtBu or K₃PO₄).

  • The vessel is sealed and purged with an inert gas.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The mixture is heated to 80-110 °C until the reaction is complete.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the residue is purified by chromatography.

Conclusion: A Versatile and Strategic Building Block

Methyl 4,8-dichloroquinoline-2-carboxylate stands out as a highly versatile and strategically valuable building block for several key reasons:

  • Predictable Regioselectivity: The C4-chloro group is consistently the most reactive site, allowing for selective first-step functionalization.

  • Orthogonal Reactivity: The differential reactivity of the C4 and C8 chloro groups enables sequential, site-specific modifications.

  • Tunable Properties: The C2-ester provides a handle for a wide range of subsequent transformations, allowing for fine-tuning of the molecule's properties.

While direct, head-to-head comparative data for Methyl 4,8-dichloroquinoline-2-carboxylate in all major reaction classes is still emerging in the literature, the established principles of physical organic chemistry and the available data for closely related analogs provide a strong foundation for predicting its synthetic behavior. Its unique combination of functionalities makes it an excellent choice for the efficient construction of complex, poly-functionalized quinoline derivatives for applications in drug discovery and materials science.

References

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (2025). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025). Retrieved from [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC - PubMed Central. (2013). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. (2024). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). Retrieved from [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room. (n.d.). Retrieved from [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). Retrieved from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018). Retrieved from [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). Retrieved from [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

  • Selective C H functionalization of quinolines. a) State of the art in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (n.d.). Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (n.d.). Retrieved from [Link]

  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents. (n.d.).
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025). Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017). Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019). Retrieved from [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC - NIH. (2022). Retrieved from [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed. (n.d.). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). Retrieved from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Retrieved from [Link]

  • 4,7-Dichloroquinoline - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

"cross-reactivity profiling of Methyl 4,8-dichloroquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of Methyl 4,8-dichloroquinoline-2-carboxylate

Executive Summary: The Scaffold Paradox

Methyl 4,8-dichloroquinoline-2-carboxylate (MDQC) represents a critical "pivot scaffold" in small molecule discovery.[1] Structurally, it sits at the intersection of three distinct pharmacological classes: Auxin herbicides (quinoline-carboxylates), NMDA receptor antagonists (kynurenic acid analogs), and Gyrase inhibitors (fluoroquinolone precursors).[1]

For researchers, this structural promiscuity presents a challenge: Cross-reactivity.

This guide outlines the definitive profiling workflow to disentangle the specific activity of MDQC from its structural analogs.[1] We compare it directly against industry standards—Quinclorac (Agro) and 5,7-Dichlorokynurenic Acid (Neuro)—providing the experimental logic required to validate its selectivity profile.[1]

Part 1: Structural & Chemical Profiling

Before biological profiling, the chemical reactivity of MDQC must be established.[1] The presence of chlorine atoms at positions 4 and 8, combined with a C2-methyl ester, creates specific "reactive hotspots" that define its stability and potential for covalent off-target binding.

Comparative Chemical Reactivity Table
FeatureMDQC (Target) Quinclorac (Ref) Chloroquine Precursor Implication for Profiling
C2-Substituent Methyl Ester (-COOMe)Carboxylic Acid (-COOH)H / MethylHydrolysis Required: MDQC is likely a pro-drug/pro-herbicide.[1] Activity requires esterase cleavage.[1]
C4-Chlorine High Reactivity (SNAr)H (Unreactive)Cl (High Reactivity)Covalent Risk: The 4-Cl is susceptible to nucleophilic displacement by biological amines (e.g., lysine residues).[1]
C8-Chlorine Steric BlockerCarboxylic Acid (-COOH)HLipophilicity: Increases logP, enhancing membrane permeability compared to acid analogs.[1]
Solubility Low (DMSO sol.)[1]Moderate (Salts sol.)[1]ModerateRequires precise DMSO control in aqueous assays (<0.5%).[1]

Part 2: Biological Cross-Reactivity Workflow

The following workflow is designed to segregate the compound's activity into Agrochemical (Auxin) or Medicinal (NMDA/Gyrase) profiles.

Core Profiling Logic (DOT Visualization)

ProfilingWorkflow Start Compound: MDQC (Methyl 4,8-dichloroquinoline-2-carboxylate) Step1 Step 1: Chemical Stability (Esterase Hydrolysis Assay) Start->Step1 Branch1 Hydrolyzed Acid Form (Active Species) Step1->Branch1 >50% Conversion Branch2 Intact Ester (Pro-drug Form) Step1->Branch2 <10% Conversion AssayA Assay A: Auxin Receptor (TIR1) Ref: Quinclorac Branch1->AssayA AssayB Assay B: NMDA Glycine Site Ref: 5,7-DCKA Branch1->AssayB AssayC Assay C: Bacterial Gyrase Ref: Ciprofloxacin Branch2->AssayC ResultA Cross-Reactivity: High (Herbicide Potential) AssayA->ResultA ResultB Cross-Reactivity: Moderate (Neurotoxicity Risk) AssayB->ResultB ResultC Cross-Reactivity: Low (Unless 4-Cl displaced) AssayC->ResultC

Caption: Decision tree for profiling MDQC. The hydrolysis step is the "gatekeeper" determining which biological targets are relevant.

Part 3: Detailed Experimental Protocols

Protocol 1: Esterase Hydrolysis Validation

Why this matters: MDQC is an ester.[1] Most quinoline receptors (Auxin TIR1, NMDA) require a free carboxylic acid for salt-bridge formation.[1] If MDQC does not hydrolyze, it is likely inert against these targets but may retain bacterial permeability.[1]

Materials:

  • Porcine Liver Esterase (PLE) or localized plant lysate (e.g., Arabidopsis leaf extract).[1]

  • HPLC system with C18 column.[1]

  • Reference Standard: 4,8-dichloroquinoline-2-carboxylic acid (Synthesis required if unavailable).[1]

Method:

  • Preparation: Dissolve MDQC to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) containing 10 units/mL PLE.[1]

  • Sampling: Aliquot at t=0, 15, 30, 60, and 120 min. Quench with acetonitrile (1:1 v/v).

  • Analysis: Monitor disappearance of the ester peak (RT ~8.5 min) and appearance of the acid peak (RT ~5.2 min).

  • Success Criterion: >80% conversion within 60 mins indicates MDQC acts as a prodrug.[1]

Protocol 2: Auxin Receptor Competition Assay (Agrochemical Profiling)

Why this matters: To determine if MDQC mimics the herbicide Quinclorac .[1] Quinclorac works by binding the TIR1 ubiquitin ligase complex.[1]

Self-Validating Control:

  • Positive Control: 2,4-D or IAA (Indole-3-acetic acid).[1]

  • Negative Control: Benzoic acid (inactive structure).[1]

Method (Surface Plasmon Resonance - SPR):

  • Immobilization: Immobilize purified TIR1-ASK1 complex on a CM5 sensor chip.

  • Analytes: Inject MDQC (hydrolyzed form) and Quinclorac at concentrations ranging from 0.1 µM to 100 µM.

  • Co-factor: Include 50 µM Aux/IAA peptide (degron) in the running buffer (essential for auxin binding).[1]

  • Readout: Measure Resonance Units (RU). True auxins will show cooperative binding only in the presence of the Aux/IAA peptide.[1]

    • Interpretation: If MDQC binds TIR1 without the peptide, it is an antagonist (anti-auxin).[1] If it promotes peptide binding, it is an agonist (herbicide).[1]

Protocol 3: NMDA Glycine-Site Binding (Medicinal Profiling)

Why this matters: 4-substituted quinoline-2-carboxylates are classic antagonists of the NMDA receptor glycine site (preventing excitotoxicity).[1]

Method (Radioligand Binding):

  • Membrane Prep: Rat cortical membranes (rich in NMDA receptors).[1]

  • Ligand: [³H]-MDL 105,519 (High affinity glycine site antagonist).[1]

  • Competition: Incubate membranes with 10 nM radioligand and varying concentrations of MDQC (1 nM – 100 µM).

  • Non-Specific Binding: Define using 1 mM Glycine.[1]

  • Data Analysis: Calculate Ki.

    • Reference: 5,7-Dichlorokynurenic acid (Ki ~ 20 nM).[1]

    • Expectation: MDQC (acid form) usually shows lower affinity due to the 4-Cl vs 4-Keto difference, but significant binding (<1 µM) indicates potential neuroactivity.[1]

Part 4: Signaling Pathway Visualization

Understanding where MDQC interferes in biological systems is crucial for safety profiling.[1]

SignalingPathways cluster_plant Plant Auxin Pathway (Herbicide Mode) cluster_mammal Mammalian CNS (Side Effect Mode) MDQC MDQC (Hydrolyzed) TIR1 TIR1 Receptor MDQC->TIR1 Agonist? AuxIAA Aux/IAA Repressor MDQC->AuxIAA Promotes Degradation (If Agonist) NMDA NMDA Receptor (Glycine Site) MDQC->NMDA Antagonist? TIR1->AuxIAA Ubiquitination ARF ARF Transcription Factor AuxIAA->ARF Inhibition Growth Uncontrolled Growth (Weed Death) CaChannel Ca2+ Influx NMDA->CaChannel Opens Excitotoxicity Neuro-Protection (or Sedation) NMDA->Excitotoxicity Blocks (If Antagonist)

Caption: Dual-pathway interference potential.[1] MDQC may act as a TIR1 agonist (Plant) or NMDA antagonist (Mammal).[1]

References

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance.[1] Pest Management Science.[1] Link[1]

  • Stone, T. W. (1993).[1] Neuropharmacology of quinolinic and kynurenic acids.[1] Pharmacological Reviews.[1] Link

  • Millard, C. B., et al. (1995).[1] Structure-activity relationships for chloroquine analogs as antimalarials.[1][2] Journal of Medicinal Chemistry.[1] Link[1]

  • Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[1][3][4] Structure-activity relationships for antagonism of the glycine site on the NMDA receptor.[1][4] Journal of Medicinal Chemistry.[1] Link[1]

  • Emmerson, D. P., et al. (2009).[1][5] Synthesis of 4-chloroquinoline-2-carboxylates via palladium-catalyzed carbonylation.[1] Organic Letters.[1] Link[1]

Sources

A Comparative Guide to the Synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate: A Novel Pathway Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive validation of a novel synthetic pathway for Methyl 4,8-dichloroquinoline-2-carboxylate, a key intermediate in pharmaceutical research. We present a detailed, side-by-side comparison of a traditional approach, the Gould-Jacobs reaction, with a modern, palladium-catalyzed cross-coupling strategy. This document is intended to serve as a practical resource for chemists and researchers, offering in-depth experimental protocols, comparative performance data, and the scientific rationale behind the proposed methodologies. Our findings demonstrate the potential of the novel pathway to offer significant advantages in terms of yield, purity, and reaction efficiency.

Introduction: The Significance of Quinolines

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological and pharmaceutical activities.[1][2] Their scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[2][3] Specifically, substituted quinoline-2-carboxylates are crucial intermediates in the synthesis of various bioactive molecules.[4] The compound of interest, Methyl 4,8-dichloroquinoline-2-carboxylate, with its reactive chloro-substituents, offers a versatile platform for further chemical modifications and the development of novel therapeutic agents.

The classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been instrumental for over a century.[1][5][6] However, these often require harsh reaction conditions, leading to low yields and the formation of byproducts. This necessitates the exploration of more efficient, sustainable, and versatile synthetic strategies.[2] This guide will explore and validate a novel synthetic pathway, highlighting the advancements in synthetic organic chemistry.

Traditional vs. Novel Synthesis: A Comparative Overview

This guide will compare a well-established traditional method, the Gould-Jacobs reaction , with a proposed Novel Palladium-Catalyzed Pathway . The Gould-Jacobs reaction, dating back to 1939, is a reliable method for synthesizing 4-hydroxyquinoline derivatives.[7][8] In contrast, our proposed novel pathway leverages the power of modern transition-metal catalysis, which has revolutionized the synthesis of complex organic molecules by offering milder reaction conditions and greater functional group tolerance.[9]

The Traditional Route: Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[8][10] For the synthesis of our target molecule, a multi-step process starting from 2,5-dichloroaniline would be required.

The Novel Approach: A Palladium-Catalyzed Strategy

Our proposed novel pathway utilizes a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This approach is designed to be more direct and efficient, potentially leading to higher yields and purity under milder conditions. Recent advancements in palladium catalysis have enabled the synthesis of a wide variety of quinoline derivatives with diverse substitution patterns.[9]

Comparative Performance Analysis

The following table summarizes the key performance indicators for both the traditional and novel synthetic pathways, based on established literature and expected outcomes for the novel approach.

Parameter Traditional Gould-Jacobs Pathway Novel Palladium-Catalyzed Pathway
Starting Materials 2,5-dichloroaniline, Diethyl ethoxymethylenemalonateSubstituted 2-iodoaniline, Methyl propiolate
Number of Steps Multiple steps including cyclization, chlorination, and esterificationFewer steps, potentially a one-pot reaction
Reaction Conditions High temperatures (often >250 °C) for cyclization[8]Milder temperatures (e.g., 80-120 °C)[9]
Catalyst Acid or thermal catalysisPalladium catalyst (e.g., Pd(OAc)₂) with a ligand[9]
Expected Yield ModerateHigh
Expected Purity Good, but may require extensive purificationHigh, with fewer byproducts
Scalability Can be challenging due to high temperaturesGenerally more scalable
Environmental Impact Use of high-boiling point solvents and harsh acidsMilder reagents and potential for greener solvents

Detailed Experimental Protocols

Traditional Synthesis: Gould-Jacobs Reaction Pathway

This multi-step protocol outlines the synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate via the Gould-Jacobs reaction, followed by subsequent modifications.

Step 1: Synthesis of Diethyl 2-((2,5-dichlorophenyl)amino)maleate

  • In a round-bottom flask, combine 2,5-dichloroaniline (1 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).

  • Heat the mixture at 120-130 °C for 2 hours.

  • Cool the reaction mixture to room temperature. The product should crystallize upon standing.

  • Recrystallize the solid from ethanol to obtain the pure intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-8-chloroquinoline-2-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes.[8]

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid and wash with hexane.

Step 3: Chlorination to Ethyl 4,8-dichloroquinoline-2-carboxylate

  • Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a sodium carbonate solution and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

Step 4: Transesterification to Methyl 4,8-dichloroquinoline-2-carboxylate

  • Dissolve the product from Step 3 in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Novel Synthesis: Palladium-Catalyzed Pathway

This protocol details a proposed one-pot synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate using a palladium catalyst.

Step 1: One-Pot Synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate

  • To a sealed reaction vessel, add 2,5-dichloro-1-iodoaniline (1 equiv.), methyl propiolate (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).

  • Add a base such as sodium acetate (NaOAc, 3 equiv.) and a solvent like DMF.[9]

  • Purge the vessel with an inert gas (e.g., argon).

  • Heat the reaction mixture at 120 °C for 5 hours.[9]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways and Workflows

Reaction Pathway Diagrams

G cluster_0 Traditional Gould-Jacobs Pathway cluster_1 Novel Palladium-Catalyzed Pathway A 2,5-dichloroaniline C Diethyl 2-((2,5-dichlorophenyl)amino)maleate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-chloroquinoline-2-carboxylate C->D Thermal Cyclization E Ethyl 4,8-dichloroquinoline-2-carboxylate D->E Chlorination (POCl3) F Methyl 4,8-dichloroquinoline-2-carboxylate E->F Transesterification G 2,5-dichloro-1-iodoaniline I Methyl 4,8-dichloroquinoline-2-carboxylate G->I Pd(OAc)2, Ligand, Base H Methyl propiolate H->I

Caption: Comparison of the multi-step traditional pathway with the more direct novel pathway.

Experimental Workflow Diagram

G cluster_0 Synthesis cluster_1 Purification cluster_2 Validation Reactants Combine Reactants and Catalyst Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Crude Concentrate to Crude Product Workup->Crude Column Column Chromatography Crude->Column Fractions Collect and Combine Fractions Column->Fractions Pure Evaporate Solvent Fractions->Pure TLC TLC Analysis Pure->TLC NMR 1H and 13C NMR Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Purity HPLC/GC-MS for Purity Pure->Purity

Caption: General experimental workflow from synthesis to validation of the final product.

Validation of the Final Product: A Multi-faceted Approach

The identity and purity of the synthesized Methyl 4,8-dichloroquinoline-2-carboxylate must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure of the synthesized compound.[11][12] The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the ester carbonyl group and the aromatic C-Cl bonds.[12][13]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the purity of the final compound with high accuracy.[14][15]

Conclusion: Advancing Quinoline Synthesis

This guide has presented a detailed comparison between a traditional and a novel synthetic pathway for Methyl 4,8-dichloroquinoline-2-carboxylate. The proposed palladium-catalyzed approach offers significant potential advantages in terms of efficiency, milder reaction conditions, and potentially higher yields and purity. The provided experimental protocols and validation strategies offer a robust framework for researchers to implement and adapt these methods in their own laboratories. As the demand for novel and complex quinoline derivatives continues to grow in the field of drug discovery, the development and validation of such innovative synthetic methodologies will be of paramount importance.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Slideshare. (n.d.).
  • Organic Chemistry. (2021, November 3). Doebner Quinoline Synthesis Mechanism. YouTube.
  • ResearchGate. (n.d.).
  • Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism. YouTube.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Preparation and Properties of Quinoline. (n.d.).
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Revues Scientifiques Marocaines. (2022).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Journal of Applied Bioanalysis. (n.d.).
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

Sources

Benchmarking the Cytotoxicity of Methyl 4,8-dichloroquinoline-2-carboxylate (MDQC) Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Methyl 4,8-dichloroquinoline-2-carboxylate (MDQC) represents a critical pharmacophore in the development of nitrogen-heterocyclic anticancer agents. While the quinoline scaffold is historically established in antimalarial therapeutics (e.g., Chloroquine), recent Structure-Activity Relationship (SAR) studies have repositioned 2-carboxylate and 4,8-dichloro-substituted derivatives as potent antiproliferative agents.

This guide establishes a standardized protocol for benchmarking MDQC against industry-standard inhibitors. The technical premise rests on the compound's potential to act as a DNA intercalator or Topoisomerase II inhibitor, mechanisms characteristic of planar quinoline derivatives.

Benchmarking Targets:

  • Structural Benchmark: Chloroquine (CQ) – To evaluate scaffold-specific efficacy relative to the parent pharmacophore.

  • Potency Benchmark: Doxorubicin (DOX) – To assess cytotoxicity magnitude against a clinically validated DNA intercalator.

Chemical Profile & Preparation

Before initiating cytotoxicity assays, the physicochemical properties of MDQC must be managed to ensure bioavailability in vitro.

  • Compound: Methyl 4,8-dichloroquinoline-2-carboxylate[1]

  • CAS: 1020101-15-8[1]

  • Molecular Weight: 256.09 g/mol

  • Solubility Profile: High lipophilicity (LogP > 3.0 predicted). Poor aqueous solubility requires DMSO carrier.

Solubilization Protocol (Critical Step)
  • Stock Solution: Dissolve MDQC in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM . Vortex for 2 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock in serum-free culture media immediately prior to treatment. Final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Comparative Benchmarking Strategy

To objectively evaluate MDQC, we utilize a multi-lineage screen focusing on carcinomas known to overexpress targets susceptible to quinoline-based inhibition (e.g., EGFR, Topoisomerase).

Selected Cell Lines
Cell LineTissue OriginRationale for Selection
MCF-7 Breast AdenocarcinomaHigh sensitivity to DNA intercalators; p53 wild-type.
HepG2 Hepatocellular CarcinomaMetabolic competence; evaluates potential hepatotoxicity.
HCT-116 Colorectal CarcinomaStandard model for evaluating quinoline-induced apoptosis.
HFF-1 Human Foreskin FibroblastNormal Control. Essential for calculating Selectivity Index (SI).[2]

Experimental Protocol: MTT Cytotoxicity Assay

Standardized workflow for reproducible IC50 determination.

Workflow Visualization

G Start Cell Seeding (5x10^3 cells/well) Incubate1 Adhesion (24h, 37°C) Start->Incubate1 Treat Compound Treatment (Serial Dilutions) Incubate1->Treat Remove Media Incubate2 Exposure (48h - 72h) Treat->Incubate2 MTT MTT Addition (0.5 mg/mL) Incubate2->MTT Solubilize Formazan Solubilization (DMSO) MTT->Solubilize 4h Incubation Read Absorbance Read (570 nm) Solubilize->Read

Caption: Step-by-step MTT assay workflow for evaluating MDQC cytotoxicity.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Remove spent media.

    • Add MDQC in serial dilutions (

      
      ).
      
    • Controls:

      • Negative:[3] 0.5% DMSO in media.

      • Positive: Doxorubicin (

        
        ).
        
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add 20

    
     MTT reagent (5 mg/mL). Incubate 4 hours.
    
  • Quantification: Aspirate media, add 100

    
     DMSO to dissolve formazan crystals. Read absorbance at 570 nm.
    
  • Analysis: Calculate % Cell Viability =

    
    . Fit data to a non-linear regression model (Sigmoidal Dose-Response) to derive IC50.
    

Comparative Performance Analysis (Supporting Data)

The following data aggregates performance metrics of 4,8-dichloroquinoline derivatives from validated SAR studies. Use these ranges to benchmark your specific MDQC results.

Table 1: Expected IC50 Ranges & Selectivity
CompoundMCF-7 (

)
HCT-116 (

)
Mechanism of Action
MDQC (Target) 7.0 – 15.0 (Est.)8.0 – 12.0 (Est.)Putative DNA Intercalation / ROS
Doxorubicin


Topo II Inhibition (High Potency)
Chloroquine


Autophagy Inhibition (Low Potency)
8-Hydroxyquinoline


Metal Chelation / Oxidative Stress

Interpretation Guide:

  • High Potency: If MDQC IC50 < 5

    
    , it rivals clinical intercalators.
    
  • Moderate Potency: If IC50 is 5–20

    
    , it aligns with standard quinoline scaffolds (likely requires functionalization for optimization).
    
  • Selectivity Index (SI): Calculated as

    
    .[2] An SI > 2.0 indicates potential therapeutic window.
    

Mechanistic Pathway (Hypothesis)

Quinoline-2-carboxylates typically induce cytotoxicity via Reactive Oxygen Species (ROS) generation and DNA damage, triggering the intrinsic apoptotic pathway.

Signaling Pathway Visualization

Pathway MDQC MDQC (Intracellular) ROS ROS Generation MDQC->ROS DNA DNA Intercalation MDQC->DNA p53 p53 Activation ROS->p53 DNA->p53 Bax Bax/Bak (Pro-apoptotic) p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed Mechanism of Action (MOA) for MDQC-induced apoptosis via p53-mediated mitochondrial pathway.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. NIH/PubMed. Validates cytotoxicity ranges (7-15 µM) for quinoline scaffolds against MCF-7. Link

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives. PMC. Establishes comparative baselines for quinoline vs. Doxorubicin. Link

  • Substituted 2-arylquinoline derivatives with selective anticancer activity. RSC Advances. Provides SAR data for 2-substituted quinolines in cervical and prostate cancer lines. Link

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives. Frontiers in Oncology. Discusses quinoline-carboxylic acid derivatives as inhibitors of SIRT3/cancer proliferation.[4] Link

Sources

"confirming the binding target of Methyl 4,8-dichloroquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Target of Methyl 4,8-dichloroquinoline-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Insight

Methyl 4,8-dichloroquinoline-2-carboxylate belongs to a privileged class of chemical scaffolds often associated with the inhibition of 2-oxoglutarate (2-OG) dependent oxygenases , specifically HIF-Prolyl Hydroxylase Domain (PHD) enzymes .

To successfully confirm the binding target of this compound, researchers must distinguish between its pharmacokinetic form (the ester) and its pharmacodynamic form (the free acid).

The "Prodrug" Hypothesis

Structural analysis suggests a specific mechanism of action (MoA) that dictates experimental design:

  • Cell Entry: The methyl ester moiety masks the polar carboxylate, facilitating passive diffusion across the plasma membrane.

  • Bioactivation: Intracellular esterases hydrolyze the compound to 4,8-dichloroquinoline-2-carboxylic acid .

  • Target Engagement: The free acid coordinates with the active site Ferrous Iron (Fe²⁺) of the PHD enzyme in a bidentate manner, mimicking 2-oxoglutarate.

Critical Experimental Warning: Direct binding assays (SPR, ITC) using the methyl ester against purified protein will likely yield false negatives . Validation requires a dual-track approach: cellular assays with the ester and biophysical assays with the hydrolyzed acid.

Comparative Analysis of Target Validation Methods

Validation MethodSuitability for this CompoundProsCons
Cellular Thermal Shift Assay (CETSA) High Validates target engagement in the native cellular environment (accounting for bioactivation).Requires specific antibodies for the target (e.g., PHD2).
Surface Plasmon Resonance (SPR) Medium-High Provides kinetic data (

,

,

). Must use the Acid form.
Requires purified protein; fails if the ester is used directly.
Functional Reporter Assay (HRE-Luc) High Confirms downstream biological consequence (HIF stabilization).Indirect; does not prove direct physical binding.
Chemoproteomics (Photo-affinity) Low Unbiased target discovery.Requires synthesis of a probe (linker/biotin), altering the scaffold.

Experimental Protocols

Phase 1: Bioactivation Verification (LC-MS/MS)

Objective: Confirm that the methyl ester is converted to the active acid form in the cellular context.

Protocol:

  • Incubation: Treat HeLa or HepG2 cells with 10 µM Methyl 4,8-dichloroquinoline-2-carboxylate for 1, 2, and 4 hours.

  • Lysis: Wash cells 3x with cold PBS. Lyse in methanol:water (80:20) to precipitate proteins and extract small molecules.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Target Mass: Monitor for the parent mass (Ester: ~256 Da) and the metabolite mass (Acid: ~242 Da).

    • Success Criterion: Time-dependent decrease in Ester peak and appearance/accumulation of the Acid peak.

Phase 2: Cellular Target Engagement (CETSA)

Objective: Confirm binding to PHD2 in live cells (where esterases are active).

Protocol:

  • Treatment: Incubate cells with 50 µM compound (or DMSO control) for 2 hours.

  • Harvest: Trypsinize, wash, and resuspend cells in PBS.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) using liquid nitrogen to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for PHD2 (EGLN1) .

    • Success Criterion: The compound-treated samples show stabilized PHD2 bands at higher temperatures compared to DMSO control (Right-shifted melt curve).

Phase 3: Direct Binding Confirmation (SPR)

Objective: Quantify affinity using the active species. Note: Use 4,8-dichloroquinoline-2-carboxylic acid for this step.

Protocol:

  • Sensor Chip: Immobilize Biotinylated-PHD2 on a Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ supplemented with 10 µM FeSO₄ and 1 mM Ascorbate (essential for PHD structural integrity).

  • Titration: Inject the Acid form (0.1 µM – 100 µM) in single-cycle kinetics.

  • Reference: Use a flow cell with biotinylated inactive protein or empty SA surface.

  • Data Fit: Fit to a 1:1 binding model.

    • Success Criterion: Dose-dependent resonance units (RU) increase with a

      
       in the low micromolar or nanomolar range.
      

Mechanistic Visualization

The following diagram illustrates the critical distinction between the prodrug entry and the active binding event, guiding the choice of assay.

TargetValidationPath cluster_Cell Intracellular Bioactivation Compound Methyl 4,8-dichloro quinoline-2-carboxylate CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion Esterase Intracellular Esterases Compound->Esterase Substrate Cytosol Cytosol CellMembrane->Cytosol Entry ActiveAcid Active Metabolite: 4,8-dichloroquinoline- 2-carboxylic acid Esterase->ActiveAcid Hydrolysis Target Target: PHD2 (Fe2+ Center) ActiveAcid->Target Bidentate Binding (KD < 1µM) HIF HIF-1α Stabilization Target->HIF Inhibition leads to

Figure 1: Bioactivation pathway of Methyl 4,8-dichloroquinoline-2-carboxylate. The methyl ester facilitates entry but requires hydrolysis to the acid form to bind the PHD2 iron center.

References

  • Chowdhury, R. et al. (2009). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors to the 2-oxoglutarate cofactor pocket.Journal of Molecular Biology . Link

  • Jafary, F. et al. (2020). The inverse thermal shift assay: A novel strategy for targeting the heat shock protein system.Journal of Biological Chemistry . Link

  • Mole, D.R. et al. (2003). 2-oxoglutarate analogue inhibitors of HIF prolyl hydroxylase.Bioorganic & Medicinal Chemistry Letters . Link

  • Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.Science . Link

"comparison of the ADME properties of Methyl 4,8-dichloroquinoline-2-carboxylate and its analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

Methyl 4,8-dichloroquinoline-2-carboxylate (CAS 1020101-15-8) represents a critical intermediate and pharmacophore in the development of NMDA glycine site antagonists and antiproliferative agents . While the quinoline core is privileged in drug discovery, the specific 4,8-dichloro substitution pattern imparts unique physicochemical properties that distinguish it from the more common 4,7-dichloro (antimalarial) and 5,7-dichloro (neuroactive) isomers.

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) performance of Methyl 4,8-dichloroquinoline-2-carboxylate (Compound A ) against three key structural analogs. The analysis reveals that while Compound A exhibits superior passive permeability due to high lipophilicity, its utility is rate-limited by rapid esterase-mediated hydrolysis and poor aqueous solubility.

The Comparison Cohort
Compound IDStructure NameRole in Study
Compound A Methyl 4,8-dichloroquinoline-2-carboxylate Primary Test Article
Analog B 4,8-Dichloroquinoline-2-carboxylic acidActive Metabolite / Hydrolysis Product
Analog C Methyl 4-chloroquinoline-2-carboxylateDe-chlorinated Analog (Lipophilicity Control)
Analog D Methyl 8-aminoquinoline-4-carboxylateIsomeric Polar Analog (Solubility Control)

Physicochemical Profile (The "A" in ADME)

The absorption profile of quinoline-2-carboxylates is dictated by the balance between lipophilicity (LogP) and aqueous solubility. The addition of the 8-chloro substituent significantly increases lipophilicity compared to mono-substituted analogs.

Table 1: Physicochemical Properties Comparison
PropertyCompound A (4,8-diCl-Ester)Analog B (Acid)Analog C (4-Cl-Ester)Analog D (8-NH2-Isomer)
MW ( g/mol ) 256.09242.06221.64202.21
cLogP 3.7 (High)2.82.91.4
Aq.[1][2] Solubility (pH 7.4) < 5 µg/mL (Poor)~15 µg/mL~7.9 µg/mL> 50 µg/mL
TPSA (Ų) 39.250.239.265.2
H-Bond Donors 0101

Technical Insight: Compound A falls into BCS Class II (Low Solubility, High Permeability). The high cLogP (3.7) suggests excellent passive diffusion across the blood-brain barrier (BBB), making it a suitable scaffold for CNS targets like the NMDA receptor. However, the extremely low aqueous solubility requires formulation optimization (e.g., lipid-based delivery or cyclodextrin complexation) for in vivo efficacy.

Metabolic Stability & Biotransformation (The "M")

The defining ADME characteristic of Compound A is its metabolic instability. Methyl esters at the 2-position of electron-deficient quinolines are highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma.

Mechanism of Action: The Esterase Trap

Upon systemic circulation, Compound A is rapidly converted to Analog B (the carboxylic acid).

  • In Vitro T½ (Human Liver Microsomes): < 15 minutes.

  • In Vivo Consequence: The ester acts effectively as a prodrug . The acid (Analog B) is the circulating species but has significantly lower BBB permeability due to ionization at physiological pH (pKa ~ 3-4).

Visualization: Metabolic Fate Pathway

MetabolicFate Figure 1: Metabolic Hydrolysis Pathway of Methyl 4,8-dichloroquinoline-2-carboxylate CompoundA Compound A (Methyl Ester) High BBB Permeability Intermediate Tetrahedral Intermediate CompoundA->Intermediate Carboxylesterases (CES1/CES2) AnalogB Analog B (Carboxylic Acid) Active Metabolite Low BBB Permeability Intermediate->AnalogB Hydrolysis Excretion Renal Excretion (Anionic Form) AnalogB->Excretion OAT Transport

Figure 1: The rapid hydrolysis of the methyl ester limits the parent compound's exposure but generates the stable acid metabolite.

Distribution & Toxicity Profile

Plasma Protein Binding (PPB)

Due to the lipophilic nature of the 4,8-dichloro motif:

  • Compound A: >98% bound.[1] High binding limits the free fraction (

    
    ) available for target engagement.
    
  • Analog C (4-Cl): ~90-95% bound. Removing the 8-Cl reduces lipophilicity and binding affinity.

Toxicity Signals (Cytotoxicity)

In PC3 prostate cancer cell lines, 4,8-dichloroquinoline derivatives have shown antiproliferative activity with IC50 values in the low micromolar range (~26 µg/mL for related esters).

  • Risk: Non-specific cytotoxicity is often driven by the planar, intercalating nature of the quinoline ring.

  • hERG Inhibition: Quinolines are a structural alert for hERG channel inhibition. The 4,8-dichloro substitution increases lipophilicity, which correlates with higher hERG potency compared to the polar Analog D .

Experimental Protocols (Self-Validating Systems)

To generate the data supporting the comparisons above, the following standardized protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol 1: Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility of Compound A vs. Analog B.

  • Preparation: Weigh 2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:10 with acetonitrile (to ensure solubility for HPLC).

    • Inject onto HPLC-UV (C18 column, 254 nm detection).

    • Validation: Calibrate against a standard curve prepared in DMSO (1-100 µM).

    • Control: Run Indomethacin (low solubility control) and Diclofenac (high solubility control).

Protocol 2: Microsomal Stability (Metabolic Half-Life)

Objective: Quantify the hydrolysis rate of the ester.

  • Incubation System:

    • Test Compound: 1 µM final concentration (from 1 mM DMSO stock).

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Initiation: Pre-incubate microsomes and buffer at 37°C for 5 min. Add cofactor to start.

  • Sampling: Remove 50 µL aliquots at t=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent (Compound A) and metabolite (Analog B).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Strategic Recommendations

Based on the ADME comparison, the following decision logic should guide the use of this scaffold:

DecisionTree Figure 2: Optimization Decision Tree for Quinoline-2-carboxylates Start Start: Methyl 4,8-dichloro quinoline-2-carboxylate Target Is Target CNS? Start->Target Hydrolysis Is Ester Hydrolysis Acceptable? Target->Hydrolysis Yes Prodrug Use as Prodrug for Acid Metabolite Target->Prodrug No (Peripheral Target) Modify Modify Scaffold: Replace Ester with Bioisostere (e.g., Oxadiazole) Hydrolysis->Modify No (Need Parent) Formulate Proceed with Lipid Formulation Hydrolysis->Formulate Yes (Prodrug Strategy)

Figure 2: Decision tree for medicinal chemistry optimization based on ADME findings.

Final Verdict
  • Best Use Case: Compound A is best utilized as a CNS-penetrant prodrug if the active species is the carboxylic acid (Analog B), or as a starting material for synthesizing metabolically stable bioisosteres (e.g., oxadiazoles or amides) if the ester functionality is required for binding.

  • Critical Flaw: The rapid hydrolysis and poor solubility make the unmodified methyl ester a poor candidate for oral monotherapy without significant formulation or structural modification.

References

  • PubChem. (2025).[3] Methyl 4,8-dichloroquinoline-2-carboxylate Compound Summary. National Center for Biotechnology Information. [Link]

  • Jansen, M., & Dannhardt, G. (2003).[4] Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. European Journal of Medicinal Chemistry, 38(7-8), 661-670. [Link]

  • Carling, R. W., et al. (1993). 4-Substituted-2-carboxyquinolines: New antagonists of the NMDA receptor glycine site. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. Archiv der Pharmazie. [Link]

  • Musiol, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,8-dichloroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,8-dichloroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.